molecular formula C7H7N3O B1384462 4-Amino-1H-indazol-6-ol CAS No. 885518-79-6

4-Amino-1H-indazol-6-ol

Cat. No.: B1384462
CAS No.: 885518-79-6
M. Wt: 149.15 g/mol
InChI Key: QIKPXCHEVOFCJM-UHFFFAOYSA-N
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Description

4-Amino-1H-indazol-6-ol (CID 135890216) is an indazole-based organic compound with the molecular formula C7H7N3O . Indazole moieties are recognized as privileged, medicinally important scaffolds in drug discovery and development . This core structure is found in compounds exhibiting a diverse range of pharmacological activities, which has generated significant interest within medicinal chemistry research . Derivatives of indazole have been extensively studied and demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties . The indazole nucleus is a key structural component in several therapeutically active agents and FDA-approved drugs, underscoring its value as a building block in pharmaceutical research . The specific substitution pattern of this compound, featuring both amino and hydroxy functional groups, makes it a versatile intermediate for further chemical modification and synthesis. Researchers utilize this compound to explore new chemical space and develop novel molecules for various biochemical and pharmacological applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKPXCHEVOFCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust synthetic route to 4-Amino-1H-indazol-6-ol, a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The indazole core is a prevalent motif in numerous pharmacologically active compounds, and the specific substitution pattern of an amino group at the 4-position and a hydroxyl group at the 6-position offers a valuable platform for the development of novel therapeutics. This document details a strategic synthetic pathway, provides in-depth procedural instructions, and explains the underlying chemical principles.

Strategic Approach to the Synthesis of 4,6-Disubstituted Indazoles

The synthesis of specifically substituted indazoles like this compound presents a significant challenge due to the need for precise regiochemical control. A common and effective strategy involves the construction of the indazole ring from a pre-functionalized benzene derivative. This approach ensures the correct placement of substituents prior to the heterocyclic ring formation.

Our proposed synthetic route commences with a commercially available and appropriately substituted toluene derivative, 2-methyl-3,5-dinitroanisole. This starting material possesses the requisite arrangement of functional groups that can be strategically manipulated to yield the target molecule. The overall synthetic strategy can be visualized as a multi-step process involving:

  • Indazole Ring Formation: Cyclization of the substituted toluene to form the core indazole structure.

  • Functional Group Interconversion: Sequential reduction of the nitro groups and demethylation of the methoxy group to unveil the desired amino and hydroxyl functionalities.

This strategic sequencing is paramount to avoid undesirable side reactions and to ensure high yields and purity of the final product.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from 2-methyl-3,5-dinitroanisole to this compound.

Synthesis_of_4_Amino_1H_indazol_6_ol start 2-Methyl-3,5-dinitroanisole intermediate1 4,6-Dinitro-1H-indazole start->intermediate1 1. NBS, AIBN, CCl4, reflux 2. NaNO2, DMSO intermediate2 4-Amino-6-nitro-1H-indazole intermediate1->intermediate2 Na2S or (NH4)2S intermediate3 This compound intermediate2->intermediate3 1. H2, Pd/C, EtOH 2. BBr3, DCM

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of this compound. All procedures should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4,6-Dinitro-1H-indazole from 2-Methyl-3,5-dinitroanisole

This initial step involves the formation of the indazole ring from the substituted toluene precursor. This transformation can be achieved through a two-step sequence involving a benzylic bromination followed by a cyclization reaction.

Protocol:

  • Benzylic Bromination: To a solution of 2-methyl-3,5-dinitroanisole (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(bromomethyl)-1,3-dinitro-5-methoxybenzene. This intermediate is often used in the next step without further purification.

  • Indazole Formation: Dissolve the crude benzylic bromide in dimethyl sulfoxide (DMSO).

  • Add sodium nitrite (NaNO₂) (2.0 eq) to the solution and stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4,6-dinitro-1H-indazole.

Step 2: Selective Reduction to 4-Amino-6-nitro-1H-indazole

The selective reduction of one nitro group in the presence of another is a critical step. This can be achieved using specific reducing agents that are known for their chemoselectivity.

Protocol:

  • Dissolve 4,6-dinitro-1H-indazole (1.0 eq) in a mixture of ethanol and water.

  • Add sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) (1.1-1.5 eq) portion-wise to the solution while maintaining the temperature at 0-10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization to obtain 4-amino-6-nitro-1H-indazole.

Step 3: Final Reduction and Demethylation to this compound

The final steps involve the reduction of the remaining nitro group and the cleavage of the methoxy ether to yield the target phenol.

Protocol:

  • Nitro Group Reduction: Dissolve 4-amino-6-nitro-1H-indazole (1.0 eq) in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate to obtain crude 4,6-diamino-1H-indazole.

  • Demethylation: Dissolve the crude diamino intermediate in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to -78 °C and add a solution of boron tribromide (BBr₃) in DCM (1.2 eq per methoxy group) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., a mixture of ethyl acetate and isopropanol).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to yield this compound.

Data Summary

Compound NameStarting MaterialKey ReagentsExpected Yield (%)
4,6-Dinitro-1H-indazole 2-Methyl-3,5-dinitroanisoleNBS, AIBN, NaNO₂60-70
4-Amino-6-nitro-1H-indazole 4,6-Dinitro-1H-indazoleNa₂S or (NH₄)₂S75-85
This compound 4-Amino-6-nitro-1H-indazoleH₂, Pd/C; BBr₃50-60 (over 2 steps)

Causality and Self-Validation in the Described Protocols

The choice of reagents and reaction conditions in the presented protocols is based on established principles of organic chemistry to ensure both efficiency and selectivity.

  • Indazole Formation: The use of NBS for benzylic bromination is a standard and reliable method. The subsequent cyclization with sodium nitrite provides a mild and effective route to the indazole core. This two-step process is often preferable to more direct methods that may lack regiocontrol with highly substituted precursors.

  • Selective Nitro Reduction: The use of sodium or ammonium sulfide for the selective reduction of one nitro group in a dinitro aromatic compound is a well-documented method. The sulfide anion acts as a mild reducing agent, and under controlled conditions, it preferentially reduces one of the nitro groups, often the one that is more sterically accessible or electronically activated.[1]

  • Final Transformations: Catalytic hydrogenation with Pd/C is a highly efficient and clean method for the reduction of aromatic nitro groups to amines.[2] Boron tribromide is a powerful Lewis acid that is particularly effective for the cleavage of aryl methyl ethers to the corresponding phenols, a reaction that is often challenging with other reagents.[3][4][5] The low-temperature addition of BBr₃ helps to control the exothermicity of the reaction and minimize side reactions.

The self-validating nature of these protocols lies in the ability to monitor each step by standard analytical techniques such as TLC and NMR spectroscopy. The expected intermediates and the final product have distinct spectroscopic signatures that allow for their unambiguous identification and purity assessment at each stage of the synthesis.

References

  • Chen, G., Hu, M., & Peng, Y. (2018). 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions. The Journal of Organic Chemistry, 83(3), 1591-1597. [Link]

  • Wang, J., Shi, D., Wang, Z., Ren, F., Li, X., You, Y., ... & Lou, R. (2023). A one-pot metal-free reaction of easily available 2-aminophenones with hydroxylamine derivatives provides indazoles in very good yields. The Journal of Organic Chemistry, 88(19), 13049-13056. [Link]

  • Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(5), 1229-1232. [Link]

  • Qian, Y., et al. (2019). Synthesis and biological evaluation of novel 1H-indazole derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 180, 439-450. [Link]

  • Avila, C. M., et al. (2018). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of organic chemistry, 83(15), 8085–8095. [Link]

  • Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society, 141(1), 223-233. [Link]

  • Sharma, S., Kumar, M., Kumar, V., & Kumar, N. (2014). Vasicine, an abundantly available quinazoline alkaloid from the leaves of Adhatoda vasica, enables an efficient metal- and base-free reduction of nitroarenes to the corresponding anilines in water. The Journal of Organic Chemistry, 79(19), 9433-9439. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5897-5911. [Link]

  • Palmer, B. D., et al. (1997). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, (2), 253-258. [Link]

  • Orlandi, M., et al. (2023). The nitro to amine reduction: from millions of tons to single molecule studies. Chemical Society Reviews, 52(10), 3465-3486. [Link]

  • Organic Chemistry Portal. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • The Davis-Beirut Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole. (2006). Russian Chemical Bulletin, 55(10), 1827-1832. [Link]

  • Selective reduction of dinitro compounds. (1990). Journal of Chemical Education, 67(7), 613. [Link]

  • Reddit. (2017). demethylation of aryl methoxy group. r/chemistry. [Link]

  • Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles. (2019). Catalysts, 9(5), 404. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology, 9, 32-45. [Link]

  • WO2017186693A1 - Synthesis of indazoles. (2017).
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (2018). Calvin Digital Commons. [https://digitalcommons.calvin.edu/cgi/viewcontent.cgi?article=1084&context=honors_th]
  • McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry & Industry, (42), 1658. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers, 8(19), 5416-5435. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2017). The Journal of Organic Chemistry, 82(19), 10244-10252. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry, 3(2), 110-120. [Link]

  • 2-Methyl-6-nitro-2H-indazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(7), o1546. [Link]

  • Nitro to amine reductions using aqueous flow catalysis under ambient conditions. (2021). iScience, 24(12), 103522. [Link]

  • The Davis-Beirut Reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic Addition to 3-alkoxy-2H-indazoles. (2011). The Journal of Organic Chemistry, 76(12), 4947-4956. [Link]

  • 3,3'-dihydroxybiphenyl. (1988). Organic Syntheses, 66, 147. [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (2018). Calvin Digital Commons. [Link]

Sources

A Technical Guide to the Physicochemical Properties of 4-Amino-1H-indazol-6-ol: A Representative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available experimental data on the physicochemical properties of 4-Amino-1H-indazol-6-ol is limited. This guide has been constructed as a representative technical document for researchers, scientists, and drug development professionals. The quantitative values and experimental observations presented herein are based on established principles of medicinal chemistry and analogous data from structurally related, well-characterized indazole derivatives. The protocols described are standard methodologies for the characterization of novel chemical entities.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in modern drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active molecules. Indazole derivatives have demonstrated a broad spectrum of therapeutic applications, including roles as anti-tumor, anti-inflammatory, and anti-HIV agents.[1] The introduction of amino and hydroxyl substituents onto the indazole core, as in the case of this compound, is of particular interest. These functional groups can significantly influence the molecule's physicochemical properties, such as solubility and pKa, which in turn govern its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for the rational design and development of new therapeutic agents. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound and the experimental methodologies for their determination.

Molecular Structure and Identifiers

A thorough understanding of a compound's properties begins with its fundamental structure and identifiers.

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₇N₃O

  • Canonical SMILES: C1=C(C=C2C(=C1O)C=NN2)N

Table 1: Computed Molecular Properties
PropertyValueSource
Molecular Weight 149.15 g/mol Computed
Exact Mass 149.05891 DaComputed
Topological Polar Surface Area (TPSA) 71.9 ŲComputed
Hydrogen Bond Donors 3Computed
Hydrogen Bond Acceptors 3Computed
LogP (Predicted) 1.2 - 1.8Computed

Solid-State Properties: Melting Point

The melting point is a critical parameter that provides information about the purity and crystal lattice energy of a solid compound. For substituted indazoles, the melting point can vary significantly depending on the nature and position of the substituents due to differences in intermolecular forces such as hydrogen bonding and van der Waals interactions. For instance, 6-Aminoindazole has a melting point in the range of 204-206 °C.[2]

Table 2: Representative Melting Point
PropertyValue
Melting Point (°C) 215 - 220 °C (with decomposition)

Note: This is an estimated value based on structurally similar compounds.

Experimental Protocol: Capillary Melting Point Determination

The rationale for using the capillary method is its simplicity, small sample requirement, and the ability to observe the melting behavior.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is increased at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the estimated melting point is approached.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. Any decomposition, indicated by a color change or gas evolution, is also noted.

Solubility Profile

Solubility is a crucial determinant of a drug's bioavailability. The presence of both a basic amino group and an acidic hydroxyl group suggests that the solubility of this compound will be pH-dependent. Generally, compounds of this nature exhibit low solubility in water but are soluble in polar organic solvents.[3]

Table 3: Predicted Solubility
SolventPredicted SolubilityRationale
Water (pH 7.4) Slightly SolubleAmphoteric nature with a rigid aromatic core.
Methanol SolublePolar protic solvent capable of hydrogen bonding.[2]
DMSO Freely SolubleHighly polar aprotic solvent.
Ethanol SolublePolar protic solvent.
Dichloromethane Sparingly SolubleLess polar organic solvent.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic solubility as it allows the system to reach equilibrium.[4]

  • Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a 0.22 µm filter or centrifuged to separate the undissolved solid. The filtration step must be carefully managed to avoid adsorption of the solute onto the filter.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Assay cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 sep1 Filter through 0.22 µm filter or Centrifuge equil1->sep1 quant1 Analyze clear supernatant/filtrate by HPLC-UV sep1->quant1

Caption: Shake-Flask Solubility Determination Workflow.

Ionization Constant (pKa)

The pKa values of a molecule are critical for predicting its behavior in physiological environments, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is an amphoteric molecule containing a basic amino group and an acidic hydroxyl group, as well as the indazole ring itself which can act as a weak acid or base.

Table 4: Predicted pKa Values
Ionizable GroupPredicted pKaRationale
Amino Group (NH₂) 4.0 - 5.0Aromatic amine, similar to aniline.
Hydroxyl Group (OH) 9.0 - 10.0Phenolic hydroxyl group.[5]
Indazole NH 13.5 - 14.5Deprotonation of the pyrazole ring NH.[6]
Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a reliable and widely used method for determining pKa values.[7][8] It involves monitoring the pH of a solution as a titrant is added.

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[9] The ionic strength is kept constant using an electrolyte like KCl.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant.

  • Data Analysis: The pKa values are determined from the titration curve. The pKa is the pH at which the ionizable group is 50% ionized, which corresponds to the midpoint of the buffer region. The equivalence points can be more accurately determined from the first or second derivative of the titration curve.

Workflow for pKa Determination

G Workflow for Potentiometric pKa Determination cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Prepare analyte solution (known concentration, constant ionic strength) setup2 Calibrate pH meter setup1->setup2 setup3 Assemble titration vessel setup2->setup3 titr1 Add titrant (acid/base) in small increments setup3->titr1 titr2 Record pH after each addition titr1->titr2 analysis1 Plot pH vs. Titrant Volume titr2->analysis1 analysis2 Calculate 1st and 2nd derivatives analysis1->analysis2 analysis3 Determine pKa from curve inflection points analysis2->analysis3

Caption: Potentiometric Titration Workflow for pKa.

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The indazole ring system is a strong chromophore. The amino and hydroxyl substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indazole.

  • Predicted λmax: ~240 nm, ~290 nm (in Methanol)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3200O-H, N-HStretching
3100 - 3000Aromatic C-HStretching
1620 - 1580N-HBending
1600 - 1450Aromatic C=CStretching
1300 - 1200C-O (Phenolic)Stretching
1350 - 1250C-N (Aromatic Amine)Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are highly dependent on the electronic environment of the nuclei.

Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
3 ~8.0 (s)~135
5 ~6.5 (d)~100
7 ~7.0 (d)~110
3a -~115
4 -~140
6 -~155
7a -~145
NH (Indazole) ~12.5 (br s)-
NH₂ (Amino) ~5.0 (br s)-
OH (Hydroxyl) ~9.5 (br s)-

Note: These are estimated values. Actual values can vary. Coupling constants (J) for aromatic protons would be expected in the range of 2-8 Hz.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Expected [M+H]⁺: m/z 150.0665

Stability Assessment

For drug development, understanding the chemical stability of a compound is crucial for determining its shelf-life and appropriate storage conditions. A stability-indicating analytical method, typically HPLC, is developed to separate the parent compound from any potential degradation products.[10][11]

Experimental Protocol: Forced Degradation Study and HPLC Method Development
  • Stress Conditions: The compound is subjected to various stress conditions as per ICH guidelines, including:

    • Acidic: 0.1 M HCl at 60 °C

    • Basic: 0.1 M NaOH at 60 °C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 80 °C

    • Photolytic: Exposure to UV and visible light

  • HPLC Method Development: A reverse-phase HPLC method with UV detection is developed to achieve baseline separation of the parent peak from all degradation products. This typically involves screening different columns, mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients), pH, and flow rates.

  • Method Validation: The developed method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Workflow for Stability-Indicating Method Development

G Workflow for Stability-Indicating HPLC Method cluster_stress Forced Degradation cluster_dev Method Development cluster_val Method Validation stress1 Expose compound to stress: Acid, Base, Oxidation, Heat, Light dev1 Screen Columns & Mobile Phases stress1->dev1 dev2 Optimize Gradient, pH, Flow Rate dev1->dev2 dev3 Achieve Peak Purity & Resolution dev2->dev3 val1 Specificity, Linearity, Accuracy, Precision, Robustness dev3->val1

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-Amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Preamble: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[3][4][5] The specific molecule of interest, 4-Amino-1H-indazol-6-ol, incorporates two key functional groups—an amino group at the C4 position and a hydroxyl group at the C6 position. These substituents are poised to form critical hydrogen bond interactions within biological targets, making the unambiguous confirmation of its molecular structure a prerequisite for any advanced drug discovery program.[6]

This guide eschews a generic template, opting instead for a logical, multi-technique workflow that mirrors the rigorous process of structure elucidation in a modern chemical research setting. We will proceed from synthesis to a holistic, cross-validating analytical approach, detailing not just the "how" but the fundamental "why" behind each experimental choice.

Part 1: Synthesis and Purification—The Foundation of Analysis

Before any analytical interrogation, a pure sample of the target compound must be secured. Impurities are the bane of accurate structure elucidation, introducing extraneous signals that can confound spectral interpretation. While numerous methods exist for indazole synthesis, a common and effective strategy involves the cyclization of appropriately substituted precursors.[7][8][9]

Proposed Synthetic Pathway

A plausible route to this compound begins with a substituted 2-fluorobenzonitrile. The reaction with hydrazine hydrate is a well-established method for forming the indazole core.

Synthetic_Pathway Start 2-Fluoro-3-nitro-5-hydroxybenzonitrile Intermediate 4-Amino-6-hydroxy-1H-indazole-3-amine (Intermediate) Start->Intermediate 1. Hydrazine Hydrate 2. Reduction (e.g., H₂, Pd/C) Product This compound Intermediate->Product Deamination (e.g., NaNO₂, H₃PO₂)

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis and Purification
  • Reaction Setup: To a solution of the starting benzonitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

  • Cyclization: Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then subjected to subsequent reduction and deamination steps as outlined in the pathway.

  • Purification (Column Chromatography):

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane.

    • Collect fractions and analyze by TLC to isolate the pure compound.

  • Final Purification (Recrystallization):

    • Dissolve the purified solid in a minimum amount of a hot solvent (e.g., ethanol/water mixture).

    • Allow the solution to cool slowly to induce crystallization.

    • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum. This step is critical for obtaining crystals suitable for X-ray analysis.

Part 2: The Analytical Workflow—A Multi-Pronged Approach

The structure elucidation of a novel compound is a process of evidence accumulation. No single technique provides all the answers. Instead, we use an orthogonal set of methods where the results of each analysis support and validate the others. This creates a self-validating system essential for scientific trustworthiness.

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Crystallographic Analysis cluster_data Data Interpretation Purified_Compound Pure this compound MS Mass Spectrometry (MS) Purified_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Compound->NMR IR Infrared (IR) Spectroscopy Purified_Compound->IR XRay X-Ray Crystallography Purified_Compound->XRay MW Molecular Formula & Weight MS->MW Connectivity Atomic Connectivity & Framework NMR->Connectivity Func_Groups Functional Groups IR->Func_Groups ThreeD_Structure 3D Molecular Structure XRay->ThreeD_Structure Confirmed_Structure Confirmed Structure MW->Confirmed_Structure Connectivity->Confirmed_Structure Func_Groups->Confirmed_Structure ThreeD_Structure->Confirmed_Structure

Caption: Integrated workflow for structure elucidation.

Part 3: Spectroscopic and Spectrometric Analysis

Mass Spectrometry (MS): The First Clue

Mass spectrometry provides the molecular weight of the compound and, with high resolution, its elemental composition. This is the first and most fundamental piece of data in structure elucidation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Compare the measured mass of the [M+H]⁺ ion to the theoretical mass calculated for the proposed formula, C₇H₈N₃O⁺. The difference should be less than 5 ppm.

Data Presentation: Expected Mass Data

PropertyExpected ValueRationale
Molecular FormulaC₇H₇N₃OBased on the proposed structure.
Exact Mass (M)149.0589Calculated monoisotopic mass.
[M+H]⁺ (Observed)~150.0662The mass of the molecule plus a proton.
Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of specific functional groups by measuring the vibrations of bonds.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

  • Sample Preparation: Mix ~1 mg of the finely ground sample with ~100 mg of dry potassium bromide (KBr).

  • Pellet Formation: Press the mixture in a die under high pressure to form a transparent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Frequencies

Functional GroupBondExpected Frequency (cm⁻¹)Vibration Type
Amine & Indazole NHN-H3400 - 3200Stretching
HydroxylO-H3500 - 3200 (broad)Stretching
Aromatic RingC-H3100 - 3000Stretching
Aromatic RingC=C1620 - 1450Stretching
AmineN-H1650 - 1580Bending
PhenolC-O1260 - 1180Stretching

The presence of broad bands in the 3500-3200 cm⁻¹ region would strongly support the presence of both the -OH and -NH₂ groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[10] It provides detailed information about the carbon-hydrogen framework.[11][12] While MS and IR suggest the pieces, NMR shows how they are connected.[13][14]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (NH and OH).[10]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Perform key 2D experiments like COSY (proton-proton correlation), HSQC (direct carbon-proton correlation), and HMBC (long-range carbon-proton correlation) to establish connectivity.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

  • ¹H NMR Predictions:

Proton(s)Predicted δ (ppm)MultiplicityIntegrationAssignment
H-3~8.0s1HPyrazole Ring CH
H-5~6.5d1HAromatic CH
H-7~7.0d1HAromatic CH
-NH₂~5.0s (broad)2HAmino Group
-OH~9.5s (broad)1HHydroxyl Group
-NH~12.5s (broad)1HIndazole NH
  • ¹³C NMR Predictions:

CarbonPredicted δ (ppm)Assignment
C-3~135Pyrazole Ring CH
C-3a~120Bridgehead C
C-4~140C-NH₂
C-5~105Aromatic CH
C-6~155C-OH
C-7~115Aromatic CH
C-7a~145Bridgehead C

Causality in 2D NMR: The HMBC experiment is crucial. It reveals correlations between protons and carbons that are 2-3 bonds away. For this compound, we would expect to see a correlation from the H-5 proton to the C-4 and C-7 carbons, definitively placing the amino group adjacent to it.

Caption: Key expected HMBC correlations for structural confirmation.

Part 4: X-ray Crystallography: The Unambiguous Proof

While spectroscopy provides a robust and compelling picture of the molecular structure, single-crystal X-ray diffraction provides the "gold standard" of proof.[15] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction This protocol is a generalized methodology.[15][16]

  • Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution: Process the diffraction data to determine the unit cell and space group. The crystal structure is then solved using computational methods to generate an initial electron density map.

  • Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns converge. The final refined structure provides an unambiguous confirmation of the molecule's constitution.

XRay_Workflow Compound Purified Compound Crystals Single Crystal Growth Compound->Crystals Diffraction X-Ray Diffraction Data Collection Crystals->Diffraction Solution Structure Solution (Direct Methods) Diffraction->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final 3D Structure (CIF File) Refinement->Final_Structure

Caption: The workflow of single-crystal X-ray crystallography.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is not the result of a single experiment but the culmination of a carefully designed analytical strategy.

  • Mass Spectrometry confirms the elemental formula (C₇H₇N₃O).

  • IR Spectroscopy confirms the presence of key amine (-NH₂) and hydroxyl (-OH) functional groups.

  • NMR Spectroscopy (¹H, ¹³C, and 2D) pieces together the carbon-hydrogen skeleton, establishing the precise connectivity and relative positions of all atoms.

By integrating these orthogonal techniques, we build a self-consistent and irrefutable case for the molecular structure, providing the trustworthy foundation required for advancing this compound into further stages of research and development.

References

  • A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. Benchchem.
  • 4-Amino-1H-indazole-6-carboxylic Acid. Benchchem.
  • Indazole synthesis. Organic Chemistry Portal.
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI.
  • Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. PubMed.
  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC.
  • WO2017186693A1 - Synthesis of indazoles. Google Patents.
  • A novel method for the presumptive identification of heterocyclic amines of forensic interest using photoluminescent copper(I) iodide cluster compounds. Semantic Scholar.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Indazole. Wikipedia.
  • 4-Amino-1H-indazole, N1-BOC protected. PubChem.
  • N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Protocol for NMR and Mass Spectrometry Analysis of Imidazo[4,5-d]imidazoles. Benchchem.
  • NoName_3327 | C7H7N3 | CID 413085. PubChem - NIH.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate.
  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC - NIH.
  • 4-AMINO-6-METHYL (1H)INDAZOLE CAS#: 90764-89-9. ChemicalBook.
  • 13C and 15N NMR spectra of aminobenzimidazoles in solution and in the solid state. ResearchGate.
  • Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH.
  • 1 Heterocyclic Compounds: An Introduction. Wiley-VCH.
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. Benchchem.
  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. UNL Digital Commons.
  • 4-AMINO-6-METHYL (1H)INDAZOLE | 90764-89-9. ChemicalBook.
  • 4-amino-1H-indazole-6-sulfonic acid | C7H7N3O3S | CID 119093679. PubChem.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications.
  • 1H-Indazol-6-amine | C7H7N3 | CID 81423. PubChem.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.
  • 1H-Indazol-5-amine | C7H7N3 | CID 88012. PubChem.
  • 1H-Indazole | C7H6N2 | CID 9221. PubChem.
  • Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. ResearchGate.
  • Indazole – Knowledge and References. Taylor & Francis.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC - NIH.
  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i..
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed.
  • Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.
  • Affordable Price 6-Amino-1H-indazole, Industrial/Pharmaceutical-Grade Crystalline Powder.

Sources

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to the Biological Activity of 4-Amino-1H-indazol-6-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in contemporary medicinal chemistry, recognized for its versatile biological activities that span from oncology to neurodegenerative disease. This technical guide delves into the biological significance of the 4-Amino-1H-indazol-6-ol scaffold, a promising but under-characterized member of the indazole family. Due to the limited direct research on this specific molecule, this document provides a comprehensive overview based on the well-established activities of structurally related indazole derivatives. We will explore the pivotal roles of the 4-amino and 6-hydroxyl substitutions, propose likely mechanisms of action, and present detailed experimental protocols for the biological evaluation of this compound class. This guide aims to equip researchers with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this compound and its analogs.

The Indazole Core: A Scaffold of Therapeutic Versatility

The indazole ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and conformational rigidity allow for precise orientation of substituents to interact with biological targets.[1] The hydrogen-bonding capabilities of the pyrazole nitrogen atoms are particularly crucial for interactions with protein kinases, making indazole derivatives potent enzyme inhibitors.[1] This has led to the development of several FDA-approved drugs containing the indazole motif, primarily in the field of oncology.[1]

The biological activity of indazole derivatives is highly tunable through substitution on the bicyclic ring. The introduction of functional groups, such as amino and hydroxyl moieties, at specific positions can dramatically influence the compound's potency, selectivity, and pharmacokinetic properties.[3]

Deconstructing the this compound Scaffold: A Predictive Analysis

While specific data on this compound is scarce, we can infer its likely biological activities by examining the contributions of its key functional groups based on studies of related compounds.

The 4-Amino Group: A Key Interaction Point

The amino group at the 4-position of the indazole ring is a critical determinant of biological activity. It can act as a hydrogen bond donor, anchoring the molecule within the binding site of a target protein.[1] For instance, in a series of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of the lymphocyte-specific kinase (Lck), the 4-aminoindazole moiety was found to be an effective isostere for a 2-methyl-5-hydroxyaniline group, leading to compounds with comparable enzyme potency and improved pharmacokinetic profiles.[3] This suggests that the 4-amino group in this compound could play a crucial role in binding to the hinge region of protein kinases.

The 6-Hydroxyl Group: Modulator of Potency and Pharmacokinetics

The hydroxyl group at the 6-position can also significantly impact biological activity. It can participate in hydrogen bonding interactions with the target protein and influence the molecule's solubility and metabolic stability. In a study of 1-(2-aminopropyl)-1H-indazole analogues, the 6-ol derivative was identified as a potent and selective 5-HT2 receptor agonist with ocular hypotensive activity.[4] This highlights the potential for the 6-hydroxyl group to confer specific biological activities and favorable drug-like properties.

Postulated Mechanisms of Action and Therapeutic Targets

Based on the extensive research on analogous indazole derivatives, this compound is predicted to exhibit activity in the following areas:

  • Kinase Inhibition: The indazole scaffold is a well-established "hinge-binding" motif in protein kinase inhibitors.[1] The 4-amino group is poised to form critical hydrogen bonds with the kinase hinge region, a common mechanism for achieving high-affinity binding. Potential kinase targets could include receptor tyrosine kinases (e.g., FGFR) and non-receptor tyrosine kinases (e.g., Lck).[2][3]

  • Anticancer Activity: Many indazole derivatives exhibit potent anti-proliferative effects on cancer cell lines.[5][6][7] The mechanism often involves the inhibition of kinases crucial for cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis.[6][7]

  • Immunomodulation: Some indazole derivatives have been investigated as inhibitors of enzymes involved in immune regulation, such as indoleamine 2,3-dioxygenase 1 (IDO1).[5] By inhibiting IDO1, these compounds can potentially reverse tumor-induced immune suppression.

Experimental Workflows for Biological Characterization

A systematic approach is essential to elucidate the biological activity of this compound. The following experimental workflow provides a comprehensive strategy for its characterization.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment synthesis Synthesis of this compound purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_panel Broad Kinase Panel Screening characterization->kinase_panel ic50 IC50 Determination for Hit Kinases kinase_panel->ic50 cell_proliferation Cancer Cell Line Proliferation Assays (e.g., MTT) ic50->cell_proliferation apoptosis Apoptosis Assays (e.g., Annexin V) cell_proliferation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle western_blot Western Blot for Pathway Modulation cell_cycle->western_blot pk_studies Pharmacokinetic Studies (Rodent) western_blot->pk_studies efficacy_models Xenograft Efficacy Models pk_studies->efficacy_models toxicity Preliminary Toxicity Assessment efficacy_models->toxicity

Figure 1: A comprehensive experimental workflow for the biological characterization of this compound.

Detailed Experimental Protocols

A potential synthetic route to this compound could start from a commercially available substituted nitrobenzene, followed by cyclization to form the indazole ring and subsequent reduction of the nitro group and deprotection of the hydroxyl group. A general procedure for the reduction of a nitroindazole to an aminoindazole is as follows[8]:

Step-by-Step Protocol:

  • Dissolve the starting 6-nitro-1H-indazole derivative (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 0.1 equivalents).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminoindazole product.

  • Purify the crude product by column chromatography or recrystallization to yield the pure this compound.

This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against a specific kinase.

Step-by-Step Protocol:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the compound in assay buffer.

  • In a 96-well plate, add the kinase (e.g., recombinant human Lck), the substrate (e.g., a biotinylated peptide), and the compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Detect the phosphorylated substrate using a suitable method, such as a fluorescence-based assay with a phosphospecific antibody.

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6][7]

Step-by-Step Protocol:

  • Seed cancer cells (e.g., K562, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6][7]

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value from the dose-response curve.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical In Vitro Activity of this compound

Assay TypeTarget/Cell LineResult (IC50/EC50 in µM)
Kinase InhibitionLck0.5
Kinase InhibitionFGFR11.2
Cell ProliferationK562 (Leukemia)2.5
Cell ProliferationA549 (Lung Cancer)5.8
Cell ProliferationHEK293 (Normal Kidney)> 50

Signaling Pathway Analysis

Should this compound demonstrate potent kinase inhibitory activity, it is crucial to investigate its impact on downstream signaling pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Lck Lck Lck->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Indazole This compound Indazole->RTK Inhibition Indazole->Lck Inhibition

Sources

The Ascendant Scaffold: A Technical Guide to the Synthesis and Biological Activity of 4-Amino-1H-indazol-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents.[1] Among its many substituted forms, the 4-amino-1H-indazol-6-ol framework presents a particularly compelling template for the design of targeted therapeutics. This guide provides an in-depth exploration of the synthetic strategies for accessing this core and its derivatives, alongside a comprehensive analysis of their biological activities, with a primary focus on their role as potent kinase inhibitors in oncology. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established synthetic methodologies with contemporary insights into structure-activity relationships (SAR) to empower the rational design of next-generation therapeutics.

Introduction: The Strategic Value of the this compound Core

The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and purine, enabling it to interact with a wide array of biological targets.[2] The strategic placement of an amino group at the 4-position and a hydroxyl group at the 6-position creates a unique electronic and steric profile, predisposing these molecules for high-affinity binding to enzyme active sites. The 4-amino group often serves as a critical hydrogen bond donor, anchoring the molecule within the hinge region of protein kinases, a common binding motif for this class of inhibitors.[2] Concurrently, the 6-hydroxyl group can participate in additional hydrogen bonding interactions or serve as a key vector for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of the broader aminoindazole class have demonstrated significant promise as inhibitors of key signaling proteins implicated in cancer progression, such as Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[3][4] This guide will illuminate the synthetic pathways to unlock the potential of the this compound scaffold and delve into the nuanced structure-activity relationships that govern its potent biological effects.

Synthetic Strategies and Methodologies

The synthesis of the this compound core is a multi-step process that demands careful selection of starting materials and reaction conditions to ensure regiochemical control and functional group compatibility. A robust and logical synthetic pathway is outlined below, proceeding from a readily available substituted aniline precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target scaffold, this compound, suggests a pathway involving the sequential construction and functionalization of the indazole ring. The core transformation is the formation of the pyrazole ring fused to the benzene ring.

Retrosynthesis target This compound intermediate1 4-Amino-6-methoxy-1H-indazole target->intermediate1 O-Demethylation intermediate2 4-Nitro-6-methoxy-1H-indazole intermediate1->intermediate2 Nitro Reduction starting_material 2-Methyl-3-nitro-5-methoxyaniline intermediate2->starting_material Diazotization & Cyclization

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Experimental Protocols

This initial step involves the classical diazotization of a primary aromatic amine followed by an intramolecular cyclization to form the indazole ring. The choice of a 2-methylaniline derivative is crucial as the methyl group is ultimately lost in the cyclization process.

Protocol:

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 2-methyl-3-nitro-5-methoxyaniline (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the suspension to 15-20°C in an ice-water bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of water. Add this solution dropwise to the stirred aniline suspension, ensuring the temperature does not exceed 25°C.[5]

  • Cyclization: After the addition is complete, continue stirring for 15-30 minutes. Allow the reaction mixture to stand at room temperature for 24-72 hours to facilitate complete cyclization.[5]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with water, and dry. The crude 4-nitro-6-methoxy-1H-indazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The reduction of the nitro group to a primary amine is a critical transformation. Stannous chloride (SnCl₂) in an alcoholic solvent is an effective and commonly used method for this conversion on the indazole scaffold.[6][7]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitro-6-methoxy-1H-indazole (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add anhydrous stannous chloride (SnCl₂) (5.0 eq) to the solution.

  • Heating: Heat the mixture at 60°C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[6]

  • Quenching and Extraction: Cool the reaction mixture and adjust the pH to 7-8 with a 5% aqueous potassium bicarbonate solution. Extract the product into ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude 4-amino-6-methoxy-1H-indazole can be purified by column chromatography on silica gel.

The final step is the cleavage of the methyl ether to unveil the free hydroxyl group. Boron tribromide (BBr₃) is a powerful and widely used reagent for the demethylation of aryl methyl ethers, typically effective at low temperatures.[6][7][8]

Protocol:

  • Reaction Setup: Dissolve 4-amino-6-methoxy-1H-indazole (1.0 eq) in dry dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Add a solution of boron tribromide (BBr₃) in DCM (typically 1 M solution, 2-3 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.[9]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C, followed by water.

  • Work-up and Purification: Extract the product with a suitable organic solvent. The crude product can be purified by column chromatography or recrystallization to yield the final this compound.

Biological Activity and Structure-Activity Relationship (SAR)

The this compound scaffold is a promising pharmacophore for the development of kinase inhibitors. The amino group at the 4-position is well-positioned to interact with the hinge region of the ATP-binding pocket of many kinases, while the 6-hydroxyl group can form additional interactions and provides a handle for further derivatization.

Kinase Inhibition Profile

While specific inhibitory data for the parent this compound is not extensively reported in publicly available literature, the activities of closely related aminoindazole derivatives provide a strong basis for predicting its biological profile. Key kinase families that are likely targets include:

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Their overexpression is linked to various cancers.[10][11] Indazole derivatives have been identified as potent inhibitors of Aurora kinases.[12]

  • VEGFR/PDGFR Family: These receptor tyrosine kinases are key regulators of angiogenesis and cell proliferation. Inhibitors of these kinases are established anti-cancer agents.[4] Numerous indazole-based compounds have shown potent inhibition of VEGFR and PDGFR.[2][3]

Structure-Activity Relationship (SAR) Insights

The following table summarizes SAR data from related aminoindazole kinase inhibitors, providing insights into the potential impact of substitutions on the this compound core.

Scaffold/Derivative Target Kinase(s) Key Substituents & SAR Observations Reported Activity (IC₅₀/EC₅₀) Reference
3-Amino-1H-indazol-6-yl-benzamidesFLT3, PDGFRα, c-KitThe 3-amino group acts as a hinge binder. Modifications to the benzamide moiety significantly impact potency.Single-digit nM[3]
4-Amino(5-methyl-1H-indazole) derivativesLckReplacement of a hydroxyaniline with 4-aminoindazole improved pharmacokinetic properties while maintaining potency.Potent enzyme inhibition[13]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazolesFGFRSubstitutions at the 4-position with carboxamides are well-tolerated and can enhance potency.nM range[14]
3-Aminoindazole derivativesc-MetThe 3-aminoindazole scaffold serves as an effective hinge-binding element.nM range[15]

Key Takeaways from SAR:

  • The 4-Amino Group: This is likely a critical pharmacophoric element for hinge binding in kinases. Acylation or alkylation of this group would be expected to modulate activity, potentially by altering hydrogen bonding capacity or introducing steric hindrance.

  • The 6-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor. It provides a valuable point for derivatization to explore the solvent-exposed region of the kinase active site, which can be leveraged to improve potency and selectivity.

  • The Indazole Core: The rigid bicyclic system provides a stable platform for the optimal orientation of the key interacting groups.

A Representative Signaling Pathway

The following diagram illustrates the role of VEGFR in angiogenesis and how its inhibition by a this compound derivative could disrupt this process.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras VEGF VEGF VEGF->VEGFR Binds Inhibitor This compound Derivative Inhibitor->VEGFR Inhibits Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: Inhibition of the VEGFR signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The synthetic routes outlined in this guide, while requiring careful optimization, are based on well-established and reliable chemical transformations. The strong body of evidence supporting the activity of related aminoindazoles as potent kinase inhibitors provides a solid rationale for the continued exploration of this particular derivative series.

Future work in this area should focus on the synthesis of a diverse library of this compound derivatives with various substitutions at the 1, 3, and 7 positions, as well as modifications of the 4-amino and 6-hydroxyl groups. Such a library would enable a thorough investigation of the SAR and could lead to the identification of compounds with improved potency, selectivity, and drug-like properties. The integration of computational modeling and structure-based drug design will be instrumental in guiding these synthetic efforts and accelerating the discovery of new clinical candidates.

References

  • Rakib, E. M., et al. (2011). STUDIES ON THE REDUCTION OF THE NITRO GROUP IN 4-NITROINDAZOLES BY ANHYDROUS SnCl2 IN DIFFER.
  • Abbassi, N., et al. (2011). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform, 42(28).
  • McOmie, J. F. W., & West, D. E. (1973). demethylation of aryl methyl ethers by. Tetrahedron, 29(18), 2829-2832.
  • Boyer, G., et al. (2006).
  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

  • Elsayed, A. A., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic Chemistry, 108, 104678.
  • Cui, J. J., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1584-1597.
  • CN103319410B - A kind of synthetic method of indazole compound - Google Patents. (n.d.).
  • An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. (2012). Bioorganic & Medicinal Chemistry Letters, 22(14), 4589-4593.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry, 124, 102-115.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, 87(9), 5895-5906.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(8), 1255-1287.
  • Aurora Kinase Inhibitors: Current Status and Outlook. (2015). Frontiers in Oncology, 5, 208.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ChemSynthesis. (2025). 6-methoxy-3-methyl-1-(4-nitrophenyl)-1H-indazole. Retrieved from [Link]

  • Discovery of selective aminothiazole aurora kinase inhibitors. (2008). Journal of Medicinal Chemistry, 51(1), 106-116.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, 87(9), 5895-5906.
  • Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. (2013). Oncology Letters, 5(5), 1529-1534.
  • Design of indazole derivatives 20-21 as VEGFR inhibitors. (2023).
  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2019). Frontiers in Oncology, 9, 1399.
  • Folkes, A. J., et al. (2008). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.
  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4363-4368.
  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). European Journal of Medicinal Chemistry, 90, 862-874.
  • PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved from [Link]

  • The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. (2016). Journal of Medicinal Chemistry, 59(10), 4867-4880.

Sources

A Technical Guide to the Discovery of Novel Kinase Inhibitors Leveraging the 4-Amino-1H-indazol-6-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity remains a cornerstone of modern drug discovery. Within this landscape, privileged scaffolds—molecular frameworks that can bind to multiple targets with high affinity—offer a significant advantage. The indazole nucleus is a premier example of such a scaffold, forming the core of numerous approved and clinical-stage kinase inhibitors.[1][2][3][4][5][6][7] This guide provides an in-depth technical framework for the discovery of novel kinase inhibitors, centered on the versatile and promising 4-Amino-1H-indazol-6-ol core. We will explore synthetic strategies for library generation, detail robust in vitro and cellular evaluation cascades, and discuss the principles of establishing a clear structure-activity relationship (SAR) to guide lead optimization.

The Rationale: Why Target Kinases with an Indazole Scaffold?

Protein Kinases: Master Regulators and Prime Therapeutic Targets

The human genome contains over 500 protein kinases, collectively known as the kinome. These enzymes catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins. This act of phosphorylation is a fundamental cellular switch, regulating a vast array of processes including cell growth, differentiation, proliferation, and apoptosis.[8] Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of many diseases, most notably cancer, making them highly validated targets for therapeutic intervention.[8][9]

The Indazole Nucleus: A Privileged Scaffold for Kinase Inhibition

The indazole ring system, a bicyclic heteroaromatic structure, has gained prominence as a "privileged scaffold" in medicinal chemistry.[2][3][4] Its utility stems from several key features:

  • Mimicry of the Adenine Hinge-Binding Motif: The indazole core can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the native ligand, ATP. This interaction is a primary anchor for many potent kinase inhibitors.[10]

  • Defined Substitution Vectors: The indazole ring offers multiple, synthetically accessible positions for substitution. This allows chemists to systematically introduce functional groups that can interact with other key regions of the ATP pocket, such as the hydrophobic region, the ribose pocket, and the solvent-exposed front pocket, thereby tuning potency and selectivity.

  • Proven Clinical Success: The indazole core is present in several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), validating its drug-like properties and therapeutic potential.[6][7]

The this compound scaffold is a particularly attractive starting point. The C4-amino group provides a key vector pointing towards the solvent-exposed region, ideal for modifications to enhance selectivity and improve physicochemical properties. The C6-hydroxyl group offers an additional point for derivatization or can act as a crucial hydrogen bond donor/acceptor.

Building the Arsenal: Synthesis of a this compound Focused Library

A successful kinase inhibitor discovery program relies on the efficient synthesis of a chemically diverse library of compounds around the core scaffold. The primary goal is to explore the chemical space around the ATP-binding site.

General Synthetic Strategy

The synthesis of a diverse library from the this compound core involves the strategic modification of its key functional groups: the C4-amine, the C6-hydroxyl, and the N1-indazole nitrogen. While a direct, one-pot synthesis for this specific trifunctional indazole is not commonly cited, related structures can be synthesized through multi-step sequences, often involving the cyclization of appropriately substituted nitro- or amino-benzonitriles or hydrazones.[1] A representative strategy involves building the indazole core first and then functionalizing it.

Diagram: General Synthetic Derivatization Workflow This diagram illustrates the core concept of using a central scaffold to generate a diverse library by modifying key functional handles.

G cluster_0 Core Scaffold cluster_1 Derivatization Reactions cluster_2 Compound Library Core This compound Amidation Amide/Urea/Sulfonamide Formation (at C4-NH2) Core->Amidation R-COCl or R-NCO or R-SO2Cl Alkylation N-Alkylation/Arylation (at N1) Core->Alkylation R-X, Base Etherification O-Alkylation/Arylation (at C6-OH) Core->Etherification R-X, Base Library Diverse Library of Kinase Inhibitor Candidates Amidation->Library Alkylation->Library Etherification->Library

Caption: Synthetic workflow for library generation from the core scaffold.

Protocol: Representative Amide Coupling at the C4-Amino Position

This protocol describes a standard method for creating an amide linkage, a common modification in kinase inhibitors that often interacts with the solvent-front region of the ATP-binding pocket.

Objective: To synthesize an N-(1H-indazol-4-yl)benzamide derivative.

Materials:

  • This compound (or a protected version)

  • Benzoyl chloride (or other desired acyl chloride)

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (as solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of this compound in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add a solution of 1.1 equivalents of benzoyl chloride in DCM dropwise to the cooled mixture over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

In Vitro Screening Cascade: Identifying Potent and Selective Hits

Once a library of compounds is synthesized, a systematic screening cascade is required to identify promising candidates.

Diagram: In Vitro Screening Funnel This workflow illustrates the progression from a large library to a few well-characterized lead compounds.

G node_library Compound Library (100s of compounds) node_primary Primary Screen Single-concentration biochemical assay (e.g., 1 µM) node_library->node_primary Identify initial hits (e.g., >50% inhibition) node_ic50 IC50 Determination 10-point dose-response curve on primary target node_primary->node_ic50 Quantify potency node_selectivity Selectivity Profiling Screen active hits against a kinase panel (e.g., 50-100 kinases) node_ic50->node_selectivity Assess off-target activity node_leads {Lead Compounds | (1-5 compounds) Potent, selective, and synthetically tractable} node_selectivity->node_leads Select best candidates

Caption: A typical in vitro screening cascade for kinase inhibitors.

Primary Screening: Biochemical Kinase Inhibition Assay

The first step is to measure the direct inhibition of the target kinase's enzymatic activity. Luminescence-based assays that measure ATP consumption are widely used due to their sensitivity and high-throughput compatibility.[11][12]

Protocol: ADP-Glo™ Kinase Assay (Promega)

Objective: To determine the IC50 value of a test compound against a target kinase.

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to drive a luciferase reaction, generating a light signal proportional to kinase activity.

Step-by-Step Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the following components:

    • Kinase buffer.

    • Test compound (serially diluted, typically a 10-point curve from 10 µM to 0.5 nM) or DMSO vehicle control.

    • Target kinase enzyme.

    • Substrate peptide/protein.

  • Initiation: Initiate the reaction by adding an ATP solution (at a concentration near the Kₘ for the specific kinase).[13]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Screening: Kinase Selectivity Profiling

Potency is meaningless without selectivity. A lead compound should preferentially inhibit the target kinase over other kinases to minimize potential off-target toxicities.[12][14]

  • Methodology: Promising hits (e.g., IC50 < 100 nM) are screened at a single high concentration (e.g., 1 µM) against a broad panel of kinases representing the human kinome.

  • Interpretation: Compounds that show potent inhibition of the primary target with minimal activity against other kinases are prioritized. A "selectivity index" can be calculated by comparing the IC50 for the primary target to that of key off-targets.[12]

Cellular Assays: Validating On-Target Activity in a Biological Context

A compound that is potent in a biochemical assay may not be effective in a cell due to poor permeability, metabolic instability, or cellular efflux.[14] Cell-based assays are critical to confirm that the inhibitor engages its target in a physiological environment and elicits the desired biological response.[9][15][16]

Protocol: Western Blot for Target Phosphorylation

Objective: To determine if the test compound inhibits the phosphorylation of a known downstream substrate of the target kinase in cells.

Step-by-Step Procedure:

  • Cell Culture and Treatment: Plate cells known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line with an activating mutation upstream of the kinase).

  • Inhibitor Treatment: Treat the cells with increasing concentrations of the test compound (and a DMSO vehicle control) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate protein (e.g., anti-phospho-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates on-target cellular activity.

Cellular Proliferation Assays

Ultimately, an anti-cancer kinase inhibitor should stop cancer cells from growing.

  • Methodology: Assays like the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) are used to measure the number of viable cells after treatment with the inhibitor. The output is a GI50 (concentration for 50% growth inhibition).

  • Oncogene-Addicted Models: For certain kinases, specialized cell lines can be used. For example, BaF3 cells are dependent on the cytokine IL-3 for survival. If these cells are engineered to express an oncogenic kinase, they become IL-3 independent. Inhibition of that specific oncogenic kinase will cause the cells to die, providing a highly specific readout of on-target activity.[17]

Structure-Activity Relationship (SAR) and Lead Optimization

SAR is the iterative process of understanding how specific chemical modifications to the scaffold affect its biological activity. This is the core of medicinal chemistry.

Case Study: Hypothetical SAR for an Aurora Kinase A Inhibitor

Let's hypothesize we are targeting Aurora Kinase A. We synthesize a small library around the this compound core and obtain the following data.

Compound IDR1 (at N1)R2 (at C4-Amine)R3 (at C6-Ether)Aurora A IC50 (nM)
Core HHH>10,000
1a HBenzoylH850
1b H4-FluorobenzoylH450
1c HCyclohexylcarbonylH1,200
2a Isopropyl4-FluorobenzoylH55
2b Cyclopropyl4-FluorobenzoylH95
2c Phenyl4-FluorobenzoylH620
3a Isopropyl4-FluorobenzoylMethyl48
Causality and Field-Proven Insights
  • Initial Hit (1a): Acylating the C4-amine with a benzoyl group (1a) provided the first hit, confirming that this vector projects into a pocket that can be occupied. The core itself is inactive.

  • Exploring the Amine Pocket (1b, 1c): Adding a fluorine to the phenyl ring (1b) doubled the potency, suggesting a favorable interaction or improved properties. Replacing the aromatic ring with an aliphatic cyclohexyl group (1c) was detrimental, indicating a preference for a flat, aromatic moiety, likely for a π-π stacking interaction.[10]

  • Targeting the Ribose Pocket (2a-2c): Alkylating the N1 position with a small, hydrophobic isopropyl group (2a) led to a significant ~8-fold increase in potency. This modification is known to occupy the hydrophobic ribose-binding pocket of many kinases. The slightly smaller cyclopropyl group (2b) was also highly effective, but a large, bulky phenyl group (2c) reduced activity, suggesting the pocket has a specific size limitation.

  • Exploring the C6 Position (3a): Methylating the C6-hydroxyl group (3a) had a negligible effect on potency compared to 2a. This suggests that in this series, this position is either solvent-exposed and not contributing to affinity or that the hydrogen bond from the -OH is not critical. This position could be used later to tune physicochemical properties like solubility without sacrificing potency.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and validated starting point for the discovery of novel kinase inhibitors. By employing a logical and iterative process of library synthesis, multi-tiered in vitro screening, cell-based validation, and rigorous SAR analysis, researchers can efficiently navigate the complex process of drug discovery. The insights gained from this systematic approach provide a clear path from an initial chemical idea to a potent, selective, and cell-active lead compound ready for preclinical development. The continued exploration of privileged scaffolds like the indazole core will undoubtedly fuel the next generation of targeted therapeutics.

References

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2025). Royal Society of Chemistry.
  • Spotlight: Cell-based kinase assay form
  • Cell-based test for kinase inhibitors. (2020). INiTS.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (n.d.). Unknown Source.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025).
  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.).
  • Indazole - an emerging privileged scaffold: synthesis and its biological significance. (2025). Royal Society of Chemistry.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One.
  • Assay Development for Protein Kinase Enzymes. (2012).
  • Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model. (2024). PubMed.
  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments. (n.d.). Benchchem.
  • In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. (n.d.). PubMed.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. (n.d.). Taylor & Francis Online.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PubMed Central.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PubMed Central.

Sources

A Technical Guide to the Preliminary In Vitro Screening of 4-Amino-1H-indazol-6-ol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several clinically approved anti-cancer agents.[1] This guide outlines a comprehensive, scientifically rigorous strategy for the preliminary in vitro screening of 4-Amino-1H-indazol-6-ol, a novel indazole derivative, to assess its potential as an anticancer therapeutic. We present a multi-phase experimental workflow, beginning with broad cytotoxicity screening across a diverse panel of cancer cell lines, followed by mechanistic assays to probe the compound's effects on cell cycle progression and apoptosis. Each protocol is designed as a self-validating system with integrated controls, and the rationale behind key experimental choices is discussed in detail. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of novel oncology therapeutics.

Introduction: The Rationale for Screening this compound

The indazole heterocycle is a cornerstone of modern oncology drug discovery. Marketed drugs such as Pazopanib and Axitinib, both potent tyrosine kinase inhibitors, feature this core structure, validating its utility in targeting key cancer pathways.[1] Furthermore, a growing body of preclinical evidence demonstrates that various substituted aminoindazoles possess significant anti-proliferative and cytotoxic activities across numerous cancer types.[2][3][4] For instance, certain N-substituted 6-aminoindazole derivatives have shown potent activity against human colorectal cancer cells, with evidence suggesting induction of G2/M cell cycle arrest.[4]

Given this precedent, this compound represents a rational starting point for an anticancer drug discovery campaign. Its structure, featuring both an amino and a hydroxyl group on the indazole ring, offers unique possibilities for interaction with biological targets. This guide provides the strategic framework and detailed methodologies to conduct a robust preliminary evaluation of its anticancer potential.

The screening cascade is designed to answer three fundamental questions in a logical sequence:

  • Does the compound exhibit cytotoxic activity against cancer cells?

  • If so, is the activity broad-spectrum or selective for certain cancer types?

  • What are the initial mechanistic hallmarks of its activity (e.g., cell cycle arrest, apoptosis induction)?

The following workflow provides a clear, step-by-step path for this investigation.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Hypothesis Generation A Compound Preparation (this compound) B Selection of Diverse Cancer Cell Line Panel (e.g., NCI-60 subset) A->B Test Compound C Cytotoxicity Screening (SRB Assay) B->C Cell Seeding D Data Analysis: Determine IC50 Values C->D Generate Dose-Response Curves E Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) D->E Select 'Hit' Cell Lines (Treat at 1x, 5x, 10x IC50) F Apoptosis Assessment (Annexin V / PI Staining & Flow Cytometry) D->F G Synthesize Data & Formulate Preliminary Mechanism of Action (MoA) Hypothesis E->G F->G

Caption: High-level experimental workflow for in vitro screening.

Phase 1: Foundational Cytotoxicity Screening

The primary objective of this phase is to determine if this compound exerts a cytotoxic or growth-inhibitory effect on cancer cells and to quantify this effect by determining the half-maximal inhibitory concentration (IC50).

Rationale for Cell Line Selection

Initial screening should be performed on a panel of cell lines representing diverse tumor origins to identify potential areas of sensitivity. The NCI-60 panel is the gold standard for such screens, but a smaller, representative subset is often sufficient for preliminary studies.[5][6] A well-chosen panel allows for early insights into whether the compound has broad activity or is selective towards a particular cancer type (e.g., epithelial vs. hematopoietic).

Recommended Starter Panel:

  • MCF-7: Breast Adenocarcinoma (luminal A, estrogen-receptor positive)

  • MDA-MB-231: Breast Adenocarcinoma (triple-negative)

  • A549: Lung Carcinoma

  • HCT116: Colorectal Carcinoma

  • PC-3: Prostate Carcinoma

  • K562: Chronic Myeloid Leukemia (suspension cell line)

This selection provides a mix of adherent and suspension cells from various lineages, offering a robust initial assessment.

Rationale for Cytotoxicity Assay Selection

Numerous assays exist to measure cell viability.[7][8] For high-throughput screening of novel compounds, colorimetric assays are efficient and cost-effective. We recommend the Sulforhodamine B (SRB) assay .

Why the SRB Assay?

  • Principle: SRB is an aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which reflects the cell number.[9]

  • Advantages over MTT: The MTT assay measures mitochondrial reductase activity, which can be influenced by the compound's mechanism of action, leading to false positives or negatives.[10] The SRB assay, based on total protein content, is generally more stable, less prone to chemical interference, and provides a more direct measure of cell biomass.[3][9]

Detailed Protocol 1: SRB Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity.[9][11]

Materials:

  • Selected cancer cell lines

  • Appropriate culture medium (e.g., RPMI-1640, DMEM) with 10% FBS

  • 96-well flat-bottom plates

  • This compound (solubilized in DMSO, sterile-filtered)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • SRB solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range for a novel compound is 0.01 µM to 100 µM.

  • Add 100 µL of the diluted compound solutions to the respective wells. Include wells for "vehicle control" (DMSO only) and "positive control" (Doxorubicin).

  • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 4%). Incubate at 4°C for 1 hour. This step fixes the cells and precipitates proteins.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and unbound cells. Invert the plate and tap firmly on absorbent paper to dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.

  • Wash and Dry: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Cytotoxicity

Summarize the calculated IC50 values in a clear, tabular format.

Table 1: Cytotoxicity Profile of this compound (Example Data)

Cancer Cell Line Tissue of Origin IC50 (µM) of this compound IC50 (µM) of Doxorubicin (Control)
MCF-7 Breast Adenocarcinoma 12.8 ± 1.5 0.9 ± 0.1
A549 Lung Carcinoma 25.2 ± 3.1 1.1 ± 0.2
HCT116 Colorectal Carcinoma 5.4 ± 0.8 0.6 ± 0.07
PC-3 Prostate Carcinoma > 100 2.1 ± 0.3
K562 Leukemia 2.1 ± 0.4 0.4 ± 0.05

Note: Data are presented as mean ± SD from three independent experiments and are for illustrative purposes only.

Phase 2: Elucidating the Preliminary Mechanism of Action

If Phase 1 reveals potent cytotoxic activity (e.g., IC50 < 10 µM) in one or more cell lines, the next logical step is to investigate how the compound is inhibiting cell growth. The two most common mechanisms for anticancer agents are inducing cell cycle arrest or triggering apoptosis.[12]

Rationale for Cell Cycle Analysis

Dysregulation of the cell cycle is a hallmark of cancer.[12] Many effective chemotherapeutics function by interrupting this process at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. Cell cycle analysis via flow cytometry provides a quantitative snapshot of the cell population's distribution across these phases.[13][14] A significant accumulation of cells in a particular phase following treatment suggests the compound interferes with machinery regulating that checkpoint.

Detailed Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is based on standard methods for DNA content analysis.[15]

Materials:

  • "Hit" cancer cell line(s) identified in Phase 1

  • 6-well plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound at concentrations relative to the IC50 (e.g., 1x and 5x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvest: Harvest both adherent and floating cells. For adherent cells, use trypsin, neutralize, and combine with the supernatant containing any floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. This permeabilizes the cells and fixes them. Store at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

  • Resuspend the cell pellet in PI Staining Solution. Incubate for 30 minutes at room temperature in the dark. The RNase A degrades RNA to prevent its non-specific staining, ensuring PI binds only to DNA.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

  • Data Analysis: Use analysis software (e.g., FlowJo) to generate a DNA content histogram. Gate on single cells to exclude doublets. Model the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Rationale for Apoptosis Assessment

The ability to evade apoptosis (programmed cell death) is another cancer hallmark.[16] A key goal of many cancer therapies is to reactivate this process. The Annexin V/PI assay is the gold-standard method for detecting and differentiating early and late apoptosis from necrosis.[17][18]

Principle of the Assay:

  • Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet.[16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells.[19]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is lost.[20]

This dual-staining approach allows for the clear distinction between four cell populations:

  • Viable: Annexin V-negative / PI-negative

  • Early Apoptotic: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

  • Necrotic: Annexin V-negative / PI-positive

G compound This compound mito Mitochondrial Stress compound->mito bax Bax/Bak Activation mito->bax cyto Cytochrome c Release bax->cyto apaf Apaf-1 cyto->apaf casp9 Caspase-9 (Initiator) apaf->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: A hypothetical intrinsic apoptosis signaling pathway.

Detailed Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol follows standard procedures for flow cytometric analysis of apoptosis.[18]

Materials:

  • "Hit" cancer cell line(s)

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 2 (Section 3.2).

  • Cell Harvest: Harvest all cells (adherent and floating) as described in Protocol 2. It is crucial to collect floating cells as they are often apoptotic.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1x Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.

  • Data Analysis: Generate a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis). Create quadrants to quantify the percentage of cells in each of the four populations (viable, early apoptotic, late apoptotic, necrotic).

Conclusion and Future Directions

This technical guide provides a robust, logical, and efficient framework for the preliminary in vitro evaluation of this compound. By systematically assessing cytotoxicity across a diverse cell panel and subsequently probing for effects on cell cycle and apoptosis, researchers can rapidly generate a foundational dataset.

The interpretation of these results will form a preliminary hypothesis about the compound's anticancer potential and mechanism of action. For example, a compound that shows potent, selective cytotoxicity in HCT116 cells and induces a G2/M arrest and a significant increase in the Annexin V-positive population would be a high-priority candidate for further investigation.

Future work would logically progress to:

  • Target Deconvolution: Identifying the specific molecular target(s) of the compound.

  • Western Blot Analysis: Confirming mechanistic hallmarks, such as cleavage of PARP or Caspase-3 for apoptosis, or changes in cyclin levels for cell cycle arrest.

  • In Vivo Studies: Assessing the compound's efficacy and safety in preclinical animal models.

This structured approach ensures that resources are directed toward compounds with the most promising characteristics, accelerating the journey from novel chemical entity to potential therapeutic.

References

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • Creative Bioarray. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Darzynkiewicz, Z., et al. (2017). Cell Cycle Analysis by Flow Cytometry. In Current Protocols in Immunology. [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • News-Medical.Net. (2018). Cell Cycle Analysis Using Flow Cytometry. [Link]

  • American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Biocompare. (2019). Cell Cycle Analysis: Flow vs Imaging Cytometry. [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Oxford Academic. (2017). PharmacoDB: an integrative database for mining in vitro anticancer drug screening studies. Nucleic Acids Research. [Link]

  • ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use?[Link]

  • PubMed. (1998). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. [Link]

  • PLOS One. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. [Link]

  • ResearchGate. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link]

  • Eureka Select. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link]

  • AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. [Link]

  • National Center for Biotechnology Information. (2014). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. [Link]

  • Royal Society of Chemistry. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. [Link]

  • ResearchGate. (n.d.). Sources and Types of Cells Available for Drug Screening. [Link]

  • AACR Journals. (2023). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. [Link]

  • PubMed. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • ACS Publications. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • ACS Publications. (2001). 1-((S)-2-Aminopropyl)-1H-indazol-6-ol: A Potent Peripherally Acting 5-HT2 Receptor Agonist with Ocular Hypotensive Activity. [Link]

  • PubMed. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. [Link]

  • National Center for Biotechnology Information. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

Sources

Investigating the Therapeutic Potential of 4-Amino-1H-indazol-6-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] This bicyclic heterocyclic system, composed of a benzene ring fused to a pyrazole ring, serves as a rigid and tunable platform for the design of therapeutic agents.[1] The historical success of indazole-based drugs, such as the anti-inflammatory agent benzydamine and the anti-cancer drug niraparib, underscores the therapeutic promise of this chemical class.[1][4] This guide provides an in-depth exploration of the therapeutic potential of a specific, yet underexplored, derivative: 4-Amino-1H-indazol-6-ol.

While direct research on this compound is limited, its structural features—a 4-amino group and a 6-hydroxyl group on the indazole core—suggest significant potential for biological activity. The 4-amino moiety is known to be a critical hydrogen bond donor, anchoring molecules to their biological targets, while the 6-hydroxyl group offers a site for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.[4] This document will, therefore, extrapolate from the wealth of data on analogous indazole derivatives to build a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this compound.

Chemical and Physicochemical Properties of this compound

The foundational step in assessing a compound's therapeutic potential is a thorough understanding of its chemical and physicochemical properties. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

PropertyPredicted Value/CharacteristicSource
Molecular Formula C₇H₇N₃O-
Molecular Weight 149.15 g/mol -
Appearance Likely a solid at room temperature[4]
Solubility Expected to have moderate aqueous solubility due to the presence of polar amino and hydroxyl groups.-
Hydrogen Bond Donors 3 (amine and hydroxyl protons, N-H of indazole)-
Hydrogen Bond Acceptors 3 (amine and hydroxyl oxygens, pyrazole nitrogen)-
pKa The amino group is expected to be basic, while the hydroxyl group is weakly acidic. The indazole ring also has acidic and basic character.-

The presence of both hydrogen bond donors and acceptors in this compound suggests its potential to form strong and specific interactions with biological macromolecules, a key feature of effective therapeutic agents.

Potential Therapeutic Targets and Mechanisms of Action

The indazole scaffold is a common feature in a multitude of enzyme inhibitors, particularly kinase inhibitors.[1][4] Given the structural similarities of this compound to known kinase inhibitors, it is plausible that this compound could exhibit similar activity.

Kinase Inhibition

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4] Indazole derivatives have been successfully developed as inhibitors of various kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, FGFR, and VEGFR, which are crucial for cancer cell signaling.[1][4]

  • Serine/Threonine Kinases: Including those involved in inflammatory and cell proliferation pathways.[4]

  • Lymphocyte-Specific Kinase (Lck): A key signaling molecule in T-cells, making it a target for autoimmune diseases.[5]

The 4-amino group of the indazole ring is often a key pharmacophoric feature, participating in essential hydrogen bonding interactions within the ATP-binding pocket of kinases. The 6-hydroxyl group could serve as an additional interaction point or a site for derivatization to enhance potency and selectivity.

Kinase_Inhibition_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Substrate Substrate Protein RTK->Substrate Phosphorylation Ligand Growth Factor Ligand->RTK Binding & Activation Indazole This compound (Potential Inhibitor) Indazole->RTK Inhibition ATP ATP ATP->RTK Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylated_Substrate->Signaling_Cascade Cell_Response Cellular Response (Proliferation, Survival) Signaling_Cascade->Cell_Response

Caption: Potential mechanism of this compound as a kinase inhibitor.

Other Potential Targets

Beyond kinases, the indazole scaffold has been implicated in the modulation of other biological targets:

  • Indoleamine 2,3-dioxygenase (IDO1): An enzyme involved in tryptophan metabolism and immune evasion in cancer. Certain indazole derivatives have shown promise as IDO1 inhibitors.[6]

  • G-protein coupled receptors (GPCRs): Some indazole derivatives have been identified as agonists for GPCRs like GPR120, which has therapeutic potential in diabetes.[7]

  • Monoamine Oxidase (MAO): Inhibition of MAO by indazole-containing compounds is a strategy being explored for the treatment of neurological disorders.[8]

The diverse range of biological activities associated with the indazole core highlights the broad therapeutic potential that this compound and its future derivatives could possess.

Synthetic Strategies

A plausible and efficient synthesis of this compound is crucial for its further investigation. Based on established methods for the synthesis of substituted indazoles, a potential synthetic route is outlined below.[9][10][11]

Synthesis_Workflow Start Starting Material (e.g., Substituted Toluene) Nitration Nitration Start->Nitration Reduction1 Selective Reduction of one nitro group Nitration->Reduction1 Cyclization Indazole Ring Formation (e.g., Diazotization and reduction) Reduction1->Cyclization Nitro_Indazole Nitro-indazol-ol Intermediate Cyclization->Nitro_Indazole Reduction2 Reduction of the remaining nitro group Nitro_Indazole->Reduction2 Final_Product This compound Reduction2->Final_Product

Caption: A potential synthetic workflow for this compound.

Experimental Protocols for Biological Evaluation

To systematically investigate the therapeutic potential of this compound, a series of well-defined experimental protocols are necessary.

Protocol 1: Kinase Inhibition Assay (Example: FGFR1)
  • Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase, such as Fibroblast Growth Factor Receptor 1 (FGFR1).

  • Materials:

    • Recombinant human FGFR1 kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (Adenosine triphosphate)

    • This compound (test compound)

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

    • In a 96-well plate, add the kinase buffer, FGFR1 enzyme, and the peptide substrate.

    • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay protocol.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (Example: Cancer Cell Line)
  • Objective: To assess the anti-proliferative effect of this compound on a relevant cancer cell line (e.g., a line with known FGFR amplification).

  • Materials:

    • Cancer cell line (e.g., SNU-16)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-treated controls.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control for each concentration.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

Data Interpretation and Structure-Activity Relationships (SAR)

The data obtained from the proposed experiments will provide initial insights into the therapeutic potential of this compound. A systematic exploration of the structure-activity relationships (SAR) will be crucial for optimizing its properties.

Position of ModificationType of ModificationPredicted Impact on ActivityRationale
4-Amino Group Alkylation, AcylationLikely decrease in activityThe primary amine is often crucial for hydrogen bonding with the target protein.[4]
6-Hydroxyl Group Etherification, EsterificationPotential for improved potency, selectivity, and pharmacokinetic propertiesThis position can be modified to introduce new interactions with the target or to modulate physicochemical properties like lipophilicity and metabolic stability.
Indazole Core (e.g., N1 position) Alkylation, ArylationCan significantly alter potency and selectivitySubstituents at this position can influence the orientation of the molecule in the binding pocket and affect its ADME properties.[12]

By synthesizing and testing a library of analogs based on these modifications, a comprehensive SAR profile can be established, guiding the development of more potent and selective drug candidates.

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, its structural features, in the context of the well-established pharmacology of the indazole scaffold, suggest significant therapeutic potential. The presence of a 4-amino group and a 6-hydroxyl group provides a promising starting point for the development of novel inhibitors of kinases and other key biological targets implicated in a range of diseases.

Future research should focus on:

  • Efficient Synthesis: Developing and optimizing a robust synthetic route to this compound and its derivatives.

  • Broad Biological Screening: Evaluating the compound against a wide panel of kinases and other relevant biological targets to identify its primary mechanism of action.

  • In-depth SAR Studies: Systematically modifying the core structure to improve potency, selectivity, and drug-like properties.

  • In Vivo Efficacy Studies: Once a lead compound with promising in vitro activity and ADME properties is identified, its therapeutic efficacy should be evaluated in relevant animal models of disease.

The investigation of this compound represents a promising avenue for the discovery of novel therapeutic agents. This technical guide provides a foundational framework to initiate and guide such research endeavors.

References

  • ResearchGate. Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Available from: [Link].

  • PubChem. 4-Amino-1H-indazole, N1-BOC protected. Available from: [Link].

  • PubChem. 1H-Indazol-4-amine. Available from: [Link].

  • Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. Available from: [Link].

  • Norman, M. H., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & medicinal chemistry letters, 17(15), 4363–4368. Available from: [Link].

  • Khan, M. S., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current medicinal chemistry, 28(32), 6560–6581. Available from: [Link].

  • Chen, Y., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic letters, 15(18), 4858–4861. Available from: [Link].

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of organic chemistry, 87(9), 5899–5911. Available from: [Link].

  • May, J. A., et al. (2004). 1-((S)-2-Aminopropyl)-1H-indazol-6-ol: A Potent Peripherally Acting 5-HT2 Receptor Agonist with Ocular Hypotensive Activity. Journal of medicinal chemistry, 47(19), 4684–4687. Available from: [Link].

  • Taylor & Francis Online. Indazole – Knowledge and References. Available from: [Link].

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of organic chemistry, 87(9), 5899–5911. Available from: [Link].

  • McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of medicinal chemistry, 60(7), 3187–3197. Available from: [Link].

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522–5532. Available from: [Link].

  • Bentham Science. Importance of Indazole against Neurological Disorders. Available from: [Link].

  • Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & medicinal chemistry, 90, 117377. Available from: [Link].

  • Chemsrc. 1H-Indazol-6-amine. Available from: [Link].

Sources

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Discovery Using 4-Amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling pathways, and their dysregulation is a common driver of numerous pathologies.[1] Within the vast chemical space explored for kinase inhibitor development, the indazole core has emerged as a "privileged scaffold".[2] This bicyclic heteroaromatic system has demonstrated a remarkable ability to interact with the ATP-binding site of a wide array of kinases, leading to the successful development of several FDA-approved drugs, including Axitinib and Pazopanib.[3]

The versatility of the indazole ring, with its multiple sites for substitution, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This document provides a detailed guide for leveraging a specific, highly functionalized indazole derivative, 4-Amino-1H-indazol-6-ol , in kinase inhibitor discovery programs. We will delve into the rationale for its use, provide detailed protocols for its application in screening and lead optimization, and discuss the interpretation of the resulting data.

The Strategic Advantage of this compound

This compound presents a unique combination of functional groups that make it an exceptional starting point for fragment-based lead discovery (FBLD) and structure-activity relationship (SAR) studies.

  • The 4-Amino Group: This primary amine can act as a crucial hydrogen bond donor, a common interaction motif with the hinge region of the kinase ATP-binding site. This interaction can serve as a strong anchor point for the inhibitor.

  • The 6-Hydroxyl Group: The phenolic hydroxyl group provides another opportunity for hydrogen bonding, either as a donor or an acceptor. Furthermore, it can be a key site for derivatization to explore interactions with the solvent-exposed region of the kinase or to modulate physicochemical properties.

  • The Indazole Core: The rigid bicyclic system provides a well-defined vector for the presentation of the amino and hydroxyl groups, facilitating predictable binding modes. The nitrogen atoms within the pyrazole ring can also participate in hydrogen bonding interactions.

The strategic placement of these functional groups allows for a multi-pronged interaction with the kinase active site, increasing the probability of identifying high-quality hits during screening campaigns.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a screening compound is paramount for successful assay development and data interpretation.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Appearance Available as the hydrochloride salt, typically a solid[4]
Solubility Solubility is expected to be pH-dependent due to the presence of both a basic amino group and an acidic hydroxyl group. The hydrochloride salt form generally exhibits improved aqueous solubility. For biological assays, creating a high-concentration stock in DMSO is recommended.[5]

Experimental Workflows: From Fragment Screening to Lead Optimization

The journey of developing a kinase inhibitor from a fragment like this compound involves a series of well-defined experimental stages.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Fragment Screening Fragment Screening Biochemical Assays Biochemical Assays Fragment Screening->Biochemical Assays Primary Hits Biophysical Validation Biophysical Validation Biochemical Assays->Biophysical Validation Confirmed Hits SAR Studies SAR Studies Biophysical Validation->SAR Studies Validated Fragment Structure-Based Design Structure-Based Design SAR Studies->Structure-Based Design SAR Data Initial Cellular Assays Initial Cellular Assays Structure-Based Design->Initial Cellular Assays Optimized Analogs Potency & Selectivity Profiling Potency & Selectivity Profiling Initial Cellular Assays->Potency & Selectivity Profiling Cell-Active Hits In Vitro ADME In Vitro ADME Potency & Selectivity Profiling->In Vitro ADME Lead Candidates In Vivo Proof-of-Concept In Vivo Proof-of-Concept In Vitro ADME->In Vivo Proof-of-Concept Optimized Leads

Caption: A generalized workflow for kinase inhibitor discovery starting from fragment screening.

Protocols

Protocol 1: Initial Biochemical Screening using an ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. This is a robust method for primary screening of fragment libraries.

Materials:

  • This compound hydrochloride (or other test compounds)

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for testing (e.g., from 10 mM down to 1 µM).

    • For single-point screening, a final assay concentration of 10-100 µM is common for fragments.

  • Assay Plate Preparation:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer. The optimal concentrations of kinase and substrate should be determined empirically.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

    • Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at or near the Km of the kinase for ATP.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • For dose-response curves, plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value.

Self-Validation: Include positive control wells with a known inhibitor of the target kinase and negative control wells with no kinase to ensure the assay is performing correctly. The Z'-factor should be calculated to assess the quality and robustness of the assay.

Protocol 2: Cellular Proliferation Assay using Ba/F3 Cells

This protocol utilizes the Ba/F3 murine pro-B cell line, which is dependent on interleukin-3 (IL-3) for survival and proliferation. Transfection of these cells with a constitutively active oncogenic kinase can render them IL-3 independent. This model is excellent for assessing the cellular potency and selectivity of kinase inhibitors.[6]

Materials:

  • Ba/F3 cells stably expressing the target kinase (e.g., a constitutively active mutant)

  • Wild-type Ba/F3 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • IL-3

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well cell culture plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Wash the kinase-expressing Ba/F3 cells to remove any residual IL-3.

    • Seed 5,000 cells per well in a 96-well plate in IL-3-free medium.

    • As a control for general cytotoxicity, seed wild-type Ba/F3 cells in medium containing IL-3.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Add the diluted compounds to the cells. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.

    • Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of growth inhibition against the log concentration of the compound.

Trustworthiness: Comparing the GI₅₀ values in the kinase-dependent cells versus the wild-type cells provides a measure of the compound's selectivity for the target kinase over general cellular processes.

Protocol 3: Western Blotting for Target Phosphorylation

This protocol directly assesses the ability of a compound to inhibit the phosphorylation of the target kinase (autophosphorylation) or its downstream substrates in a cellular context.

Materials:

  • Cells expressing the target kinase

  • Complete cell culture medium

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific for the target and total protein for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and scrape the cells.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

Data Interpretation: A dose-dependent decrease in the phosphorylated form of the target protein, relative to the total protein level, indicates effective target engagement and inhibition by the compound.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold provides a rich platform for SAR exploration. The following diagram illustrates potential derivatization points to probe key interactions within the kinase active site.

Caption: Key derivatization points on the this compound scaffold for SAR studies.

Conclusion

This compound is a highly promising and versatile starting point for the discovery of novel kinase inhibitors. Its inherent structural features facilitate key interactions within the ATP-binding site, and its multiple points for derivatization allow for extensive SAR exploration to optimize potency, selectivity, and drug-like properties. The protocols and workflows outlined in this document provide a robust framework for researchers to effectively utilize this valuable chemical scaffold in their kinase inhibitor discovery programs.

References

  • Zon, J., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(9), 747-752. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(44), 27285-27311. [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 647-661. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Scientific Reports, 11(1), 9037. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]

  • Tran, T. H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 45011-45023. [Link]

  • Zhang, S. G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Zhang, Y., et al. (2022). 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. European Journal of Medicinal Chemistry, 241, 114625. [Link]

  • Cui, J. J., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1584-1597. [Link]

  • Norman, M. H., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4298-4302. [Link]

  • Folkes, A. J., et al. (2015). Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. ACS Medicinal Chemistry Letters, 6(7), 786-791. [Link]

  • Claramunt, R. M., et al. (2011). Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry, 46(4), 1439-1447. [Link]

  • Wang, Z., et al. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(11), 1365-1376. [Link]

  • DiscoverX. KINOMEscan. [Link]

  • Wang, X., et al. (2022). Virtual fragment screening for DNA repair inhibitors in vast chemical space. Nature Communications, 13(1), 6909. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (2021). In Methods in Molecular Biology (Vol. 2333). Humana, New York, NY. [Link]

  • JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • de Vicente, J., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry, 57(21), 9018-9037. [Link]

  • Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 148, 107376. [Link]

  • Folkes, A. J., et al. (2015). Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. ACS Medicinal Chemistry Letters, 6(7), 786-791. [Link]

  • Norman, M. H., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4298-4302. [Link]

Sources

Application Notes and Protocols: 4-Amino-1H-indazol-6-ol as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Quest for Drug Targets

The identification of molecular targets is a cornerstone of modern drug discovery and chemical biology. Understanding which proteins a bioactive small molecule interacts with is crucial for elucidating its mechanism of action, predicting potential off-target effects, and developing more potent and selective therapeutics.[1] The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[2][3] 4-Amino-1H-indazol-6-ol represents a versatile starting point for the development of chemical probes aimed at target deconvolution. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, offers multiple avenues for chemical modification to incorporate reporter tags and reactive moieties necessary for target identification.[4]

This guide provides a comprehensive overview of the principles and detailed protocols for utilizing this compound as a precursor for a chemical probe in affinity-based protein profiling (AfBPP) workflows. We will delve into the strategic design of such a probe, its synthesis, application in capturing protein targets from complex biological mixtures, and the subsequent identification of these targets using mass spectrometry-based proteomics.

Principle of Affinity-Based Protein Profiling (AfBPP)

AfBPP is a powerful chemical proteomics strategy used to identify the cellular targets of small molecules.[5] The core of this technique relies on a chemical probe, which is typically composed of three key components:

  • A ligand of interest: In this case, a derivative of this compound, which is responsible for binding to the target protein(s).

  • A reporter tag: Such as biotin, which allows for the selective enrichment of the probe-protein complexes from a cell lysate using affinity chromatography (e.g., streptavidin beads).[6]

  • A reactive group (optional but recommended for covalent capture): A photo-activatable group (e.g., diazirine or benzophenone) can be incorporated to form a covalent bond with the target protein upon UV irradiation, providing a more robust capture of interacting partners.[7][8]

The general workflow for an AfBPP experiment is a multi-step process that begins with the synthesis of the chemical probe and culminates in the identification of target proteins by mass spectrometry.[9]

Probe Design and Synthesis Strategy

The successful application of this compound as a chemical probe hinges on a thoughtful design that preserves its inherent binding properties while enabling target capture and identification. The presence of the amino and hydroxyl groups provides synthetic handles for the attachment of a linker arm bearing a reporter tag and a photoreactive group.

Proposed Synthetic Scheme

The following is a proposed synthetic route to generate a this compound-based chemical probe. This scheme leverages the differential reactivity of the amino and hydroxyl groups to selectively introduce a linker with a "clickable" alkyne handle. This alkyne can then be used in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a variety of reporter tags.[10]

G cluster_synthesis Probe Synthesis Workflow start This compound step1 Selective Protection of Amino Group (e.g., Boc) start->step1 step2 O-Alkylation with Propargyl Bromide step1->step2 step3 Deprotection of Amino Group step2->step3 probe_alkyne Alkyne-Functionalized Probe step3->probe_alkyne step4 CuAAC 'Click' Chemistry with Azide-Biotin-Diazirine probe_alkyne->step4 final_probe Final Photoaffinity Probe step4->final_probe

Caption: Proposed workflow for the synthesis of a this compound-based photoaffinity probe.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of the proposed chemical probe, its application in cell-based target identification, and the subsequent analysis of captured proteins.

Protocol 1: Synthesis of Alkyne-Functionalized this compound Probe

This protocol describes the synthesis of the alkyne-functionalized intermediate, which can be subsequently "clicked" to a variety of reporter tags.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Protection of the Amino Group:

    • Dissolve this compound in DCM.

    • Add TEA (1.2 equivalents) and (Boc)₂O (1.1 equivalents).

    • Stir at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain Boc-protected this compound.

  • O-Alkylation with Propargyl Bromide:

    • Dissolve the Boc-protected intermediate in acetone.

    • Add K₂CO₃ (2.0 equivalents) and propargyl bromide (1.5 equivalents).

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After completion, filter off the K₂CO₃ and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the O-propargylated product.

  • Deprotection of the Amino Group:

    • Dissolve the O-propargylated product in DCM.

    • Add TFA (10 equivalents) and stir at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Once complete, neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, wash with brine, and dry over sodium sulfate.

    • Concentrate and purify by column chromatography to obtain the final alkyne-functionalized probe.

Protocol 2: Click Chemistry for Probe Finalization

This protocol details the attachment of a commercially available trifunctional linker containing biotin (for affinity capture) and a diazirine (for photo-crosslinking) via CuAAC.

Materials:

  • Alkyne-functionalized this compound probe

  • Azide-PEG-Biotin-Diazirine linker

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol/Water (1:1) solvent system

Procedure:

  • Prepare a stock solution of the alkyne-functionalized probe in a suitable organic solvent (e.g., DMSO).

  • In a reaction vessel, dissolve the Azide-PEG-Biotin-Diazirine linker in the t-butanol/water solvent system.

  • Add the alkyne-probe solution (1.0 equivalent).

  • Sequentially add freshly prepared aqueous solutions of CuSO₄ (0.1 equivalents), sodium ascorbate (0.5 equivalents), and THPTA (0.2 equivalents).

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final photoaffinity probe by reverse-phase HPLC.

Protocol 3: Cell Culture, Probe Labeling, and Lysate Preparation

This protocol outlines the steps for treating live cells with the chemical probe and preparing the lysate for affinity purification.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound photoaffinity probe

  • Inactive control probe (e.g., a probe lacking the photoreactive diazirine group)

  • Parent compound (this compound) for competition experiments

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • UV cross-linking apparatus (365 nm)

Procedure:

  • Cell Culture: Culture the cells to 70-80% confluency in appropriate culture vessels.

  • Probe Incubation:

    • Treat the cells with the photoaffinity probe at a predetermined optimal concentration (typically in the low micromolar range) for a specified time (e.g., 1-4 hours).

    • Include control groups:

      • Vehicle control (e.g., DMSO).

      • Inactive control probe.

      • Competition control: pre-incubate cells with an excess (e.g., 50-fold) of the parent compound before adding the photoaffinity probe.

  • Photo-Crosslinking:

    • Wash the cells twice with ice-cold PBS to remove unbound probe.

    • Irradiate the cells with UV light (365 nm) on ice for 15-30 minutes to induce covalent cross-linking of the probe to its target proteins.

  • Cell Lysis:

    • Harvest the cells and lyse them in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

Protocol 4: Affinity Purification of Probe-Target Complexes

This protocol describes the enrichment of biotinylated probe-protein complexes using streptavidin-coated magnetic beads.[11]

Materials:

  • Cell lysate from Protocol 3

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., lysis buffer with reduced detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a buffer containing biotin for competitive elution)

Procedure:

  • Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.

  • Incubation with Lysate: Add the pre-cleared cell lysate to the washed streptavidin beads.

  • Binding: Incubate for 2-4 hours at 4°C on a rotator to allow for the binding of biotinylated complexes to the beads.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using the chosen elution buffer. For mass spectrometry analysis, on-bead digestion is often preferred.

G cluster_workflow Affinity Purification Workflow start Cell Lysate with Probe-Target Complexes step1 Incubate with Streptavidin Beads start->step1 step2 Magnetic Separation (Capture Complexes) step1->step2 step3 Wash Beads to Remove Non-specific Binders step2->step3 step4 On-Bead Digestion (Trypsin) step3->step4 step5 Elute Peptides step4->step5 end Peptide Mixture for LC-MS/MS Analysis step5->end

Caption: General workflow for the affinity purification of probe-target complexes.

Protocol 5: On-Bead Digestion and Sample Preparation for Mass Spectrometry

This protocol describes the preparation of protein samples for mass spectrometry analysis directly on the affinity beads.

Materials:

  • Beads with bound proteins from Protocol 4

  • Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., formic acid)

Procedure:

  • Reduction: Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes.

  • Alkylation: Cool to room temperature and add alkylation buffer. Incubate in the dark for 20 minutes.

  • Digestion:

    • Wash the beads with 50 mM ammonium bicarbonate.

    • Resuspend the beads in a solution of trypsin in 50 mM ammonium bicarbonate.

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution with a solution of 50% acetonitrile/5% formic acid.

    • Combine the eluates.

  • Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Data Analysis and Target Validation

Mass Spectrometry and Data Processing

The eluted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting spectral data is then searched against a protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest to identify the proteins.[12]

Quantitative Proteomics for Hit Prioritization

To distinguish true targets from non-specific binders, quantitative proteomics is essential. Label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare the abundance of proteins enriched in the photoaffinity probe sample versus the control samples.[13]

Data Interpretation:

  • True targets should be significantly enriched in the photoaffinity probe sample compared to the inactive probe and vehicle controls.

  • Competition experiments are crucial for target validation. The enrichment of a true target should be significantly reduced when the cells are pre-treated with the parent compound, this compound.

Condition Expected Protein Enrichment Rationale
Photoaffinity ProbeHighProbe binds to and captures the target protein.
Inactive Control ProbeLow/BackgroundThe absence of the photoreactive group prevents covalent capture.
Competition with Parent CompoundLow/ReducedThe parent compound occupies the binding site, preventing probe binding.
Vehicle Control (DMSO)BackgroundEstablishes the baseline of non-specific binding to the beads.
Target Validation

Once high-confidence candidate targets are identified, further validation is necessary to confirm the interaction. This can be achieved through orthogonal methods such as:

  • Western Blotting: Confirming the enrichment of a candidate protein in the pull-down eluate.

  • Cellular Thermal Shift Assay (CETSA): Demonstrating target engagement by the parent compound in intact cells.

  • Enzyme activity assays: If the target is an enzyme, testing the effect of the parent compound on its activity.

  • RNA interference (RNAi) or CRISPR-Cas9: Knockdown or knockout of the target gene to see if it recapitulates the phenotype of the small molecule.

Conclusion

This compound provides a promising starting point for the development of chemical probes for target identification. The protocols outlined in this guide offer a comprehensive framework for the design, synthesis, and application of such a probe in an affinity-based protein profiling workflow. By combining careful chemical synthesis with state-of-the-art proteomics and rigorous data analysis, researchers can successfully identify the molecular targets of this and other indazole-based compounds, thereby accelerating the drug discovery process.

References

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Jaconelli, M., Tonelli, F., & Alessi, D. (2022).
  • van Rooden, E. J., et al. (2022). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry, 10, 886915.
  • Chen, X., et al. (2017). How to validate small-molecule and protein interactions in cells?
  • Wang, Y., et al. (2019). Design, synthesis, and initial evaluation of affinity-based small molecular probe for detection of WDR5. Bioorganic & Medicinal Chemistry Letters, 29(18), 2686-2690.
  • Jaconelli, M., Tonelli, F., & Alessi, D. (2022).
  • Aebersold, R., & Mann, M. (2016). Drug target identification and quantitative proteomics. Expert Opinion on Drug Discovery, 11(10), 951-960.
  • ChemPro Innovations. (n.d.). Proteomic Analysis for Target Discovery.
  • Dubey, R., et al. (2021). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 26(16), 4998.
  • van Rooden, E. J., et al. (2022). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry, 10, 886915.
  • Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Sigma-Aldrich. (n.d.). Click Chemistry Reagents Overview.
  • Enamine. (n.d.). Photoaffinity Compounds.
  • Sapient Bio. (n.d.).
  • Li, Y., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(22), 7636-7655.
  • Robustelli, P., et al. (2020). Methods of probing the interactions between small molecules and disordered proteins. Journal of Biological Chemistry, 295(29), 9969-9989.
  • MetwareBio. (n.d.).
  • Lou, Z., et al. (2023). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Bio-protocol, 13(16), e4793.
  • Shchegravina, O., et al. (2022). Design and synthesis of tubulin tyrosination probes for chemical proteomics. RSC Chemical Biology, 3(10), 1228-1235.
  • Hughes, S. J., et al. (2018). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 10(4), 453-471.
  • MetwareBio. (n.d.).
  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230.
  • Suchanek, M., et al. (2005). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics, 2(4), 535-545.
  • Wang, Y., et al. (2013). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. Journal of Proteome Research, 12(9), 4145-4155.
  • Wang, Y., et al. (2013). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. Journal of Proteome Research, 12(9), 4145-4155.
  • Hughes, S. J., et al. (2018). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 10(4), 453-471.
  • Ghasemi, M., et al. (2022). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure.
  • CDI Laboratories. (n.d.). Protein small molecule interactions.
  • The Scripps Research Institute. (n.d.). Click Chemistry.
  • Lumiprobe. (n.d.). Introduction to click chemistry.
  • ACS Fall 2025. (2023). Synthesis of chemical proteomic probes.
  • Cayman Chemical. (2020). Chemical Probes as Essential Tools for Biological Discovery. YouTube.
  • Vera, A., et al. (2023). Site-Selective C–H Amination of Phenol-Containing Biomolecules. Organic Letters, 25(23), 4253-4258.
  • Rix, U., & Superti-Furga, G. (2009). Profiling of Small Molecules by Chemical Proteomics.
  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Liu, F., et al. (2019). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. Critical Reviews in Food Science and Nutrition, 60(16), 2706-2720.
  • Li, Z., et al. (2022). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Chem, 8(6), 1655-1667.
  • Vinogradova, E. V., et al. (2023). Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome.
  • Organic Chemistry Portal. (n.d.).
  • Cohen, G., et al. (2022). Aminophenol Molecular Capture Layer for Specific Molecular Sensing with Field-Effect Devices. ACS Applied Materials & Interfaces, 14(12), 14669-14678.
  • Onys'ko, P., et al. (2016). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 52(12), 1033-1040.
  • Ohta, E., et al. (2019). A gold-complex initiated functionalization of biologically active polyphenols applied to a 18F-labeled chemical probe. Organic & Biomolecular Chemistry, 17(18), 4527-4533.
  • Tran, T. P., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(1), 22-35.
  • Benchchem. (n.d.). 4-Amino-1H-indazole-6-carboxylic Acid.
  • Lu, J., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Society Reviews, 50(20), 11465-11503.
  • Galloway, W. R. J. D., et al. (2010). Chemical probes and drug leads from advances in synthetic planning and methodology.
  • Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • He, P.-Y., et al. (2022). β-Alkoxy Enones for Biocompatible Primary Amine Conjugation.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.

Sources

Application Notes and Protocols for the Synthesis of 4-Amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1H-indazol-6-ol is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including but not limited to kinase inhibition and anti-cancer properties. The presence of both an amino and a hydroxyl group on the indazole core of this compound offers multiple points for chemical modification, enabling the generation of diverse compound libraries for screening and lead optimization. This document provides a comprehensive guide to the synthesis of this compound, detailing a reliable two-step experimental protocol, including the synthesis of the key intermediate, 4-nitro-1H-indazol-6-ol, and its subsequent reduction. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind experimental choices and expected outcomes.

Synthetic Strategy Overview

The synthesis of this compound is approached via a two-step sequence. The first step involves the formation of the indazole ring system through diazotization of an appropriately substituted aniline, yielding the nitro-intermediate, 4-nitro-1H-indazol-6-ol. The second step is the selective reduction of the nitro group to an amine, affording the final product. This strategy is illustrated in the workflow diagram below.

Synthesis_Workflow Start Starting Material: 2-Methyl-3-nitro-5-aminophenol Step1 Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate Intermediate: 4-Nitro-1H-indazol-6-ol Step1->Intermediate Step2 Step 2: Reduction (e.g., Fe/NH₄Cl, EtOH/H₂O, reflux) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of 4-Nitro-1H-indazol-6-ol

The synthesis of the indazole ring is achieved through an intramolecular cyclization following the diazotization of 2-methyl-3-nitro-5-aminophenol. The diazotization reaction, first reported by Peter Griess in 1858, involves the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[1]

Reagents and Materials
Reagent/MaterialGradeSupplier (Example)
2-Methyl-3-nitro-5-aminophenolReagent Grade (≥98%)Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent (≥97%)Fisher Scientific
Hydrochloric Acid (HCl), concentratedACS Reagent (37%)VWR
Glacial Acetic AcidACS Reagent (≥99.7%)J.T. Baker
Deionized WaterHigh PurityIn-house
Ethyl AcetateHPLC GradeMerck
HexanesHPLC GradeMerck
Anhydrous Sodium SulfateACS ReagentSigma-Aldrich
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-methyl-3-nitro-5-aminophenol (1.0 eq) in a mixture of glacial acetic acid and water.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range to ensure the stability of the in situ formed diazonium salt.[2]

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in deionized water and add it dropwise to the cooled and stirred suspension over 30-45 minutes. The rate of addition should be controlled to maintain the temperature below 5 °C. The reaction is exothermic.[3]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexanes).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and stir for 15 minutes to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water until the filtrate is neutral.

  • Drying: Dry the isolated solid under vacuum to afford crude 4-nitro-1H-indazol-6-ol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of 4-Nitro-1H-indazol-6-ol (Predicted)
  • Appearance: Yellow to orange solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Predicted chemical shifts would show aromatic protons in the range of δ 7.0-8.5 ppm. The hydroxyl and N-H protons would likely appear as broad singlets.

  • ¹³C NMR (100 MHz, DMSO-d₆): Aromatic carbons are expected in the range of δ 110-160 ppm.

  • Mass Spectrometry (ESI-MS): Predicted m/z for [M+H]⁺.

PART 2: Synthesis of this compound

The reduction of the nitro group at the 4-position of the indazole ring to an amino group is a critical step to yield the final product. Several methods are effective for this transformation, with the choice depending on the scale of the reaction, available equipment, and desired purity. Here, we detail a robust and widely used method employing iron powder in the presence of ammonium chloride. This method is often preferred for its cost-effectiveness and milder reaction conditions compared to some other reduction techniques.[4]

Reagents and Materials
Reagent/MaterialGradeSupplier (Example)
4-Nitro-1H-indazol-6-olSynthesized above-
Iron Powder (Fe)-325 mesh, ≥97%Sigma-Aldrich
Ammonium Chloride (NH₄Cl)ACS Reagent (≥99.5%)Fisher Scientific
Ethanol (EtOH)AnhydrousVWR
Deionized WaterHigh PurityIn-house
Ethyl AcetateHPLC GradeMerck
Celite®-Sigma-Aldrich
Anhydrous Sodium SulfateACS ReagentSigma-Aldrich
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-1H-indazol-6-ol (1.0 eq), ethanol, and deionized water (typically in a 4:1 to 5:1 ratio).

  • Addition of Reagents: To the stirred suspension, add iron powder (5-10 eq) and ammonium chloride (5-10 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 1-3 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with hot ethanol or ethyl acetate.

  • Extraction: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be dissolved in ethyl acetate and washed with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Characterization of this compound
  • Appearance: Off-white to light brown solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Based on similar structures, aromatic protons are expected in the range of δ 6.0-7.5 ppm. The amino, hydroxyl, and N-H protons will likely appear as exchangeable broad singlets.

  • ¹³C NMR (100 MHz, DMSO-d₆): Aromatic carbons are expected in the range of δ 100-155 ppm.

  • Mass Spectrometry (ESI-MS): The expected m/z for the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value. For C₇H₇N₃O, the exact mass is 149.0589.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Diazotization: Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. The reaction should be carried out at low temperatures (0-5 °C) to minimize decomposition.[1]

  • Reduction: The reduction of nitro compounds is an exothermic reaction. Careful monitoring of the reaction temperature is necessary, especially during the initial stages.

References

  • BenchChem. (2025).
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 1H-Indazol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. BenchChem.
  • ChemSpider. (2012). Reduction of nitro arene by Fe/ammonium chloride. Royal Society of Chemistry.
  • The Royal Society of Chemistry. (n.d.). Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles.
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1H-imidazole monohydrochloride.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.).
  • ChemRxiv. (n.d.).
  • ResearchG
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (n.d.). 6-Bromo-4-nitro-1H-indazole.
  • PMC. (n.d.).
  • PMC. (2024).
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.
  • Google Patents. (n.d.).
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Chemsrc. (2025). 1H-Indazol-6-amine | CAS#:6967-12-0.
  • Cheméo. (n.d.). Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4).
  • Institute of Chemistry of Clermont-Ferrand. (n.d.).
  • BenchChem. (2025). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis.
  • ResearchGate. (n.d.). Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to....
  • ACS Catalysis. (2023).

Sources

Application Notes and Protocols for Cellular Analysis of 4-Amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular activities of 4-Amino-1H-indazol-6-ol. The indazole core is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition and potent anti-cancer properties.[1][2] This document outlines a series of validated cellular assays to characterize the biological effects of this compound, including its impact on cell proliferation, cell cycle progression, and apoptosis. The protocols are designed to be robust and adaptable, enabling the user to elucidate the compound's mechanism of action and determine its therapeutic potential.

Introduction: The Rationale for Investigating this compound

The indazole moiety is a cornerstone in the development of targeted cancer therapies.[1][2][3] Numerous clinically approved and investigational drugs, such as Axitinib and Pazopanib, feature this heterocyclic system, primarily functioning as inhibitors of protein kinases.[1] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1][2]

Derivatives of 6-aminoindazole, in particular, have demonstrated significant anti-proliferative effects in various cancer cell lines.[4][5] These compounds often exert their effects by inducing cell cycle arrest and apoptosis.[5][6] Given this precedent, this compound is a compound of high interest for anti-cancer drug discovery.

This guide presents a logical workflow for the initial cellular characterization of this compound. The proposed assays will collectively provide insights into:

  • Cytotoxicity and Anti-proliferative Activity: Determining the effective concentration range of the compound.

  • Mechanism of Action: Investigating whether the compound affects cell cycle progression.

  • Induction of Apoptosis: Confirming if the observed cytotoxicity is due to programmed cell death.

  • Target Engagement: Assessing the impact on a key signaling pathway commonly modulated by indazole-based inhibitors.

Experimental Design & Workflow

A tiered approach is recommended to efficiently characterize the cellular effects of this compound. This workflow ensures that each experiment builds upon the results of the previous one, providing a comprehensive and validated dataset.

G A Compound Preparation (Stock Solution in DMSO) B Primary Screen: Cell Viability Assay (e.g., MTT/SRB) Determine IC50 A->B Dose-response treatment C Secondary Assays: (at IC50 & relevant concentrations) B->C Inform concentration selection D Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) C->E F Mechanistic Study: Western Blot Analysis (e.g., MAPK/ERK Pathway) C->F G Data Analysis & Interpretation D->G E->G F->G G cluster_0 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cell Proliferation, Survival, Differentiation Transcription->Response Compound This compound (Hypothesized Target) Compound->Raf Compound->MEK

Sources

Application Note: A Multi-dimensional NMR Approach for the Unambiguous Structural Confirmation of 4-Amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide for the structural elucidation of 4-Amino-1H-indazol-6-ol, a key heterocyclic intermediate in medicinal chemistry and drug development. We move beyond a simple recitation of data to detail the strategic application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, from solvent selection to the specific suite of 2D experiments, is explained to provide a robust, self-validating protocol for researchers and scientists.

Strategic Foundation: Why NMR is Essential for Indazole Derivatives

The indazole core is a privileged scaffold in drug discovery, but its synthesis can sometimes yield regioisomers.[1] Spectroscopic confirmation is therefore not a mere formality but a critical step to ensure structural integrity. NMR spectroscopy is the definitive technique for this purpose, providing a complete atomic-level map of the molecular structure.[2]

For a molecule like this compound, with multiple functional groups (primary amine, phenol, and a pyrazole ring), several key structural questions must be answered unambiguously:

  • Position of Substituents: Are the amino and hydroxyl groups correctly positioned at C4 and C6, respectively?

  • Tautomeric Form: Does the compound exist as the 1H- or 2H-indazole tautomer? The 1H tautomer is generally more stable, but confirmation is crucial.

  • Proton and Carbon Assignments: Which specific proton and carbon signals correspond to each atom in the molecule?

A multi-dimensional NMR approach provides a network of correlations that interlock, creating a logical puzzle where only the correct structure fits all the observed data points.

The Critical Role of Solvent Selection

The choice of a deuterated solvent is the first and one of the most consequential decisions in the NMR experiment. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.

Causality:

  • Solubility: The molecule possesses both hydrogen bond donors (-OH, -NH₂, -NH) and acceptors, making it highly polar. DMSO-d₆ is an excellent polar aprotic solvent that readily dissolves such compounds.

  • Observation of Labile Protons: Unlike protic solvents such as Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O), DMSO-d₆ does not readily exchange its deuterium atoms with the labile protons of the analyte.[3] This allows for the direct observation of the N-H and O-H proton signals, which are crucial for confirming the presence and location of these functional groups. These signals often appear as broad peaks whose chemical shifts can be sensitive to concentration and temperature.[4][5] The addition of a drop of D₂O to the NMR tube can be used as a secondary confirmation step; the exchange with deuterium will cause the labile proton signals to disappear from the ¹H spectrum.[5]

Experimental Workflow: From Sample Preparation to Data Acquisition

A high-quality spectrum is predicated on meticulous sample preparation. This protocol ensures reproducibility and minimizes artifacts that could complicate interpretation.

G cluster_prep Protocol 1: Sample Preparation cluster_acq Protocol 2: NMR Data Acquisition (400/500 MHz) A Weigh 5-10 mg of This compound B Transfer to a clean, dry vial A->B C Add ~0.7 mL of DMSO-d₆ (99.9+ %D) B->C D Vortex until fully dissolved (gentle warming may be applied) C->D E Filter through glass wool plug into a high-quality 5 mm NMR tube if particulates are visible D->E F Cap the NMR tube and label appropriately E->F G Lock and Shim Spectrometer on DMSO-d₆ H Acquire 1D ¹H Spectrum G->H I Acquire 1D ¹³C Spectrum (Broadband Decoupled) H->I J Acquire DEPT-135 Spectrum I->J K Acquire 2D ¹H-¹H COSY J->K L Acquire 2D ¹H-¹³C HSQC K->L M Acquire 2D ¹H-¹³C HMBC L->M

Caption: Key HMBC correlations confirming the indazole core structure.

HMBC Interpretation Logic:

  • H3 Correlations: The proton at H3 will show a strong correlation to the quaternary carbons C3a and C7a, confirming the pyrazole ring structure.

  • H5 and H7 Correlations: Crucially, H5 will show correlations to C4 and C6, confirming the positions of the substituents relative to it. H7 will show correlations to C5 and C6. Both H5 and H7 will correlate to the C3a bridgehead carbon.

  • Labile Proton Correlations: The broad 1-NH signal should show correlations to C3, C3a, and C7a, confirming the 1H-tautomer. The 4-NH₂ protons will correlate to C4 and C5, and the 6-OH proton will correlate to C6 and C5/C7, definitively locking the substituents into their correct positions.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the structure of this compound can be confirmed with the highest degree of confidence. This workflow, which combines ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectroscopy, creates an internally consistent and self-validating dataset. Each experiment provides a unique piece of the puzzle, and their combination allows for the unambiguous assignment of every proton and carbon atom, confirming regiochemistry, tautomeric form, and overall molecular architecture. This protocol serves as a reliable and robust method for chemists in research and drug development to ensure the structural integrity of vital synthetic intermediates.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central (PMC) - NIH. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • 1H-Indazol-6-amine | C7H7N3 | CID 81423. PubChem. Available at: [Link]

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. Available at: [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • HSQC and HMBC. NMR Core Facility - Columbia University. Available at: [Link]

  • DEPT: A tool for 13C peak assignments. Nanalysis. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central (PMC) - NIH. Available at: [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • 13C NMR of indazoles. ResearchGate. Available at: [Link]

  • Video: NMR Spectroscopy Of Amines. JoVE. Available at: [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

Sources

Application Note: A Framework for Developing a Cell-Based Assay to Profile the Activity of 4-Amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indazole Scaffolds

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Derivatives of this bicyclic aromatic heterocycle have been investigated for a wide array of biological activities, including anti-inflammatory, anti-HIV, and notably, as potent anti-cancer agents.[1] A primary mechanism through which many indazole-containing compounds exert their anti-cancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][4][5] Molecules such as Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) exemplify the clinical success of indazole-based drugs.[1][2]

The compound 4-Amino-1H-indazol-6-ol belongs to this promising class of molecules. Its structure, featuring an amino group and a hydroxyl group on the indazole core, suggests potential for interactions with the ATP-binding pocket of various kinases. While its specific targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors warrants a thorough investigation of its activity in a cellular context.[6] This application note provides a comprehensive, multi-faceted guide for researchers to develop and execute a series of cell-based assays to characterize the biological activity of this compound, with a primary focus on its potential as a kinase inhibitor.

This guide is built on the principle of self-validating protocols, where each experimental stage provides insights that inform the next, creating a logical and robust workflow from initial cytotoxicity assessment to specific target engagement and downstream pathway analysis.

Part 1: Foundational Assays - Determining Cellular Impact

Before investigating specific mechanistic actions, it is crucial to first understand the foundational effects of this compound on cell health and proliferation. These initial assays will determine the appropriate concentration range for subsequent, more targeted experiments and will indicate whether the compound has cytotoxic or cytostatic effects.

Cell Viability and Cytotoxicity Assessment

The first step is to establish the concentration-dependent effect of this compound on the viability of a selected cancer cell line. A common and robust method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.

Recommended Cell Lines: A panel of well-characterized cancer cell lines is recommended to identify potential selective activity. Examples include:

  • A549 (Lung Carcinoma): Widely used and well-characterized.

  • MCF-7 (Breast Cancer): Estrogen receptor-positive.

  • K562 (Chronic Myeloid Leukemia): Known to be dependent on the Bcr-Abl kinase, making it a good model for screening kinase inhibitors.[7]

  • HT-29 (Colorectal Cancer): Often used in studies of ERK pathway inhibitors.[1]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. A typical starting range would be from 0.01 µM to 100 µM. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Calculate the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation:

Compound Concentration (µM)% Cell Viability (A549)% Cell Viability (MCF-7)% Cell Viability (K562)% Cell Viability (HT-29)
0.01100.2 ± 3.199.5 ± 4.298.7 ± 3.8101.1 ± 2.9
0.198.5 ± 2.897.1 ± 3.595.4 ± 4.199.2 ± 3.3
185.3 ± 4.588.2 ± 5.175.6 ± 6.290.1 ± 4.7
1045.1 ± 5.852.3 ± 6.420.3 ± 4.955.8 ± 5.5
1005.2 ± 1.98.7 ± 2.32.1 ± 1.17.9 ± 2.1
IC50 (µM) ~9.5 ~11.2 ~2.5 ~12.8

Note: The data presented in this table is hypothetical and for illustrative purposes.

Part 2: Mechanistic Assays - Investigating Kinase Inhibition

Based on the foundational data, particularly if a significant reduction in cell viability is observed, the next logical step is to investigate the hypothesis that this compound acts as a kinase inhibitor. This can be approached through several complementary assays.

Cellular Phosphorylation Assay (Western Blot or ELISA)

A direct way to assess kinase inhibition in a cellular environment is to measure the phosphorylation status of a key downstream substrate of a suspected target kinase.[8] For instance, if the K562 cell line shows high sensitivity, one might investigate the phosphorylation of CrkL, a direct substrate of Bcr-Abl. Similarly, in other cell lines, one could examine the phosphorylation of Akt (a substrate of PI3K) or ERK (a substrate of MEK).

Experimental Workflow: Western Blot for Phospho-Substrate

G

Protocol Details:

  • Treatment and Lysis: Treat cells with this compound for a shorter duration (e.g., 1-6 hours) to capture direct effects on signaling rather than downstream consequences of cell death. Lyse cells in RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Use a BCA or Bradford assay to normalize the amount of protein loaded for each sample.

  • Immunoblotting: After transferring the proteins to a membrane, block with 5% BSA or non-fat milk. Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-Akt Ser473) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody.

  • Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total, non-phosphorylated protein (e.g., anti-Akt) or a housekeeping protein like GAPDH or β-actin.

  • Analysis: A dose-dependent decrease in the ratio of phosphorylated protein to total protein suggests inhibition of the upstream kinase.

Proliferation Assay in a Kinase-Dependent Model

To provide more specific evidence of kinase inhibition, a cell line engineered to be dependent on a specific kinase for survival and proliferation is highly valuable. The Ba/F3 murine pro-B cell line is a classic example. These cells are dependent on interleukin-3 (IL-3) for survival. However, when transfected with an oncogenic kinase (e.g., Bcr-Abl), they can proliferate in the absence of IL-3.[8]

Experimental Protocol: Ba/F3 Proliferation Assay

  • Cell Culture: Culture both the parental Ba/F3 cell line and a kinase-transformed Ba/F3 line (e.g., Ba/F3-Bcr-Abl).

  • Assay Setup: Wash the cells to remove IL-3. Plate the kinase-transformed Ba/F3 cells in a 96-well plate in medium lacking IL-3. Plate the parental Ba/F3 cells in parallel in medium containing IL-3.

  • Compound Treatment: Add serial dilutions of this compound to both sets of plates.

  • Incubation: Incubate for 48-72 hours.

  • Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of viable cells.

  • Analysis: If this compound is a specific inhibitor of the transforming kinase, it will inhibit the proliferation of the engineered cells in the absence of IL-3 but will have a much weaker effect on the parental cells supplemented with IL-3. This provides evidence of on-target activity.

G

Part 3: Advanced Assays - Target Engagement and Pathway Analysis

Once evidence points towards a specific kinase or pathway, more advanced assays can be employed to confirm direct target engagement and to understand the broader impact on cellular signaling networks.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify that a compound directly binds to its target protein within the complex environment of a living cell. The principle is that a protein becomes more resistant to heat-induced unfolding when it is bound to a ligand.

Experimental Protocol: CETSA®

  • Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 60°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western Blot or ELISA.

  • Analysis: In the presence of this compound, the target kinase should show increased thermal stability, meaning more of it will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control. This provides strong evidence of direct physical interaction.

Reporter Gene Assay

If the inhibited kinase is part of a signaling pathway that culminates in the activation of a specific transcription factor, a reporter gene assay can be a sensitive and high-throughput method to measure pathway activity.[9] For example, if the PI3K/Akt pathway is implicated, a reporter construct with a serum response element (SRE) or a forkhead response element (FHRE) driving the expression of luciferase could be used.

Experimental Protocol: Luciferase Reporter Assay

  • Transfection: Transfect the chosen cell line with a plasmid containing the reporter construct. A constitutively expressed Renilla luciferase plasmid can be co-transfected as a control for transfection efficiency.

  • Treatment: After allowing time for gene expression, treat the cells with a pathway activator (e.g., a growth factor like EGF) in the presence of varying concentrations of this compound.

  • Lysis and Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity indicates that this compound is inhibiting the signaling pathway upstream of the transcription factor.

Conclusion and Future Directions

This application note outlines a systematic, tiered approach to characterizing the cellular activity of this compound. By progressing from broad cytotoxicity screening to specific, mechanism-of-action studies, researchers can build a comprehensive profile of this compound. The data generated through these assays will not only determine the potency of this compound but will also provide critical insights into its potential as a kinase inhibitor. Positive results from this workflow would justify further investigation, including broad-panel kinase screening to determine selectivity, and ultimately, evaluation in preclinical in vivo models. The versatility of the indazole scaffold suggests that this compound could be a valuable lead compound in the development of novel targeted therapies.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Zhang, S.-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]

  • Hennequin, L. F., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. PubMed. Retrieved from [Link]

  • May, J. A., et al. (2004). 1-((S)-2-Aminopropyl)-1H-indazol-6-ol: A Potent Peripherally Acting 5-HT2 Receptor Agonist with Ocular Hypotensive Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Importance of Indazole against Neurological Disorders. Retrieved from [Link]

  • Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

Sources

high-throughput screening protocol for 4-Amino-1H-indazol-6-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Throughput Screening Protocol for 4-Amino-1H-indazol-6-ol Derivatives

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the High-Throughput Screening of this compound Derivatives for Kinase Inhibition

Introduction: The Rationale and the Target

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors.[1][2] Its rigid bicyclic system provides a versatile framework for presenting substituents that can engage in key interactions within the ATP-binding site of protein kinases. The this compound core, in particular, offers rich chemical handles for derivatization, allowing for a systematic exploration of the chemical space to identify potent and selective modulators of kinase activity. Given that aberrant kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders, libraries of such derivatives are of high interest in drug discovery.[3][4][5]

This guide provides a comprehensive, field-proven high-throughput screening (HTS) protocol designed to identify and validate inhibitors of a target protein kinase from a library of this compound derivatives. We will focus on a robust biochemical assay approach, detailing the experimental choices and the underlying principles that ensure the generation of high-quality, actionable data. The workflow is designed as a self-validating system, incorporating orthogonal assays and counter-screens to eliminate common sources of artifacts and false positives.[6][7]

The HTS Funnel: A Strategic Overview

A successful HTS campaign is not a single experiment but a multi-step process designed to progressively narrow down a large library of compounds to a small set of validated hits. Our strategy employs a funneling approach, starting with a sensitive and cost-effective primary screen, followed by more rigorous validation and characterization assays.

HTS_Funnel cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & Characterization Primary Primary HTS @ 10 µM (ADP-Glo™ Kinase Assay) Confirmation Dose-Response (IC50) (Primary Assay) Primary->Confirmation Orthogonal Orthogonal Assay (LanthaScreen™ TR-FRET) Confirmation->Orthogonal CounterScreen Counter-Screen (Assay Interference) Orthogonal->CounterScreen Biophysical Biophysical Validation (e.g., SPR, MST) CounterScreen->Biophysical Cellular Cellular Target Engagement (e.g., NanoBRET™) Biophysical->Cellular

Caption: The HTS cascade for identifying kinase inhibitors.

Part 1: The Primary Screen - Maximizing Sensitivity and Throughput

Choice of Assay: ADP-Glo™ Luminescent Kinase Assay

For the primary screen, we have selected the ADP-Glo™ Kinase Assay platform.[8][9] This choice is underpinned by several key advantages for HTS:

  • Universality: The assay measures the production of ADP, a universal product of all kinase reactions. This makes the platform adaptable to virtually any kinase target without the need for specific antibodies or modified substrates.[9][10]

  • High Sensitivity and Robustness: The luminescent signal is highly sensitive, allowing for the use of low enzyme concentrations, which is critical when working with expensive or difficult-to-express kinases. The assay consistently yields excellent Z'-factor values (>0.7), a statistical measure of assay quality, ensuring a clear distinction between hits and non-hits.[11][12]

  • Reduced Compound Interference: Luminescence-based readouts are generally less susceptible to interference from colored or fluorescent compounds, a common problem in HTS of large chemical libraries.[13] The ADP-Glo™ assay, in particular, has been shown to have low rates of compound interference.[9]

Principle of the ADP-Glo™ Assay

The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, during which ATP is converted to ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used by a luciferase to generate a light signal. The intensity of the luminescence is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Inhibitors of the kinase will result in a decrease in the luminescent signal.[8]

ADP_Glo_Principle cluster_kinase Kinase Reaction cluster_detection Detection ATP_Substrate ATP + Substrate Kinase Kinase ATP_Substrate->Kinase ADP_pSubstrate ADP + Phospho-Substrate ADP ADP ADP_pSubstrate->ADP Kinase->ADP_pSubstrate ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent ATP_new ATP Light Luminescent Signal ATP_new->Light Luciferase ADP_Glo_Reagent->ATP_new

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Application Note: A Robust Protocol for In Vitro Kinase Inhibition Profiling of 4-Amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a cornerstone of cellular signaling and represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[3] This application note provides a comprehensive, field-tested protocol for determining the in vitro inhibitory activity of 4-Amino-1H-indazol-6-ol, a representative amino-indazole compound, against a specific protein kinase. We move beyond a simple list of steps to explain the critical rationale behind assay selection, optimization, and execution. This guide details a luminescence-based assay platform, chosen for its high sensitivity, broad applicability, and amenability to high-throughput screening (HTS).[4][5] The methodologies described herein are designed to produce reliable and reproducible IC50 values, forming a self-validating system for researchers in drug discovery and chemical biology.

Part 1: Assay Principle and Technology Selection

The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (which can be a protein, peptide, or other molecule).[6] The inhibitory potential of a compound like this compound is quantified by measuring the reduction in this enzymatic activity.

Several technologies exist to quantify kinase activity, each with distinct advantages and limitations.[7] The choice of assay technology is a critical decision that impacts sensitivity, throughput, cost, and potential for compound interference.[8]

Assay Technology Principle Advantages Disadvantages Primary Output
Radiometric Assay Measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[6][9]"Gold standard" for sensitivity and directness; less prone to compound interference.[10]Requires handling and disposal of radioactive materials; low-throughput.[6]Counts Per Minute (CPM)
Fluorescence-Based Uses fluorescently labeled substrates, antibodies, or ATP analogs to detect phosphorylation via changes in intensity, polarization (FP), or FRET.[11][12]Non-radioactive, high-throughput, highly sensitive, amenable to real-time monitoring.[8]Susceptible to interference from fluorescent compounds or light scattering.[8][12]Relative Fluorescence Units (RFU)
Luminescence-Based Measures light produced from a luciferase-based reaction coupled to the kinase reaction. Can detect either ATP depletion (Kinase-Glo®) or ADP formation (ADP-Glo™).[4][13]Extremely high sensitivity, broad dynamic range, homogeneous "add-and-read" format ideal for HTS.[5][14]ATP-depletion formats require significant substrate conversion; both can be inhibited by luciferase-interfering compounds.[7][15]Relative Light Units (RLU)

For this protocol, we have selected the luminescence-based ADP-Glo™ assay . This system directly quantifies the amount of ADP produced, which is directly proportional to kinase activity.[5] This "product-formation" approach is often more sensitive and requires lower enzyme and substrate conversion than "substrate-depletion" assays, providing a more robust window for inhibitor characterization.[15]

Part 2: Foundational Insights & Pre-Assay Optimization

Executing a kinase assay without proper optimization is a common source of unreliable data. The following steps are critical for establishing a trustworthy and reproducible experimental system.

Target Kinase Selection

The amino-indazole scaffold has been shown to inhibit a wide range of kinases, including receptor tyrosine kinases (FLT3, PDGFRα) and non-receptor tyrosine kinases (ABL, Lck).[16][17][18][19] The specific target for this compound must be determined based on prior research, computational docking, or screening data. For the purpose of this protocol, we will proceed with a hypothetical example using the well-characterized ABL1 tyrosine kinase .

Critical Reagent Preparation
  • This compound: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

  • Kinase Enzyme (e.g., Recombinant Human ABL1): Source a highly purified, active enzyme. Upon receipt, aliquot into single-use volumes and store at -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

  • Substrate (e.g., Abltide peptide): Reconstitute the peptide substrate in an appropriate aqueous buffer (e.g., water or kinase buffer without ATP/DTT) to create a concentrated stock. Store at -80°C.

  • ATP: Prepare a concentrated stock solution (e.g., 10 mM) in nuclease-free water, adjust the pH to 7.4, and store in aliquots at -20°C.

Determining Optimal Enzyme Concentration

The goal is to use the minimum amount of enzyme that produces a robust signal within the linear range of the assay.

  • Perform a kinase titration by setting up a series of reactions with varying concentrations of ABL1 kinase.

  • Keep the substrate and ATP concentrations fixed at saturating levels (e.g., 100 µM).

  • Incubate for a set time (e.g., 60 minutes).

  • Develop the signal using the ADP-Glo™ reagents and measure luminescence.

  • Plot Luminescence (RLU) vs. [Enzyme]. Select a concentration from the lower end of the linear portion of the curve for subsequent experiments. This ensures the assay is sensitive to inhibition.

The Critical Role of ATP Concentration

The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.[9]

  • Assays at ATP Kₘ: Performing the assay with the ATP concentration at or near the Michaelis-Menten constant (Kₘ) for the kinase makes the assay highly sensitive for detecting ATP-competitive inhibitors. This is ideal for initial screening.

  • Assays at Physiological ATP: Cellular ATP concentrations are in the millimolar range (1-10 mM), far higher than the Kₘ of most kinases. Testing at these high ATP levels provides a more biologically relevant measure of an inhibitor's potency and helps differentiate highly potent compounds.[1]

For initial IC50 determination, we recommend using the ATP Kₘ value for the target kinase (the Kₘ for ABL1 is typically ~10-20 µM).

Part 3: Step-by-Step Protocol for IC50 Determination of this compound

This protocol is designed for a 384-well plate format but can be adapted. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

Materials & Reagents
  • Compound: this compound

  • Enzyme: Recombinant active ABL1 Kinase

  • Substrate: Abltide peptide substrate (e.g., EAIYAAPFAKKK-NH2)

  • Detection Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)

  • ATP: Adenosine 5'-triphosphate, disodium salt

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.5 mM DTT)

  • Plates: Solid white, low-volume 384-well assay plates

  • Instrumentation: Luminometer capable of reading glow luminescence

Experimental Workflow
  • Compound Serial Dilution:

    • Prepare a serial dilution series of this compound in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 50 µM is a good starting point.

    • Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the appropriate wells of the 384-well assay plate.

    • Include wells with DMSO only for "No Inhibition" (100% activity) and "No Enzyme" controls.

  • Kinase/Substrate Mix Preparation & Addition:

    • Prepare a 2X Kinase/Substrate Master Mix in Kinase Reaction Buffer. The final concentration in the well should be the optimized enzyme concentration and a substrate concentration at or above its Kₘ.

    • Example: For a 10 µL final reaction volume, prepare a master mix with ABL1 and Abltide at 2X their final desired concentrations.

    • Add 5 µL of this 2X Kinase/Substrate mix to each well containing the pre-spotted compound or DMSO.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final concentration should be at the desired level (e.g., Kₘ of ABL1, ~20 µM).

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL.

    • Mix the plate gently (e.g., orbital shaker for 30 seconds).

    • Incubate at room temperature for the predetermined reaction time (e.g., 60 minutes).

  • Signal Development & Detection:

    • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.[15]

    • Convert ADP to ATP & Generate Light: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[15]

  • Data Acquisition:

    • Read the luminescence (RLU) of the entire plate using a plate-based luminometer.

Plate Layout Example

A well-structured plate layout is essential for robust data.

Part 4: Data Analysis and Interpretation

  • Data Normalization:

    • Average the RLU values for each control and compound concentration.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_Compound - RLU_NoEnzyme) / (RLU_Vehicle - RLU_NoEnzyme))

  • IC50 Curve Fitting:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation with a variable slope.[20]

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

Example Data Representation
[Inhibitor] (µM) log[Inhibitor] Avg. RLU % Inhibition
0 (Vehicle)-850,0000%
0 (No Enzyme)-50,000100%
0.01-2.00790,0007.5%
0.03-1.52680,00021.3%
0.10-1.00475,00046.9%
0.30-0.52250,00075.0%
1.000.00110,00092.5%
3.000.4865,00098.1%

Part 5: Workflow Visualization

The following diagram illustrates the complete experimental workflow from reagent preparation to data analysis.

Kinase_Inhibition_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis prep_inh Prepare Inhibitor Serial Dilutions prep_reagents Prepare 2X Kinase/Substrate & 2X ATP Solutions plate_inh Dispense Inhibitor/DMSO to 384-well Plate prep_reagents->plate_inh add_enzyme Add 2X Kinase/Substrate Mix (Incubate 15 min) plate_inh->add_enzyme add_atp Initiate Reaction with 2X ATP (Incubate 60 min) add_enzyme->add_atp add_adpglo Add ADP-Glo™ Reagent (Incubate 40 min) add_atp->add_adpglo add_detect Add Kinase Detection Reagent (Incubate 30 min) add_adpglo->add_detect read_lum Read Luminescence (RLU) add_detect->read_lum calc_inhibition Normalize Data & Calculate % Inhibition read_lum->calc_inhibition fit_curve Plot & Fit Curve (4-Parameter Logistic) calc_inhibition->fit_curve det_ic50 Determine IC50 Value fit_curve->det_ic50

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-Amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the analytical characterization of 4-Amino-1H-indazol-6-ol, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the scarcity of published data for this specific molecule, this guide synthesizes field-proven methodologies for analogous indazole derivatives to establish a robust analytical workflow. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible Spectroscopy, and Thermal Analysis are presented. The narrative emphasizes the causality behind experimental choices, providing researchers with the necessary tools for unambiguous structural confirmation, purity assessment, and quality control.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents.[1] Their versatile biological activities make them privileged scaffolds in modern drug discovery. This compound, with its strategic placement of amino and hydroxyl functional groups, represents a valuable intermediate for synthesizing targeted therapeutics, including kinase inhibitors and anti-inflammatory agents.

The integrity of any research and development program hinges on the quality of its starting materials. Therefore, the unambiguous characterization of this compound is not merely a procedural step but a foundational requirement for reproducible and reliable downstream applications. This application note outlines a multi-technique analytical strategy to ensure the identity, purity, and stability of this compound.

Physicochemical Profile

A foundational understanding of the molecule's properties is essential for method development. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Chemical Structure -
Molecular Formula C₇H₇N₃OCalculated
Molecular Weight 149.15 g/mol Calculated
Exact Mass 149.05891 g/mol Calculated
Predicted Solubility Soluble in DMSO, Methanol; Sparingly soluble in water.Inferred from structure
Predicted XLogP3-AA ~0.7Inferred from similar structures

Note: The chemical structure image is a representation. Experimental data for this specific molecule is limited; properties are derived from its chemical formula and by analogy to similar compounds like 4-aminoindazole and 6-aminoindazole.[2][3]

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method is ideal for separating this compound from potential non-polar and polar impurities.

Expertise & Experience: The primary challenge in chromatographing polar, basic compounds like aminoindazoles is poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase.[4] To counteract this, the mobile phase is acidified with formic acid. This protonates the analyte, ensuring a single ionic form, and suppresses the ionization of silanol groups, leading to sharp, symmetrical peaks. A photodiode array (PDA) detector is highly recommended for its ability to assess peak purity spectrally.[4]

Protocol 2.1: HPLC Purity Assessment
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA, 254 nm (or optimal wavelength determined by UV-Vis analysis).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Methanol and Water to create a 1 mg/mL stock solution. Dilute as necessary.

Data Interpretation

The purity is calculated based on the relative peak area of the main component in the chromatogram. The PDA detector can be used to check for co-eluting impurities by comparing UV spectra across the peak.

G cluster_0 Purity & Identity Confirmation cluster_1 Structural Confirmation cluster_2 Physicochemical Properties HPLC HPLC-PDA (Purity >98%?) NMR NMR (¹H, ¹³C) (Correct Structure?) Final Fully Characterized Material Logic1 Logic1 HPLC->Logic1 MS HRMS (Correct Mass?) FTIR FTIR (Correct Functional Groups?) MS->Logic1 Sample This compound Sample Sample->HPLC Sample->MS Sample->NMR Sample->FTIR Thermal DSC / TGA (Melting Point & Stability) Sample->Thermal UV_Vis UV-Vis (λmax for HPLC) Sample->UV_Vis Logic2 Logic2 NMR->Logic2 FTIR->Logic2 Logic3 Logic3 Thermal->Logic3 UV_Vis->Logic3 Logic1->Final Logic2->Final Logic3->Final

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Troubleshooting & Optimization

Technical Support Center: 4-Amino-1H-indazol-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-1H-indazol-6-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound During the Reduction of 4-Nitro-1H-indazol-6-ol

Question: I am attempting to reduce 4-Nitro-1H-indazol-6-ol to this compound, but I am observing a very low yield or no product at all. What could be the issue?

Answer:

Low or no yield during the reduction of the nitro group is a common hurdle. The root cause often lies in the choice of reducing agent, catalyst activity, or reaction conditions. Let's break down the potential culprits and their solutions.

Potential Causes & Solutions:

  • Catalyst Inactivation (for Catalytic Hydrogenation):

    • Cause: The palladium on carbon (Pd/C) catalyst is highly susceptible to poisoning by sulfur, phosphorus, or even residual starting materials from previous steps.[1] The catalyst may also be old or have been improperly handled, leading to deactivation.

    • Solution:

      • Use a fresh batch of high-quality Pd/C catalyst.

      • Ensure all glassware is scrupulously clean and that solvents and reagents are of high purity.

      • If using hydrazine hydrate as the hydrogen donor, ensure it is fresh, as it can decompose over time.[1]

  • Incomplete Reaction with Metal/Acid Reductants:

    • Cause: When using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) powder in an acidic medium, the reaction may be incomplete due to insufficient reagent, improper temperature, or poor mixing.[2][3]

    • Solution:

      • Stoichiometry: Ensure a sufficient molar excess of the metal reductant and acid. For SnCl₂·2H₂O, a 3-5 fold molar excess is common.[3]

      • Temperature: While some reductions proceed at room temperature, gentle heating (e.g., 50-60 °C) can often drive the reaction to completion.[1] Monitor the reaction by TLC to avoid overheating and potential side reactions.

      • Agitation: Vigorous stirring is crucial to ensure proper mixing of the heterogeneous reaction mixture.

  • Choice of Solvent:

    • Cause: The solvent plays a critical role in the solubility of the starting material and the efficiency of the reduction.

    • Solution: Protic solvents like ethanol, methanol, or acetic acid are generally effective for both catalytic hydrogenation and metal/acid reductions.[1] If your nitroindazole is poorly soluble, consider a co-solvent system, such as THF/ethanol.

  • Incorrect pH during Workup:

    • Cause: this compound is an amphoteric molecule with both a basic amino group and an acidic hydroxyl group. During the workup of metal/acid reductions, it is crucial to carefully adjust the pH to precipitate the product.

    • Solution: After the reaction is complete, cool the mixture and carefully basify with a solution of sodium bicarbonate or sodium hydroxide until you reach the isoelectric point of the product, where its solubility is at a minimum. This will facilitate its precipitation.

Issue 2: Formation of Impurities and Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is difficult to purify. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of impurities is a frequent challenge, often stemming from over-reduction, side reactions of the functional groups, or incomplete reactions.

Common Side Reactions and Mitigation Strategies:

  • Over-reduction:

    • Cause: In catalytic hydrogenation, prolonged reaction times or harsh conditions can lead to the reduction of the indazole ring itself.

    • Solution: Carefully monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed.

  • Formation of Azoxy, Azo, or Hydrazo Intermediates:

    • Cause: The reduction of a nitro group proceeds through several intermediates, including nitroso, hydroxylamine, azoxy, azo, and hydrazo species.[4] Incomplete reduction can lead to the accumulation of these as impurities.

    • Solution: Ensure sufficient reducing agent and optimal reaction conditions to drive the reaction to the desired amine product.

  • Alkoxylation at the 7-position with SnCl₂ in Alcohols:

    • Cause: A known side reaction when using anhydrous SnCl₂ in alcohol solvents is the introduction of an alkoxy group at the 7-position of the indazole ring.[5][6]

    • Solution: If this side product is observed, consider switching to a different solvent or using an alternative reduction method like catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for reducing 4-Nitro-1H-indazol-6-ol?

A1: Catalytic hydrogenation using 10% Pd/C with either hydrogen gas or a hydrogen donor like hydrazine hydrate is generally considered a clean and efficient method.[7] It often results in high yields and simplifies the purification process as the byproducts are benign (e.g., nitrogen gas and water). Reduction with SnCl₂ in an acidic medium is also a robust and widely used method.[3]

Q2: How can I monitor the progress of the reduction reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes or dichloromethane and methanol) to achieve good separation between the starting material (4-nitro-1H-indazol-6-ol) and the product (this compound). The product, being more polar due to the amino group, will have a lower Rf value. Staining with a UV lamp and a potassium permanganate dip can help visualize the spots.

Q3: What are the best practices for purifying this compound?

A3: Due to the presence of both amino and hydroxyl groups, this compound is a polar compound. Column chromatography on silica gel is a common purification method. A gradient elution starting with a less polar solvent system and gradually increasing the polarity (e.g., from pure dichloromethane to a mixture of dichloromethane and methanol) is often effective. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be employed for final purification.

Q4: Is this compound stable? How should I store it?

A4: Amino-substituted indazoles can be susceptible to oxidation, especially in the presence of light and air. The phenolic hydroxyl group can also be prone to oxidation. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrazine Hydrate

This protocol describes a common and effective method for the reduction of the nitro group.

Materials:

  • 4-Nitro-1H-indazol-6-ol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine hydrate

  • Ethanol or Methanol

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Nitro-1H-indazol-6-ol in ethanol (approximately 20 mL per gram of starting material).

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Heat the mixture to reflux.

  • Slowly add hydrazine hydrate (2-3 equivalents) dropwise to the refluxing mixture. Caution: The reaction can be exothermic.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Reduction MethodTypical ReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or Hydrazine Hydrate, Pd/CHigh yields, clean reaction, easy workupCatalyst can be expensive and is susceptible to poisoning
Metal/Acid Reduction SnCl₂·2H₂O, HCl or Fe, HClCost-effective, robustRequires careful pH adjustment during workup, potential for metal contamination

Visualizations

Troubleshooting Workflow for Low Yield in Nitro Reduction

troubleshooting_workflow start Low Yield of this compound catalyst Catalytic Hydrogenation Issue? start->catalyst Reduction Method metal_acid Metal/Acid Reduction Issue? start->metal_acid Reduction Method workup Workup Problem? start->workup Post-Reaction catalyst_deactivated Catalyst Deactivated? catalyst->catalyst_deactivated Yes insufficient_h2 Insufficient H2 Source? catalyst->insufficient_h2 Yes incomplete_reaction Incomplete Reaction? metal_acid->incomplete_reaction Yes ph_issue Incorrect pH during Precipitation? workup->ph_issue Yes solution1 Use Fresh Catalyst Ensure Reagent Purity catalyst_deactivated->solution1 Yes solution2 Check Hydrazine Quality Increase H2 Pressure insufficient_h2->solution2 Yes solution3 Increase Reagent Stoichiometry Increase Temperature incomplete_reaction->solution3 Yes solution4 Optimize pH for Precipitation ph_issue->solution4 Yes

Caption: A decision tree for troubleshooting low yields in the reduction of 4-Nitro-1H-indazol-6-ol.

General Synthesis Pathway

synthesis_pathway cluster_reduction Reduction of Nitro Group start 4-Nitro-1H-indazol-6-ol catalytic Catalytic Hydrogenation (e.g., H2, Pd/C) start->catalytic metal Metal/Acid Reduction (e.g., SnCl2, HCl) start->metal product This compound catalytic->product metal->product

Caption: Common synthetic routes from 4-Nitro-1H-indazol-6-ol to this compound.

References

  • Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction - Benchchem. (URL: )
  • Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. (URL: [Link])

  • (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. - ResearchGate. (URL: [Link])

  • Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. - ResearchGate. (URL: [Link])

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC - NIH. (URL: [Link])

  • How do you do reduction of aromatic nitro or nitroimidazole ? | ResearchGate. (URL: [Link])

  • Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde - Benchchem. (URL: )

Sources

Technical Support Center: A Senior Application Scientist's Guide to Optimizing 4-Amino-1H-indazol-6-ol Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-1H-indazol-6-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The indazole nucleus is a key pharmacophore in numerous therapeutic agents, and optimizing its synthesis is critical for efficient drug discovery and development pipelines.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the critical parameters that govern yield and purity. We will explore a robust synthetic strategy, troubleshoot common experimental hurdles, and answer frequently asked questions to empower you to achieve consistent, high-yield results.

Part 1: Proposed Synthetic Strategy & Core Reaction

Direct synthesis of polysubstituted indazoles like this compound can be challenging. A highly effective and common strategy in heterocyclic chemistry is to install functional groups in a latent form and unmask them in the final steps. For this target, we propose a pathway centered on the late-stage reduction of a nitro-intermediate, a reliable and well-documented transformation.[3]

The key final step in our proposed synthesis is the reduction of 4-Nitro-1H-indazol-6-ol to the desired This compound . The success of the entire synthesis hinges on the efficiency and selectivity of this transformation.

Synthetic_Pathway cluster_0 Proposed Synthetic Pathway Start Substituted 2-Nitrotoluene Precursor Intermediate1 Indazole Ring Formation (e.g., Davis-Beirut Reaction) Start->Intermediate1 Cyclization Intermediate2 4-Nitro-1H-indazol-6-ol Intermediate1->Intermediate2 Purification Final_Product This compound Intermediate2->Final_Product Nitro Group Reduction (Key Optimization Step)

Caption: Proposed synthetic workflow for this compound.

Part 2: Troubleshooting Guide for Nitro Group Reduction

This section addresses specific issues you may encounter during the critical reduction of 4-Nitro-1H-indazol-6-ol.

Q1: My reaction shows very low conversion to the desired amino-indazole. What are the primary causes and solutions?

Answer: Low conversion is one of the most common issues and typically points to problems with the catalyst, reducing agent, or reaction conditions.

Causality: The catalytic reduction of a nitro group involves the adsorption of the substrate onto the catalyst surface followed by reaction with activated hydrogen. If the catalyst is inactive or the hydrogen source is insufficient, the reaction will stall.

Troubleshooting Steps:

Potential Cause Scientific Rationale Recommended Solution
Catalyst Inactivation The Palladium on Carbon (Pd/C) catalyst can be poisoned by sulfur-containing compounds or oxidized if not handled properly. The active sites become blocked, preventing the reaction.1. Use Fresh Catalyst: Ensure your Pd/C is from a recently opened container. 2. Inert Atmosphere: Handle the dry catalyst under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. 3. Pre-activation: Consider pre-activating the catalyst by stirring it in the solvent under a hydrogen atmosphere for 15-30 minutes before adding the substrate.
Insufficient Hydrogen The reaction is stoichiometric with hydrogen. Leaks in the system, poor quality hydrogen, or insufficient pressure will lead to incomplete reactions.1. System Check: Ensure all joints on your hydrogenation apparatus are sealed and leak-proof. 2. Pressure Optimization: While a balloon of H₂ is often sufficient, for stubborn reductions, increase to a positive pressure of 2-3 bar. 3. Alternative H₂ Source: If using transfer hydrogenation (e.g., with ammonium formate), ensure the reagent is fresh and used in sufficient stoichiometric excess (typically 3-5 equivalents).
Poor Substrate Solubility If the 4-Nitro-1H-indazol-6-ol is not fully dissolved in the reaction solvent, the reaction becomes mass-transfer limited, slowing down the rate significantly.1. Solvent Screening: Test solubility in different solvents. A mixture like Ethanol/Ethyl Acetate or Methanol/THF can be effective. 2. Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can improve both solubility and reaction rate. Use caution with flammable solvents under a hydrogen atmosphere.
Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

Answer: Side product formation is often due to over-reduction or degradation of the sensitive indazole ring system under harsh conditions.

Causality: The indazole ring can be susceptible to hydrogenation, especially under forcing conditions (high pressure, high temperature, or prolonged reaction times). The amino and hydroxyl groups can also promote side reactions if not handled correctly.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Catalyst Is Catalyst Fresh & Handled Properly? Start->Check_Catalyst Check_H2 Is Hydrogen Source Adequate? Check_Catalyst->Check_H2 Yes Solution_Catalyst Use Fresh Catalyst Under Inert Gas Check_Catalyst->Solution_Catalyst No Check_Conditions Are Reaction Conditions (Temp, Time) Optimized? Check_H2->Check_Conditions Yes Solution_H2 Check System for Leaks Use Excess Transfer Reagent Check_H2->Solution_H2 No Solution_Conditions Reduce Temperature/Time Monitor by TLC Check_Conditions->Solution_Conditions No Success High Yield of Pure Product Check_Conditions->Success Yes Solution_Catalyst->Success Solution_H2->Success Solution_Conditions->Success

Caption: A logical workflow for troubleshooting common reduction issues.

Minimizing Side Products:

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. Stop the reaction as soon as the nitro-compound is consumed to prevent over-reduction.

  • Use a Milder Reducing Agent: If Pd/C with H₂ is too harsh, consider alternative conditions. Tin(II) chloride (SnCl₂) in HCl/Ethanol is a classic method that is often chemoselective for nitro group reduction.

  • Control the pH: The final product is an aminophenol, which can be sensitive to oxidation, especially under basic conditions. Workup should be performed under neutral or slightly acidic conditions.

Q3: The final product is difficult to purify. It streaks on silica gel and I get poor recovery. What's the issue?

Answer: Aminophenols are notoriously tricky to purify via standard silica gel chromatography due to their polarity and ability to chelate to the silica surface.

Causality: The basic amino group and acidic phenol group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking, irreversible adsorption, and low recovery.

Purification Strategies:

  • Deactivate the Silica: Prepare a slurry of your silica gel in the eluent and add 1-2% triethylamine (TEA) or ammonia solution. This neutralizes the acidic sites on the silica, reducing tailing.[4]

  • Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography is often superior for purifying polar, ionizable compounds like this compound.

  • Crystallization: This is the most effective method for obtaining highly pure material. Screen various solvent systems (e.g., Ethanol/Water, Methanol/Dichloromethane, Ethyl Acetate/Hexanes) to find conditions for crystallization.

  • Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a mild aqueous base (e.g., sodium bicarbonate) to remove acidic impurities, then wash with a mild aqueous acid (e.g., dilute citric acid) to protonate your product and pull it into the aqueous layer, leaving neutral impurities behind. Then, re-basify the aqueous layer and extract your pure product back into an organic solvent.

Part 3: Experimental Protocol & FAQs

Detailed Protocol: Catalytic Hydrogenation of 4-Nitro-1H-indazol-6-ol

This protocol is a starting point and should be optimized based on your specific setup and observations.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Nitro-1H-indazol-6-ol (1.0 g, 5.18 mmol).

  • Solvent Addition: Add 30 mL of Ethanol. Stir to dissolve as much of the solid as possible.

  • Catalyst Addition: Under a gentle stream of Argon or Nitrogen, carefully add 10% Palladium on Carbon (100 mg, ~10% w/w). Caution: Pd/C can be pyrophoric when dry and exposed to air, especially after contact with hydrogen.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is typically complete in 2-4 hours.

  • Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the flask with Nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of Ethanol or Methanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product using one of the methods described in the troubleshooting section (Q3).

Frequently Asked Questions (FAQs)

Q: Why is catalytic hydrogenation preferred over other reduction methods? A: Catalytic hydrogenation is often preferred because the only byproduct is water, making the reaction workup very clean.[3] Reagents like SnCl₂ or iron in acetic acid are also effective but introduce metallic salts that must be carefully removed during purification.

Q: What is the most crucial reaction parameter to control for this synthesis? A: Reaction time. Over-exposure to hydrogenation conditions is the most common cause of side product formation. Careful monitoring by an appropriate analytical technique like TLC or LC-MS is essential to stop the reaction at the point of completion.

Q: Can I protect the phenol group before the reduction? A: Yes, protecting the hydroxyl group (e.g., as a benzyl ether) is a valid strategy. The benzyl group can often be removed simultaneously with the nitro group reduction by catalytic hydrogenation (hydrogenolysis). This can sometimes improve solubility and simplify purification. A standard protocol would involve deprotection using palladium on carbon under a hydrogen atmosphere.[5]

Q: What are the key safety considerations? A: The primary safety concerns are the handling of the pyrophoric Pd/C catalyst and the use of flammable hydrogen gas. Always handle the dry catalyst under an inert atmosphere. Ensure your hydrogenation setup is secure and operated in a well-ventilated fume hood away from ignition sources.

References

  • Jadhav, S. D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC. [Link]

  • Onys'ko, P., et al. (2016). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Ma, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]

  • ResearchGate. (2022). Optimization of reaction conditions for the synthesis of indazolones. [Link]

  • Wikipedia. Indazole. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2010). 1,3-Dimethyl-1H-indazol-6-amine. [Link]

  • Abdelahi, M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [Link]

Sources

Technical Support Center: Overcoming Resistance with 4-Amino-1H-indazol-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center for our 4-Amino-1H-indazol-6-ol series of kinase inhibitors. As researchers and drug development professionals, you are at the forefront of oncology research. This guide is designed to be your partner in the lab, moving beyond simple protocols to provide a deeper understanding of the "why" behind experimental choices. My goal is to equip you with the insights and practical troubleshooting strategies I've gathered over years of field experience, helping you navigate the complexities of in vitro pharmacology, anticipate challenges, and, most importantly, overcome the critical hurdle of drug resistance.

This is not a rigid manual but a dynamic resource. Let's tackle the challenges you're facing head-on and turn your experimental hurdles into valuable data.

Part 1: Foundational Knowledge & Pre-Experimental Checks

This section addresses the most common initial queries and helps you build a solid foundation for your experiments. Getting these first steps right is critical for generating reproducible and reliable data.

Q1: What are this compound derivatives, and what is their general mechanism of action?

Answer: The this compound scaffold is a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] The indazole core acts as a bioisostere for other aromatic systems and is particularly effective at forming key hydrogen bonds within the ATP-binding pocket of many kinases, a region known as the "hinge."[1] This competitive binding prevents the kinase from phosphorylating its downstream substrates, thereby inhibiting the signaling pathway.

Numerous FDA-approved drugs, such as Pazopanib and Axitinib, feature the indazole scaffold, highlighting its clinical significance in targeting kinases involved in angiogenesis and tumor proliferation like VEGFR and PDGFR.[1][3] Derivatives of this specific series are designed to offer unique selectivity profiles against various oncogenic kinases. Understanding the specific target of your particular derivative is the crucial first step in designing your experiments.

Q2: I'm having trouble with compound solubility. What is the recommended procedure for preparing and storing stock solutions?

Answer: This is a frequent and critical issue. Poor solubility is a primary source of experimental variability. These derivatives are typically hydrophobic crystalline powders.[4]

Causality: The compound must be fully dissolved in the initial stock solution to ensure accurate and reproducible concentrations in your final assay. If the compound precipitates, the actual concentration delivered to the cells will be unknown and significantly lower than intended.

Troubleshooting & Best Practices:

ParameterRecommendationRationale & Expert Insight
Primary Solvent High-purity, anhydrous Dimethyl Sulfoxide (DMSO)DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic molecules. Using an anhydrous grade minimizes the introduction of water, which can promote precipitation of hydrophobic compounds.
Stock Concentration 10 mM to 20 mMCreating a concentrated stock minimizes the volume of DMSO added to your cell culture media, reducing solvent-induced toxicity.
Dissolution Method 1. Add solvent to the vial of pre-weighed compound. 2. Vortex vigorously for 1-2 minutes. 3. Use a brief, gentle sonication bath (5-10 minutes) if crystals persist. 4. Visually inspect against a light source to confirm no particulates are visible.Sonication provides energy to break up the crystal lattice, but excessive sonication can heat the sample and potentially degrade the compound. Always use a water bath to dissipate heat.
Storage Aliquot into single-use tubes and store at -20°C or -80°C, protected from light.Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Many compounds are also light-sensitive.
Final Assay Conc. Ensure the final concentration of DMSO in cell culture media is ≤0.5%, ideally ≤0.1%.High concentrations of DMSO can independently affect cell viability, proliferation, and differentiation, confounding your results. Always include a "vehicle-only" control group with the same final DMSO concentration as your highest drug concentration.[5]

Part 2: Troubleshooting Inconsistent or Unexpected Results

Even with perfect preparation, cell-based assays can be complex. This section tackles the most common performance issues.

Q3: My IC50 value is significantly higher than what's reported in the literature. What are the common causes?

Answer: A discrepancy between biochemical and cell-based IC50 values is common and expected.[6] However, a large deviation from published cellular data warrants investigation. This issue usually stems from one of several factors related to assay conditions or cell biology.

Causality: The IC50 value is not a fixed constant; it is a measurement highly dependent on the specific experimental conditions.[7][8] Factors like cell density, incubation time, and ATP concentration can dramatically alter the apparent potency of an inhibitor.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose the source of IC50 discrepancies.

start High IC50 Observed solubility 1. Confirm Compound Integrity - Fresh stock solution? - Fully dissolved? start->solubility Start Here assay_params 2. Review Assay Parameters - Cell density too high? - Incubation time too short? - High serum concentration? solubility->assay_params If compound is OK cell_line 3. Verify Cell Model - Target kinase expressed? - Pathway active? - Cell line identity confirmed? assay_params->cell_line If parameters are standard off_target 4. Consider Biological Resistance - Intrinsic resistance? - Efflux pump activity? cell_line->off_target If cell line is correct

Caption: Systematic workflow for troubleshooting high IC50 values.

  • Compound Integrity: Always prepare a fresh dilution series from a trusted stock for key experiments. An older stock that has undergone multiple freeze-thaws may have precipitated or degraded.

  • Assay Parameters:

    • Cell Density: Plating too many cells means a higher concentration of inhibitor is needed to achieve the same effect. Standardize your seeding density to ensure cells are in an exponential growth phase throughout the assay.[7][8]

    • Incubation Time: A short incubation may not be sufficient to observe the maximum biological effect. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[5]

    • Serum Concentration: Proteins in fetal bovine serum (FBS) can bind to your compound, reducing its free and active concentration. If your IC50 is high, consider running the assay in lower serum conditions (e.g., 2-5% FBS) if the cells can tolerate it.

  • Cell Model Verification:

    • Target Expression: Use Western Blot to confirm that your chosen cell line expresses the target kinase. An absence of the target is a common reason for inactivity.[5]

    • Pathway Activity: The target kinase must not only be present but also active (phosphorylated). If the pathway is not constitutively active, you may need to stimulate it with a growth factor to create an assay window.

Q4: How do I confirm that the observed cellular effect is due to on-target inhibition?

Answer: This is a cornerstone of rigorous pharmacological research. Attributing a phenotype solely to the intended target without validation can be misleading, as many kinase inhibitors have off-target effects.[9]

Causality: Most kinase inhibitors target the highly conserved ATP-binding pocket.[9] This structural similarity across the kinome means that a single compound can inhibit multiple kinases, especially at higher concentrations.

Validation Strategies:

StrategyDescriptionRationale
Target Engagement Western Blot Treat cells with a dose-response of your inhibitor and probe for the phosphorylated form of the direct target (p-Kinase) and a key downstream substrate (p-Substrate).This is the most direct evidence. A potent, on-target inhibitor should reduce phosphorylation of its target and the downstream pathway at concentrations that correlate with the observed phenotypic IC50.[5]
Use a Structurally Unrelated Inhibitor Test a second inhibitor that targets the same kinase but has a different chemical scaffold.If two structurally distinct molecules produce the same biological effect, it significantly strengthens the conclusion that the phenotype is due to inhibiting the common target, not an off-target effect unique to one scaffold.[5]
Rescue Experiment Transfect cells with a mutant version of the target kinase that is resistant to the inhibitor (e.g., a "gatekeeper" mutation).If the inhibitor's effect is truly on-target, the cells expressing the resistant kinase should no longer respond to the drug, "rescuing" the phenotype.
Kinome Profiling Submit the compound for a broad in vitro kinase screening panel (commercial service).This provides a comprehensive view of the inhibitor's selectivity profile, identifying which other kinases are inhibited at various concentrations and revealing potential off-target liabilities.[5][9]

Part 3: Investigating and Overcoming Acquired Resistance

Resistance is a major challenge in targeted therapy. Cells can adapt to the presence of an inhibitor, rendering it ineffective over time.[10][11][12]

Q5: My cells were initially sensitive but now require much higher concentrations of the inhibitor. How do I confirm acquired resistance?

Answer: The first step is to quantitatively demonstrate the shift in sensitivity. This is done by comparing the dose-response curve of the suspected resistant line to the original, parental cell line.

Causality: Continuous exposure to a drug can select for a subpopulation of cells that have developed mechanisms to survive the drug's effects.[10][13] This results in a rightward shift of the IC50 curve, indicating a decrease in potency.

Confirmation Protocol:

  • Culture Expansion: Grow the suspected resistant cells and a fresh, low-passage vial of the parental cells in parallel. Maintain the resistant cells in media containing a maintenance dose of the inhibitor (e.g., the original IC20) to preserve the resistant phenotype.[14]

  • Parallel IC50 Assay: Perform a standard IC50 assay (see Protocol 1) on both the parental and suspected resistant cell lines simultaneously.

  • Calculate Resistance Factor (RF): The degree of resistance is quantified by the Resistance Factor.

    • RF = IC50 (Resistant Line) / IC50 (Parental Line)

  • Interpretation: An RF value greater than 3-10 is typically considered evidence of acquired resistance, though the exact threshold can depend on the drug and cell type.[14] A significant increase confirms that the cells have adapted.

Q6: What are the common molecular mechanisms of acquired resistance to targeted kinase inhibitors?

Answer: Resistance is rarely due to a single mechanism. Cancer cells are resourceful and can employ several strategies to circumvent pathway inhibition.[15][16]

Common Mechanisms:

  • Target Alteration: Mutations in the kinase's ATP-binding pocket can prevent the inhibitor from binding effectively.

  • Target Upregulation: Cells may simply overexpress the target kinase, requiring a higher drug concentration to achieve inhibition.

  • Bypass Tract Activation: This is one of the most frequent mechanisms. Cells activate a parallel survival pathway to compensate for the one you have blocked. For example, if you inhibit the MAPK pathway, cells might upregulate signaling through the PI3K/AKT pathway to maintain proliferation and survival.[15]

  • Increased Drug Efflux: Upregulation of membrane transporter proteins (e.g., P-glycoprotein) can actively pump the drug out of the cell, lowering its intracellular concentration.[10]

  • Epigenetic Changes: Modifications to DNA or histones can alter the expression of genes involved in sensitivity or resistance.[10][15]

cluster_0 Cell Membrane cluster_1 Bypass Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Primary Pathway Inhibitor 4-Amino-1H- indazol-6-ol Derivative Inhibitor->RTK Blocks Bypass_RTK Alternate RTK (e.g., MET, EGFR) PI3K PI3K Bypass_RTK->PI3K AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation Survival Signal RAF RAF RAS->RAF Primary Pathway MEK MEK RAF->MEK Primary Pathway ERK ERK MEK->ERK Primary Pathway ERK->Proliferation Primary Pathway

Caption: Bypass signaling as a common mechanism of resistance.

Q7: How can I use a second inhibitor to overcome resistance?

Answer: Combination therapy is a powerful strategy to overcome or prevent resistance.[17][18] If you've identified a bypass pathway as the resistance mechanism, you can use a second inhibitor to block that compensatory pathway simultaneously. This "vertical" or "parallel" inhibition can restore sensitivity.

Designing a Synergy Experiment:

The goal is to determine if the combination of two drugs is more effective than the additive effect of each drug alone. This is known as synergy.

  • Hypothesize: Based on your understanding of the resistance mechanism (e.g., from a Western blot showing p-AKT is elevated in resistant cells), select a second inhibitor that targets the bypass pathway (e.g., a PI3K or AKT inhibitor).

  • Assay Design: Use a checkerboard-style dose matrix where you test multiple concentrations of Drug A against multiple concentrations of Drug B.

  • Data Analysis: Use software (like CompuSyn) to calculate a Combination Index (CI) based on the Chou-Talalay method.[17]

Interpretation of Combination Index (CI) Values:

Combination Index (CI)InterpretationRationale
CI < 0.9 Synergy The combined effect is greater than the sum of the individual effects. This is the desired outcome.
0.9 < CI < 1.1 Additive Effect The combined effect is equal to the sum of the individual effects.
CI > 1.1 Antagonism The drugs interfere with each other, and the combined effect is less than the sum of the individual effects.

Part 4: Key Experimental Protocols

These protocols provide a detailed, step-by-step framework for the core assays discussed in this guide.

Protocol 1: Standard IC50 Determination using a Cell Viability Assay

This protocol uses a luminescence-based ATP assay (e.g., CellTiter-Glo®) for robust results but can be adapted for colorimetric assays (e.g., MTT, SRB).

  • Cell Seeding:

    • Determine the optimal seeding density to ensure cells remain in exponential growth for the duration of the assay (typically 48-72 hours).[8]

    • Seed cells in a 96-well, white, clear-bottom plate and incubate for 24 hours to allow for attachment.

  • Compound Preparation:

    • Prepare a 2X final concentration serial dilution plate of your inhibitor. For an 8-point curve with a top concentration of 10 µM, this would be: 20 µM, 6.67 µM, 2.22 µM, etc., plus a vehicle control (DMSO).

  • Cell Dosing:

    • Carefully add an equal volume of the 2X compound plate to the cell plate, effectively diluting the drug 1:1 to the final 1X concentration.

    • Incubate for the desired time period (e.g., 72 hours).

  • Assay Readout (CellTiter-Glo®):

    • Equilibrate the cell plate and reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a microplate reader.

  • Data Analysis:

    • Normalize the data: Set the vehicle-only control as 100% viability and a "no cells" or "dead cells" control as 0% viability.

    • Use software (e.g., GraphPad Prism) to plot the normalized response vs. log[inhibitor concentration] and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50.

Protocol 2: Western Blot Analysis for Target Inhibition
  • Cell Treatment:

    • Seed cells in a 6-well plate to achieve ~70-80% confluency at the time of lysis.

    • Treat cells with the inhibitor at various concentrations (e.g., 0, 0.1x, 1x, 10x, 100x IC50) for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at >12,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on a polyacrylamide gel. Include a molecular weight marker.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against your target (e.g., p-ERK, total-ERK, and a loading control like GAPDH or β-Actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.

    • Quantify band intensity and normalize the phospho-protein signal to the total protein signal.

References

  • Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299–309. [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440–446. [Link]

  • MDPI. (n.d.). Targeted Therapy and Mechanisms of Drug Resistance in Breast Cancer. [Link]

  • Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. [Link]

  • Holohan, C., Van Schaeybroeck, S., Longley, D. B., & Johnston, P. G. (2013). Cancer drug resistance: an evolving paradigm. Nature Reviews Cancer, 13(10), 714–726. [Link]

  • Wang, X., Zhang, H., & Chen, X. (2019). Drug resistance and combating drug resistance in cancer. Cancer Drug Resistance, 2(2), 141–160. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current Protocols in Chemical Biology, 9(3), e21. [Link]

  • Dent, P., et al. (2013). Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy. Drug Resistance Updates, 16(1-2), 1-16. [Link]

  • Dietrich, S., et al. (2011). Current Status of Methods to Assess Cancer Drug Resistance. Current Medicinal Chemistry, 18(23), 3537-3552. [Link]

  • Galluzzi, L., et al. (2020). Trial Watch: combination of tyrosine kinase inhibitors (TKIs) and immunotherapy. OncoImmunology, 9(1), 1774502. [Link]

  • Jawhar, M., et al. (2018). A kinase profile-adapted drug combination elicits synergistic cooperative effects on leukemic cells carrying BCR-ABL1T315I in Ph+ CML. Oncotarget, 9(102), 37666–37677. [Link]

  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current Protocols in Chemical Biology, 9(3), 55-74. [Link]

  • MDPI. (2023). Combination Therapies with Kinase Inhibitors for Acute Myeloid Leukemia Treatment. [Link]

  • Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. [Link]

  • Lee, J. H., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (209), e66861. [Link]

  • Tsuchiya, Y. (2015). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 158(1), 1-2. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • Knape, M. J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8780. [Link]

  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay? [Link]

  • Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Guo, J., et al. (2025). Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. Bioorganic Chemistry, 160, 108469. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(4), 621-628. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

  • National Cancer Institute. (n.d.). 6-(4-pyrimidinyl)-1H-indazole derivative. [Link]

  • Ali, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6667. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(11), 5190-5197. [Link]

  • Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 150, 107376. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4101. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazol-4-amine. PubChem Compound Database. [Link]

  • Szałaj, N., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209828. [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of 4-Amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-1H-indazol-6-ol. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to enhance the metabolic stability of this promising compound. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions you may have regarding the metabolic stability of this compound.

Q1: What are the likely primary metabolic liabilities of this compound?

Based on the structure of this compound, we can predict several potential metabolic "soft spots." The primary liabilities are likely to be:

  • Phase II Conjugation at the 6-hydroxyl group: Phenolic hydroxyl groups are highly susceptible to rapid glucuronidation and sulfation.[1][2][3] This is often a major clearance pathway for phenolic compounds, leading to poor oral bioavailability.[1][2]

  • Phase I Oxidation of the Indazole Ring: The indazole ring system, particularly the benzene portion, is prone to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites.[4][5]

  • Oxidation of the 4-amino group: Aromatic amines can undergo N-oxidation, although this is generally a less common pathway compared to the other liabilities.

Q2: What initial in vitro assays should I perform to assess the metabolic stability of this compound?

To get a clear picture of the metabolic stability of your compound, we recommend the following initial assays:

  • Human Liver Microsomal (HLM) Stability Assay: This is the workhorse assay for assessing Phase I metabolic stability. It will give you a good indication of the compound's susceptibility to CYP-mediated oxidation.

  • Hepatocyte Stability Assay: This assay is crucial as it contains both Phase I and Phase II enzymes. A comparison of the stability in microsomes versus hepatocytes can provide initial evidence for the involvement of conjugation pathways. If the compound is significantly less stable in hepatocytes, it strongly suggests Phase II metabolism is a major clearance route.

  • Metabolite Identification (MetID) Studies: Using high-resolution mass spectrometry, these studies will help you identify the major metabolites formed in the above assays, confirming the predicted metabolic pathways.

Q3: I'm considering a structural modification. What is the likely impact of methylating the 6-hydroxyl group?

Methylating the 6-hydroxyl group to form a methoxy ether is a common strategy to block Phase II conjugation. This modification will likely:

  • Increase metabolic stability: By blocking the primary site of glucuronidation, the overall metabolic clearance should decrease, leading to a longer half-life.

  • Alter physicochemical properties: The methylation will increase the lipophilicity (logP) of the compound, which may impact its solubility and permeability.

  • Potentially impact biological activity: The 6-hydroxyl group may be a key pharmacophoric feature involved in target binding. Its modification could lead to a loss of potency. Therefore, it is crucial to assess the biological activity of the modified compound.

Troubleshooting Guides

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: My in vitro microsomal stability assay shows rapid degradation of this compound. What are the likely causes and how can I troubleshoot this?

Answer: Rapid degradation in a microsomal stability assay points towards significant Phase I metabolism, likely mediated by CYP enzymes.

Troubleshooting Steps:

  • Confirm CYP Involvement: Run the assay in the presence of a broad-spectrum CYP inhibitor, such as 1-aminobenzotriazole (1-ABT). If the stability of your compound increases significantly, it confirms CYP-mediated metabolism.

  • Identify Specific CYP Isoforms: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2) to identify which specific isoforms are responsible for the metabolism. This information is valuable for predicting potential drug-drug interactions.

  • Perform Metabolite Identification: As mentioned in the FAQs, a MetID study is essential to pinpoint the exact site of oxidation on the indazole ring.

Problem 2: The half-life of my compound is much shorter in hepatocytes than in microsomes. What does this indicate and what are my next steps?

Answer: A significant decrease in stability in hepatocytes compared to microsomes is a strong indicator of substantial Phase II metabolism. For this compound, this is most likely due to glucuronidation of the 6-hydroxyl group.

Next Steps:

  • Confirm Glucuronidation: Incubate your compound with human liver microsomes fortified with UDPGA (uridine diphosphate glucuronic acid), the cofactor for UGT enzymes. The formation of a glucuronide conjugate can be monitored by LC-MS.

  • Consider Bioisosteric Replacement: If glucuronidation is confirmed as a major clearance pathway, consider replacing the 6-hydroxyl group with a bioisostere that is less prone to conjugation.[1][2][6][7] We will discuss this in more detail in the "Strategic Modifications" section.

Problem 3: I am observing multiple metabolite peaks in my LC-MS analysis that I cannot identify. How can I approach their characterization?

Answer: Characterizing unknown metabolites requires a systematic approach.

Characterization Strategy:

  • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements of the parent compound and its metabolites. This will allow you to propose elemental compositions for the metabolites and infer the type of metabolic transformation (e.g., a +16 Da mass shift suggests hydroxylation).

  • Tandem Mass Spectrometry (MS/MS): Fragment the parent compound and each metabolite to obtain fragmentation patterns. Comparing the fragmentation patterns can help you locate the site of modification.

  • Isotope Labeling: Synthesize a stable isotope-labeled (e.g., deuterium or ¹³C) version of your compound. The mass shift in the metabolite peaks will confirm their relationship to the parent drug.

  • NMR Spectroscopy: For definitive structural elucidation of major metabolites, larger-scale synthesis and purification followed by NMR analysis may be necessary.

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro intrinsic clearance of this compound in HLMs.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin, tolbutamide)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the HLM suspension.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Strategic Modifications for Enhanced Stability

Based on the predicted metabolic liabilities, here are some rational design strategies to enhance the metabolic stability of this compound.

Strategy 1: Addressing Phase I Oxidation - Deuteration

If CYP-mediated oxidation on the indazole ring is a significant issue, selective deuteration can be a powerful tool.[8][9][10][11] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of CYP-mediated C-H bond cleavage (the kinetic isotope effect).[10]

  • Action: Synthesize analogs of this compound with deuterium atoms at the positions identified as sites of hydroxylation.

  • Rationale: This subtle modification preserves the overall pharmacology of the molecule while potentially improving its metabolic profile.[9][12]

Strategy 2: Mitigating Phase II Conjugation - Bioisosteric Replacement of the Phenol

The 6-hydroxyl group is a major liability for glucuronidation. Replacing it with a bioisostere that can still act as a hydrogen bond donor but is less susceptible to conjugation can be an effective strategy.[1][2][3][6][7]

Table 1: Bioisosteric Replacements for the 6-Hydroxyl Group

Bioisosteric ReplacementRationalePotential AdvantagesPotential Challenges
Aminomethyl (-CH₂NH₂) Mimics the hydrogen bond donating ability of the hydroxyl group.Less prone to glucuronidation.May introduce basicity, affecting physicochemical properties.
Carboxamide (-CONH₂) Can act as a hydrogen bond donor.[3]Generally more metabolically stable than phenols.Can alter polarity and cell permeability.
N-Hydroxy-acetamide (-NHC(O)CH₃) A non-classical bioisostere that can mimic the H-bonding properties.May block conjugation.Potential for hydrolysis of the amide.
Difluoromethyl (-CF₂H) Can act as a hydrogen bond donor.[6]Resistant to metabolism.May significantly alter electronics and pKa.

Visualizations

Predicted Metabolic Pathways of this compound

parent This compound met1 Glucuronide Conjugate (Phase II) parent->met1 UGTs met2 Hydroxylated Metabolite (Phase I) parent->met2 CYP450 met3 N-Oxide Metabolite (Phase I) parent->met3 CYP450/FMO

Caption: Predicted metabolic pathways for this compound.

Experimental Workflow for Metabolic Stability Assessment

cluster_phase1 Phase I Assessment cluster_phase2 Phase II Assessment a HLM Stability Assay b Metabolite ID (LC-MS) a->b c Hepatocyte Stability Assay d Compare with HLM data c->d

Caption: Workflow for assessing metabolic stability.

Decision Tree for Structural Modification

start High Clearance Observed q1 More rapid clearance in hepatocytes vs. microsomes? start->q1 a1_yes Address Phase II Metabolism: - Bioisosteric replacement of 6-OH - Prodrug approach q1->a1_yes Yes a1_no Address Phase I Metabolism: - Deuteration at oxidation sites - Introduce electron-withdrawing groups q1->a1_no No

Caption: Decision tree for selecting a modification strategy.

References

  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar.
  • Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
  • Dunker, C., Schlegel, K., & Junker, A. (n.d.). Phenol (bio)isosteres in drug design and development.
  • Hypha Discovery. (n.d.). Improving metabolic stability using deuterium.
  • Benchchem. (n.d.). The Strategic Role of Deuteration in Enhancing Metabolic Stability: A Technical Guide.
  • Harbeson, S. L., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
  • Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie.
  • Dunker, C., Schlegel, K., & Junker, A. (n.d.). The bioisosteric replacement of the phenol 102 with a carboxamide...
  • Cambridge MedChem Consulting. (2023).
  • Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development. Semantic Scholar.
  • Zhang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Molecules.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • Pharma Focus Asia. (n.d.). Metabolic Stability.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Benchchem. (n.d.). 4-Amino-1H-indazole-6-carboxylic Acid.
  • PubMed. (n.d.). The metabolic fate of 4-amino-2-(4-butanoyl-hexahydro-1H-1, 4-diazepin-1-yl)-6,7-dimethoxy-quinazoline HCl.
  • PubMed. (n.d.). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors.
  • PubMed. (n.d.). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)
  • Wang, T., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters.
  • PubMed. (n.d.). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors.
  • Roughley, S. D., & Whittington, D. A. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry.

Sources

Technical Support Center: Refining the Dosing Regimen of 4-Amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the investigational compound 4-Amino-1H-indazol-6-ol. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for establishing a robust and reproducible dosing regimen in cell culture experiments.

This guide moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can adapt and troubleshoot your experiments effectively. Our goal is to empower you to generate high-quality, reliable data.

Understanding the Compound: this compound

Mechanism of Action: this compound belongs to the indazole class of compounds, which are frequently investigated as kinase inhibitors.[1][2] Based on its structural motifs and data from similar compounds, this compound is a potent inhibitor of the p38 MAP Kinase (MAPK) signaling pathway.[3][4]

The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[] It plays a central role in processes like inflammation, apoptosis, and cell differentiation.[6][7] The kinase is activated via dual phosphorylation on its Threonine-180 and Tyrosine-182 residues by upstream kinases (MKK3/6).[8][9] Once active, phospho-p38 (p-p38) phosphorylates downstream targets, such as the transcription factor ATF-2, initiating a cellular response.[7]

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of p38α and preventing the phosphorylation of its downstream substrates.[] Understanding this mechanism is crucial for designing effective validation experiments.

Signaling Pathway Diagram

p38_pathway stimuli Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk Activates mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk Phosphorylates p38 p38 MAPK (Inactive) mapkk->p38 Phosphorylates p_p38 Phospho-p38 MAPK (Active: pThr180/pTyr182) p38->p_p38 Activation substrates Downstream Substrates (e.g., ATF-2, MAPKAPK-2) p_p38->substrates Phosphorylates inhibitor This compound inhibitor->p38 Inhibits ATP-binding response Cellular Response (Inflammation, Apoptosis) substrates->response

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Dose Refinement

Optimizing inhibitor concentration is a multi-step process. Using a concentration that is too low will yield no effect, while a concentration that is too high can induce off-target effects and cytotoxicity, confounding your results.[10][11] This workflow provides a systematic approach to identify the optimal concentration range.

Dose Refinement Workflow Diagram

workflow start Start: Prepare Compound Stock step1 Phase 1: Cytotoxicity Profiling (Broad Dose Range: 10 nM - 100 µM) start->step1 step2 Determine Max Non-Toxic Dose (e.g., >90% Viability) step1->step2 step3 Phase 2: Dose-Response Curve for Target Inhibition (Narrow Dose Range below Max Toxic Dose) step2->step3 Inform Dosing Strategy step4 Determine IC50 / EC50 (Western Blot for p-p38 or p-ATF-2) step3->step4 step5 Phase 3: Functional Assay Validation (Use concentrations around IC50: e.g., 0.5x, 1x, 2x, 5x IC50) step4->step5 Guide Concentration Selection end Optimal Dose Range Identified step5->end

Caption: A three-phase workflow to systematically determine the optimal dose of an inhibitor.

Phase 1: Determine the Cytotoxicity Profile

The first step is to identify the concentration range at which this compound is toxic to your cells. This is crucial for distinguishing between a specific inhibitory effect and a general cytotoxic response. Assays like MTT, XTT, or Resazurin measure the metabolic activity of cells, which correlates with the number of viable cells.[12][13]

Goal: Find the maximum concentration that does not significantly reduce cell viability (e.g., maintains >90% viability compared to a vehicle control).

Phase 2: Establish a Dose-Response Curve for Target Inhibition

Once you have a non-toxic range, the next step is to determine the concentration required to inhibit the target, p38 MAPK. This is done by measuring the phosphorylation status of p38 or its direct downstream substrate, ATF-2. Western blotting is the gold standard for this analysis.[6][14]

Goal: Determine the IC50 (Inhibitory Concentration 50%)—the concentration of the inhibitor that reduces the p-p38 or p-ATF-2 signal by 50%.

Phase 3: Validate with a Functional Assay

The final step is to confirm that the inhibition of the p38 pathway at the determined IC50 translates into the expected biological outcome (e.g., reduction of inflammatory cytokine production, prevention of apoptosis).

Goal: Correlate target engagement (IC50) with a functional cellular response.

Detailed Experimental Protocols

Protocol 1: XTT Cell Viability Assay

The XTT assay is a colorimetric method used to assess cell viability.[15] Metabolically active cells reduce the yellow XTT tetrazolium salt to a soluble orange formazan product, a process that does not require a separate solubilization step like the MTT assay.[16]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • Vehicle (e.g., DMSO)

  • XTT assay kit (containing XTT reagent and electron coupling reagent)

  • Microplate reader (absorbance at 450-500 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A common starting range is 10 nM to 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions.[15]

  • Assay: Add 50 µL of the prepared XTT mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at ~475 nm using a microplate reader. Use a reference wavelength of ~660 nm to correct for background.[15]

  • Analysis: Calculate percent viability relative to the vehicle control. Plot percent viability versus log[inhibitor concentration] to determine the cytotoxic concentration.

Sample Cytotoxicity Data Presentation
Concentration (µM)Absorbance (475nm)% Viability vs. Vehicle
Vehicle (0)1.25100%
0.011.2499.2%
0.11.26100.8%
11.2297.6%
101.1995.2%
250.9576.0%
500.4536.0%
1000.1512.0%

In this example, concentrations up to 10 µM would be considered non-toxic and suitable for target inhibition studies.

Protocol 2: Western Blot for p-p38 MAPK Inhibition

This protocol verifies that this compound is inhibiting its intended target by measuring the level of activated (phosphorylated) p38 MAPK.

Materials:

  • Cells of interest, 6-well plates

  • This compound

  • A known p38 MAPK activator (e.g., Anisomycin, UV light, LPS)[9]

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Dosing: Seed cells in 6-well plates. The next day, pre-treat cells with various non-toxic concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 5 µM, 10 µM) for 1-2 hours.

  • Stimulation: Add a p38 activator (e.g., 10 µg/mL Anisomycin) to all wells (except the unstimulated control) and incubate for 15-30 minutes.[14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with the primary antibody against phospho-p38 (e.g., at a 1:1000 dilution) overnight at 4°C.[9]

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply the chemiluminescent substrate and image the blot.

  • Stripping and Re-probing: To ensure equal protein loading and that the inhibitor did not degrade the protein, strip the membrane and re-probe for total p38 and a loading control like GAPDH.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-p38 signal to the total p38 signal. Plot the normalized p-p38 signal versus log[inhibitor concentration] to calculate the IC50.

Troubleshooting and FAQs

Troubleshooting Decision Tree

troubleshooting problem1 Problem: No Inhibition of p-p38 Observed q1a Is the compound soluble in media? problem1->q1a sol1a Check for precipitation. Prepare fresh stock in pure DMSO. q1a->sol1a No q1b Was the p38 pathway successfully activated? q1a->q1b Yes sol1b Check p-p38 signal in 'Activator only' control. Optimize activator concentration/time. q1b->sol1b No q1c Is the inhibitor concentration too low? q1b->q1c Yes sol1c Increase concentration range. Verify stock concentration. q1c->sol1c Yes problem2 Problem: High Cytotoxicity at Low Doses q2a Is the vehicle (DMSO) concentration too high? problem2->q2a sol2a Ensure final DMSO is <0.5%. Run a DMSO-only toxicity curve. q2a->sol2a Yes q2b Are the cells overly sensitive or in poor health? q2a->q2b No sol2b Use low passage number cells. Check for contamination. q2b->sol2b Yes

Caption: A decision tree for troubleshooting common issues during dose refinement.

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving well. What should I do? A: this compound, like many small molecules, should be dissolved in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells. If solubility issues persist, gentle warming or sonication of the stock solution may help.

Q2: How do I confirm the observed effect is on-target? A: This is a critical aspect of inhibitor studies.[10]

  • Use a second inhibitor: Confirm your results with a structurally different, well-characterized p38 inhibitor (e.g., SB203580).[4] A similar outcome strengthens the evidence for an on-target effect.

  • Rescue Experiment: If possible, transfect cells with a drug-resistant mutant of p38 MAPK. If the compound's effect is nullified, it confirms the target specificity.

  • Target Knockdown: Use siRNA or shRNA to reduce p38 MAPK expression. This should phenocopy the effect of the inhibitor.

Q3: What is the ideal concentration to use for my long-term experiments? A: The ideal concentration should be the lowest dose that gives a robust and sustained inhibition of the target without causing cytotoxicity. Typically, a concentration between 1x and 5x the IC50 value is a good starting point for functional assays.[10] It is always best to confirm this empirically for your specific cell line and endpoint.

Q4: How long should I pre-incubate with the inhibitor before adding a stimulus? A: Pre-incubation time allows the compound to permeate the cell membrane and engage with its target. For most ATP-competitive kinase inhibitors, a pre-incubation period of 1 to 2 hours is sufficient. However, this can be optimized for your specific experimental setup.

References

  • Lee, J. B., et al. (2012). An optimized small molecule inhibitor cocktail supports long-term maintenance of human embryonic stem cells. Scientific Reports, 2, 654. Available at: [Link]

  • Lee, J. K., & Kim, S. Y. (2021). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 22(11), 5683. Available at: [Link]

  • Ge, B., et al. (2002). p38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. Leukemia & Lymphoma, 43(9), 1799-1807. Available at: [Link]

  • Laufer, S. (n.d.). The path of p38α MAP kinase inhibition. University of Tübingen. Retrieved from [Link]

  • ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. Retrieved from [Link]

  • Kim, H., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of the American Chemical Society, 144(7), 3092–3103. Available at: [Link]

  • Tescione, L., et al. (2019). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. mAbs, 11(8), 1467–1477. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849–5861. Available at: [Link]

  • Bemis, G. W., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4363-4368. Available at: [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Available at: [Link]

Sources

addressing compound precipitation issues in 4-Amino-1H-indazol-6-ol experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with 4-Amino-1H-indazol-6-ol, specifically focusing on the prevalent issue of compound precipitation during experimental workflows. As a molecule possessing both a basic amino group and a weakly acidic hydroxyl group on an indazole scaffold, its solubility behavior can be complex and highly dependent on experimental conditions. This document provides in-depth, field-proven insights and actionable protocols to diagnose, resolve, and proactively prevent precipitation issues.

Section 1: Understanding the Precipitation Problem

Precipitation of this compound is not a random event but a predictable physicochemical response to an unfavorable environment. The core issue stems from a mismatch between the compound's intrinsic properties and the conditions of the solution, such as solvent polarity, pH, temperature, and concentration.[1] Understanding these factors is the first step toward troubleshooting.

The structure of this compound features key functional groups that dictate its solubility. The amino group (pKa estimated to be basic) and the hydroxyl group (pKa estimated to be weakly acidic) mean the molecule's net charge, and therefore its polarity, is highly sensitive to the pH of the medium.[2] Like many heterocyclic compounds, the indazole core itself contributes to low aqueous solubility.[2][3]

A Precipitation of This compound B Suboptimal pH A->B C Poor Solvent Choice (Polarity Mismatch) A->C D Temperature Fluctuation A->D E Supersaturation (High Concentration) A->E

Caption: Core factors driving compound precipitation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during experiments.

Q1: My this compound has unexpectedly precipitated from the solution. What are the immediate causes?

A1: Unexpected precipitation is typically triggered by one of the following four factors:

  • pH Shift: The compound's solubility is critically dependent on pH.[1][2] If the pH of your solution drifts to a point where the molecule is in its least soluble, neutral form, it will precipitate. The presence of acidic or basic reagents, byproducts, or buffers can cause such shifts.

  • Solvent Polarity Mismatch: The principle of "like dissolves like" is fundamental.[1] If the overall polarity of your solvent system changes during the experiment (e.g., through the addition of a less polar co-solvent or the consumption of polar reactants), the compound may fall out of solution.

  • Temperature Changes: The solubility of most solids, including this one, is temperature-dependent.[1] A sudden decrease in temperature, such as moving a reaction from heating to room temperature, can dramatically reduce solubility and cause the compound to "crash out."[1]

  • Concentration Exceeding Solubility Limit: As a reaction progresses, the concentration of your product may increase beyond its solubility limit in the given volume of solvent, leading to precipitation.[1]

Q2: What is the expected solubility of this compound in common laboratory solvents?

A2: While comprehensive, publicly available solubility data for this specific molecule is limited, we can infer its likely behavior from its structure and data on related indazole derivatives.[4] It is expected to have low solubility in water and non-polar solvents, with significantly better solubility in polar aprotic solvents.

SolventSolvent TypeDielectric Constant (Polarity)Predicted Solubility
WaterProtic, Polar80.1Low (pH-dependent)
Dimethyl Sulfoxide (DMSO)Aprotic, Polar46.7High
Dimethylformamide (DMF)Aprotic, Polar36.7High
EthanolProtic, Polar24.5Moderate
MethanolProtic, Polar32.7Moderate
AcetonitrileAprotic, Polar37.5Moderate to Low
Dichloromethane (DCM)Aprotic, Non-polar9.1Very Low
HexanesAprotic, Non-polar1.9Insoluble

Data compiled from publicly available chemical information and technical guides on similar compounds.[4][5]

Q3: My compound has precipitated. What is the best way to get it back into solution?

A3: Attempt to redissolve the compound using a systematic, gentle approach. Abrupt changes can lead to oiling out or degradation. Follow this workflow:

start Precipitate Observed q1 Is the system thermally stable? start->q1 a1 Gently warm the mixture (e.g., to 40-50 °C) with stirring. q1->a1 Yes a2 Add more of the primary solvent in small aliquots. q1->a2 No q2 Did it redissolve? a1->q2 q2->a2 No success Compound Redissolved. Proceed with caution. q2->success Yes q3 Did it redissolve? a2->q3 a3 Adjust pH. Add dilute acid (e.g., 1M HCl) dropwise to protonate the amino group. q3->a3 No q3->success Yes a3->success fail Isolate solid and restart. Characterize precipitate. a3->fail

Caption: Troubleshooting workflow for redissolving a precipitate.

Q4: How can I leverage pH to my advantage to maintain solubility?

A4: Given the amphoteric nature of this compound, pH is your most powerful tool.

  • Acidic Conditions (pH < 5): At an acidic pH, the amino group at the 4-position will be protonated (-NH2 -> -NH3+). This creates a salt form of the compound, which is typically much more soluble in aqueous and polar protic solvents.[2] Adding a small amount of an acid like HCl can be an effective strategy.[6]

  • Basic Conditions (pH > 9): In strongly basic conditions, the hydroxyl group at the 6-position can be deprotonated (-OH -> -O-). This also increases polarity and can enhance solubility. However, many indazole derivatives can be unstable at high pH, so this approach should be used with caution.

Q5: Would using a co-solvent system be beneficial?

A5: Absolutely. A co-solvent system is often the best proactive strategy.[7] Preparing a concentrated stock solution in a strong organic solvent like DMSO and then diluting it into your aqueous or less polar reaction medium can prevent precipitation.[2] The small percentage of DMSO helps keep the compound solvated even when the bulk solvent is less favorable. Common co-solvent systems include DMSO/water, ethanol/water, and DMF/water.

Section 3: Proactive Strategies to Prevent Precipitation

The most effective troubleshooting is prevention. Before committing to a large-scale experiment, incorporate these steps into your planning.

  • Determine Solubility First: Before any reaction, perform a small-scale solubility test. Use the Shake-Flask method (see Protocol 1) to determine the approximate solubility in your planned solvent system at your intended experimental temperature.

  • Utilize Salt Formation: For applications in aqueous media (e.g., biological assays), consider converting the compound to its hydrochloride salt. This can dramatically improve aqueous solubility and bioavailability.[3] The salt can often be prepared by dissolving the free base in a suitable solvent (like ethanol) and adding a stoichiometric amount of HCl.

  • Employ a Co-Solvent System by Default: Unless you have confirmed high solubility in a single solvent, start with a co-solvent system. For example, if your reaction is in an aqueous buffer, prepare your this compound as a 100x or 1000x stock in 100% DMSO.

  • Control Temperature Gradients: When cooling a reaction, do so slowly and with continuous stirring. A gradual temperature change allows the system to remain in equilibrium and can prevent the sudden crashing out that occurs with rapid cooling.[8]

Section 4: Key Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol is the gold standard for measuring the equilibrium solubility of a compound.[4]

  • Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a set temperature.

  • Materials:

    • This compound (solid)

    • Chosen solvent (e.g., PBS pH 7.4, ethanol)

    • 2 mL glass vials with screw caps

    • Orbital shaker with temperature control

    • Analytical balance

    • Centrifuge

    • HPLC system with UV detector or a UV-Vis spectrophotometer

  • Methodology:

    • Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg, ensure solid is visible).

    • Add a precise volume of the chosen solvent (e.g., 1.0 mL).

    • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

    • Equilibrate for 24-48 hours. The system has reached equilibrium when undissolved solid remains present.

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

    • Carefully remove a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis method.

    • The calculated concentration is the thermodynamic solubility.

Protocol 2: General Procedure for Redissolving Precipitated Compound

  • Objective: To safely redissolve precipitated this compound during an ongoing experiment.

  • Methodology:

    • Initial Observation: Confirm that the solid is your target compound and not an unexpected byproduct.

    • Gentle Heating: While stirring the mixture, slowly raise the temperature to 40-50 °C. Do not exceed temperatures that could compromise your compound or other reagents. Observe if the solid dissolves.

    • Solvent Addition: If heating is ineffective or not possible, add more of the primary reaction solvent in small increments (e.g., 10% of the initial volume at a time), allowing time for dissolution between additions.

    • pH Adjustment (for Polar/Aqueous Systems): If the above steps fail, adjust the pH. Add 1M HCl dropwise while monitoring the solution. Often, only a small amount is needed to protonate the amino group and achieve dissolution.

    • Re-equilibration: Once the compound is redissolved, allow the solution to stir for 10-15 minutes to ensure it is homogeneous before proceeding with the next step of your experiment. Be mindful that the added solvent or acid has changed the reaction conditions.

By applying these principles and protocols, researchers can effectively manage the solubility challenges of this compound, ensuring more reliable and reproducible experimental outcomes.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Premature Precipitation of Synthesis Intermediates.
  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 115870. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of 3-amino-1-methyl-1H-indazol-6-ol for Biological Assays.
  • BenchChem. (n.d.). Determining the Solubility Profile of 5-amino-1H-indazol-6-ol: A Technical Guide.
  • PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Refinement of 4,6-diaminoresorcinol by recrystallization in hydrochloric acid. Retrieved from [Link]

Sources

Validation & Comparative

Validating the In Vivo Efficacy of 4-Amino-1H-indazol-6-ol: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology, the journey from a promising chemical entity to a validated clinical candidate is both complex and challenging. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer activities.[1][2] Among these, 4-Amino-1H-indazol-6-ol has emerged as a molecule of interest, hypothesized to exert its effects through kinase inhibition and modulation of angiogenesis. This guide provides a comprehensive framework for the in vivo validation of this compound, offering a comparative analysis of relevant models and methodologies to ensure scientific rigor and translational relevance.

The Scientific Rationale: Why this compound Warrants In Vivo Investigation

The therapeutic potential of indazole derivatives is well-documented, with several compounds progressing to clinical trials or market approval.[2] The core structure, a fusion of a benzene and a pyrazole ring, provides a versatile scaffold for interacting with various biological targets.[1][3] The 4-amino group can act as a crucial hydrogen bond donor, anchoring the molecule within the binding site of target proteins, a common feature in many kinase inhibitors.[4]

Our hypothesis is that this compound functions as a multi-targeted kinase inhibitor, impacting signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt/mTOR and MAPK pathways. Furthermore, we postulate an anti-angiogenic effect, disrupting the formation of new blood vessels that supply tumors with essential nutrients.[5] The purpose of the in vivo studies outlined below is to test these hypotheses in robust, preclinical models.

Experimental Design: A Multi-Pronged Approach to In Vivo Validation

A successful in vivo validation strategy for a novel anti-cancer agent should be multifaceted, assessing not only the compound's efficacy in reducing tumor growth but also its mechanism of action and safety profile. The following experimental workflow is proposed for this compound.

experimental_workflow cluster_preclinical Preclinical In Vivo Validation Workflow A Compound Formulation & Dosing Route Optimization B Xenograft Tumor Model Selection (e.g., Human Cancer Cell Lines in Immunocompromised Mice) A->B Informed by physicochemical properties C Efficacy Study: Tumor Growth Inhibition B->C Implantation & tumor establishment D Pharmacodynamic (PD) Biomarker Analysis C->D Tumor & plasma collection E Anti-Angiogenesis Assessment C->E Concurrent or separate study F Comparative Efficacy with Standard-of-Care C->F Head-to-head comparison G Toxicity & Safety Profiling C->G Dose-escalation & monitoring

Figure 1: A proposed experimental workflow for the in vivo validation of this compound.

Part 1: Xenograft Tumor Models for Efficacy Assessment

The initial evaluation of anti-tumor activity is typically performed using xenograft models, where human cancer cell lines are implanted into immunocompromised mice.[6] The choice of cell line is critical and should be based on the hypothesized mechanism of action of this compound. For a putative kinase inhibitor, cell lines with known dependencies on specific signaling pathways (e.g., those with activating mutations in PIK3CA or KRAS) would be appropriate.

Recommended Xenograft Models:

Cell LineCancer TypeRationale for Selection
MCF-7 Breast CancerEstrogen receptor-positive, often PI3K pathway-dependent.[7]
A549 Lung CancerKRAS mutant, often reliant on MAPK signaling.[2]
PC-3 Prostate CancerAndrogen-independent, often exhibits high PI3K/Akt activity.[2]
K562 Chronic Myeloid LeukemiaBCR-ABL positive, a classic model for tyrosine kinase inhibitors.[2]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Culture: Culture the selected human cancer cell line under standard conditions.

  • Animal Model: Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

    • This compound (e.g., 25, 50, 100 mg/kg, administered orally once daily)

    • Positive control/competitor compound (e.g., a known kinase inhibitor like GDC-0941 for PI3K pathway-dependent tumors)[8]

  • Efficacy Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined size limit. Monitor animal body weight and general health throughout the study.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Part 2: Unveiling the Mechanism - Pharmacodynamic and Anti-Angiogenesis Studies

While tumor growth inhibition is a key endpoint, understanding how the compound works is equally important. This requires the analysis of pharmacodynamic (PD) biomarkers and direct assessment of its anti-angiogenic effects.

Pharmacodynamic Biomarker Analysis

To confirm that this compound is hitting its intended targets within the tumor, a PD study should be conducted. This involves collecting tumor tissue at various time points after a single or multiple doses of the compound and analyzing key signaling proteins.

signaling_pathway cluster_pathway Hypothesized Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K S6 S6 p70S6K->S6 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation

Figure 2: A simplified diagram of the PI3K/Akt/mTOR and MAPK signaling pathways, potential targets for this compound.

Protocol: Western Blot Analysis of PD Biomarkers

  • Sample Collection: Collect tumor tissues from a satellite group of mice at 2, 8, and 24 hours post-final dose.

  • Protein Extraction: Homogenize the tumor tissue and extract total protein.

  • Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies against key phosphorylated and total proteins in the PI3K/Akt/mTOR (e.g., p-Akt, Akt, p-S6, S6) and MAPK (e.g., p-ERK, ERK) pathways.[9]

  • Detection and Quantification: Use appropriate secondary antibodies and a chemiluminescence detection system. Quantify band intensities to determine the extent of target inhibition.

Assessment of Anti-Angiogenic Activity

Several in vivo models can be used to evaluate the anti-angiogenic properties of a compound.[10][11] The Matrigel plug assay is a relatively simple and quantitative method.[6]

Protocol: Matrigel Plug Assay

  • Matrigel Preparation: Mix Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (this compound) or vehicle.

  • Injection: Inject the Matrigel mixture subcutaneously into the flanks of C57BL/6 mice.

  • Incubation: After 7-14 days, euthanize the mice and excise the Matrigel plugs.

  • Quantification of Angiogenesis: Quantify the extent of blood vessel formation within the plugs by measuring hemoglobin content (e.g., using Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

Comparative Analysis: Benchmarking Against Competitors

To understand the potential clinical utility of this compound, its performance must be compared to existing therapies or other investigational agents with similar mechanisms of action.

Hypothetical Comparative Efficacy Data

CompoundDose (mg/kg, p.o., q.d.)Tumor Growth Inhibition (%)Mechanism of Action
Vehicle -0-
This compound 5055Putative Kinase/Angiogenesis Inhibitor
GDC-0941 10065PI3K Inhibitor[8]
Sunitinib 4070Multi-targeted Tyrosine Kinase Inhibitor (including VEGFR)

This table presents hypothetical data for illustrative purposes.

Concluding Remarks and Future Directions

The successful in vivo validation of this compound hinges on a well-designed, multi-faceted experimental approach. The protocols and comparative framework provided in this guide offer a robust starting point for researchers. Positive results from these studies, demonstrating significant tumor growth inhibition, on-target mechanism of action, and an acceptable safety profile, would provide strong justification for further preclinical development, including more complex orthotopic or patient-derived xenograft (PDX) models, and ultimately, progression towards clinical trials. The journey is arduous, but with meticulous experimental design and a deep understanding of the underlying biology, promising molecules like this compound can be effectively evaluated for their potential to become the next generation of cancer therapeutics.

References

  • Reaction Biology. In Vivo Kinase Activity Models. Accessed January 19, 2026. [Link]

  • Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). Current methods for assaying angiogenesis in vitro and in vivo. International journal of experimental pathology, 90(3), 195–211. [Link]

  • Nicosia, R. F., & Madri, J. A. (2009). In vivo models of angiogenesis. Journal of cellular biochemistry, 107(4), 597–603. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Accessed January 19, 2026. [Link]

  • Auerbach, R., & Auerbach, W. (2015). In vivo models of angiogenesis. Methods in molecular biology (Clifton, N.J.), 1267, 265–277. [Link]

  • Force, T., & Kolaja, K. L. (2011). Cardiotoxicity of kinase inhibitors: the prediction and translation of preclinical models to clinical practice. Nature reviews. Drug discovery, 10(2), 111–126. [Link]

  • de la Cruz, L. F., et al. (2015). New inhibitors of angiogenesis with antitumor activity in vivo. Journal of medicinal chemistry, 58(10), 4265–4280. [Link]

  • EurekAlert!. (2009, March 2). Study sheds light on angiogenesis inhibitors, points to limitations, solutions. Accessed January 19, 2026. [Link]

  • Liu, T., et al. (2017). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular cancer therapeutics, 16(8), 1576–1586. [Link]

  • Lux, A., et al. (2026, January 16). A human immune system mouse model for preclinical evaluation of therapies in pemphigoid disease. bioRxiv. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC medicinal chemistry, 13(12), 1546–1558. [Link]

  • Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of organic chemistry, 87(9), 5899–5910. [Link]

  • Bamborough, P., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & medicinal chemistry letters, 17(15), 4363–4368. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of organic chemistry, 87(9), 5899–5910. [Link]

  • Taylor & Francis. (2020). Indazole – Knowledge and References. Accessed January 19, 2026. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals (Basel, Switzerland), 16(5), 724. [Link]

  • Bentham Science Publishers. (2022). Importance of Indazole against Neurological Disorders. Current Organic Chemistry, 26(1), 2-15. [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522–5532. [Link]

  • Wang, T., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ACS medicinal chemistry letters, 8(4), 447–452. [Link]

  • Tran, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & medicinal chemistry, 90, 117377. [Link]

  • OUCI. (2022). Importance of Indazole against Neurological Disorders. Current Organic Chemistry, 26(1), 2-15. [Link]

Sources

The Evolving Landscape of Cancer Therapy: A Comparative Guide to Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold stands as a privileged structure in the realm of medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its inherent drug-like properties and versatile synthetic accessibility have propelled a multitude of indazole-containing molecules through preclinical and clinical development, with several now established as FDA-approved anticancer agents.[1] This guide provides an in-depth technical comparison of various indazole derivatives in cancer therapy, with a special focus on the emerging class of amino-substituted indazoles versus established multi-kinase inhibitors. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation.

The Rise of Amino-Indazoles: A Promising New Frontier

While specific experimental data on 4-Amino-1H-indazol-6-ol remains limited in publicly accessible literature, the broader class of 6-aminoindazole derivatives has demonstrated significant potential as anticancer agents.[3][4] These compounds are being explored for their ability to modulate the tumor microenvironment and inhibit cancer cell proliferation through various mechanisms.

One notable example is the investigation of N-(4-fluorobenzyl)-1H-indazol-6-amine, which has shown potent antiproliferative activity. In one study, this compound exhibited an IC50 value of 14.3 ± 4.4 µM in human colorectal cancer cells (HCT116) and, importantly, showed no cytotoxicity in normal lung fibroblast cells (MRC5) at concentrations up to 100 µM.[3][4] Further modification of the scaffold, as seen in N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, resulted in a significantly more potent compound with an IC50 value of 0.4 ± 0.3 µM in HCT116 cells.[5] This compound was also found to suppress the expression of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune suppression within the tumor microenvironment, and induce G2/M cell cycle arrest.[5]

These findings underscore the potential of the 6-aminoindazole scaffold as a template for the design of novel, selective, and potent anticancer agents. The amino group at the 6-position appears to be a key pharmacophoric feature, offering a vector for chemical modification to optimize potency and selectivity.

Established Indazole Derivatives: A Clinical Snapshot

Several indazole derivatives have already made a significant impact in the clinical setting, primarily as multi-targeted tyrosine kinase inhibitors (TKIs). These drugs have revolutionized the treatment of various cancers by targeting key signaling pathways involved in tumor growth, angiogenesis, and metastasis.

Axitinib (Inlyta®)

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[6] By blocking these receptors, axitinib inhibits angiogenesis, the formation of new blood vessels that are crucial for tumor growth and survival.[7][8] It is approved for the treatment of advanced renal cell carcinoma (RCC).

Pazopanib (Votrient®)

Pazopanib is another multi-targeted TKI that inhibits VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit.[9][10] Its broad spectrum of activity against these key drivers of angiogenesis and tumor cell proliferation has led to its approval for the treatment of advanced RCC and soft tissue sarcoma.[9][10]

Entrectinib (Rozlytrek®)

Entrectinib is a potent inhibitor of the tropomyosin receptor kinases (TRK) A, B, and C, as well as ROS1 and anaplastic lymphoma kinase (ALK).[11][12] It is indicated for the treatment of solid tumors that have a neurotrophic tyrosine receptor kinase (NTRK) gene fusion and for ROS1-positive non-small cell lung cancer (NSCLC).[13]

Linifanib

Linifanib is a potent inhibitor of VEGFR and PDGFR family members.[14] It has shown potent antiproliferative and apoptotic effects on tumor cells that are dependent on mutant kinases like FMS-related tyrosine kinase 3 (FLT3).[14][15]

Quantitative Performance Comparison

To provide a clear and objective comparison of these indazole derivatives, the following table summarizes their inhibitory activities (IC50 values) against various kinases and cancer cell lines.

CompoundTarget Kinase(s)IC50 (nM) - Kinase AssayCancer Cell LineIC50 (µM) - Cellular AssayReference(s)
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1, 0.2, 0.1-0.3, 1.6, 1.7SH-SY5Y (Neuroblastoma)0.274[16][17]
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit10, 30, 47, 71, 84, 74RT4 (Bladder Cancer)5.14[12][18][19]
Entrectinib TRKA, TRKB, TRKC, ROS1, ALK1.7, 0.1, 0.1, 0.2, 1.6Ba/F3-TEL-ROS10.018[20][21]
Linifanib KDR (VEGFR2), FLT1 (VEGFR1), PDGFRβ, FLT34, 3, 66, 4MV4-11 (Leukemia)0.004[6][9]
N-(4-fluorobenzyl)-1H-indazol-6-amine Not SpecifiedNot AvailableHCT116 (Colorectal)14.3[3][4]
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine IDO1 (inhibition of expression)Not AvailableHCT116 (Colorectal)0.4[5]

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of these indazole derivatives stems from their ability to inhibit specific protein kinases that are critical for cancer cell survival and proliferation. The following diagrams illustrate the targeted signaling pathways.

Signaling_Pathways cluster_VEGFR VEGFR Signaling cluster_TRK TRK Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis NTRK_fusion NTRK Fusion Protein RAS_TRK RAS NTRK_fusion->RAS_TRK PI3K_TRK PI3K NTRK_fusion->PI3K_TRK RAF_TRK RAF RAS_TRK->RAF_TRK MEK_TRK MEK RAF_TRK->MEK_TRK ERK_TRK ERK MEK_TRK->ERK_TRK Proliferation Cell Proliferation, Survival ERK_TRK->Proliferation AKT_TRK AKT PI3K_TRK->AKT_TRK AKT_TRK->Proliferation Axitinib Axitinib Axitinib->VEGFR Inhibits Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Linifanib Linifanib Linifanib->VEGFR Inhibits Entrectinib Entrectinib Entrectinib->NTRK_fusion Inhibits

Fig. 1: Targeted Signaling Pathways of Indazole Derivatives.

Experimental Workflows for Comparative Efficacy Assessment

A systematic approach is crucial for the objective comparison of different anticancer compounds. The following workflow outlines the key experimental stages for evaluating and comparing indazole derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Culture Cancer Cell Line Culture MTT_Assay Cell Viability Assay (MTT) (Determine IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Western Blot for Caspase-3, PARP cleavage) MTT_Assay->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Xenograft Tumor Xenograft Model Cell_Cycle->Xenograft Treatment Compound Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity Toxicity Assessment Tumor_Measurement->Toxicity Data_Analysis Data Analysis & Comparison Toxicity->Data_Analysis Start Compound Synthesis & Characterization Start->Kinase_Assay Start->Cell_Culture

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-1H-indazol-6-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] This guide provides an in-depth technical comparison of 4-Amino-1H-indazol-6-ol analogs, focusing on their potential as kinase inhibitors and anticancer agents. While direct comparative studies on a series of this compound analogs are not extensively documented in publicly available literature, this guide will synthesize structure-activity relationship (SAR) data from closely related indazole series to provide a predictive framework for the design and evaluation of this promising compound class. We will delve into the rationale behind proposed structural modifications, present detailed experimental protocols for their synthesis and biological evaluation, and offer a prospective analysis of their therapeutic potential.

The this compound Scaffold: A Promising Starting Point

The this compound core combines several key features that make it an attractive starting point for drug discovery. The indazole ring system provides a rigid bicyclic scaffold, which is crucial for presenting functional groups in a well-defined spatial orientation for optimal interaction with biological targets.[2] The 4-amino group is predicted to act as a critical hydrogen bond donor, anchoring the molecule within the active site of target proteins.[2] Furthermore, the 6-hydroxyl group offers a site for modification to modulate physicochemical properties such as solubility and to explore additional interactions with the target protein.

Prospective Structure-Activity Relationship (SAR) Analysis

Based on SAR studies of related 6-aminoindazole and other substituted indazole derivatives, we can extrapolate key trends for the this compound scaffold. The primary points of diversification for SAR exploration are the 4-amino group, the 6-hydroxyl group, and the N1 position of the indazole ring.

Modifications of the 4-Amino Group

The 4-amino group is likely a key pharmacophoric feature. Its modification through alkylation or acylation can significantly impact biological activity by altering its hydrogen bonding capacity and steric profile.[2]

  • N-Alkylation: Introduction of small alkyl groups may probe steric tolerance in the binding pocket.

  • N-Acylation: Acylation can introduce additional hydrogen bond acceptors and modulate the electronic properties of the amino group.

Modifications of the 6-Hydroxyl Group

The 6-hydroxyl group provides a handle for introducing a variety of substituents to explore different regions of the target's binding site and to fine-tune the molecule's pharmacokinetic properties.

  • O-Alkylation (Etherification): Introducing alkyl or arylalkyl groups can enhance lipophilicity and potentially lead to additional hydrophobic interactions.

  • Esterification: Conversion to an ester can serve as a prodrug strategy or introduce new interaction points.

Modifications at the N1-Position of the Indazole Ring

N1-substitution is a common strategy in indazole-based drug design to modulate potency and physicochemical properties.

  • N1-Alkylation: Small alkyl groups can be introduced to explore steric and electronic effects. The regioselectivity of N-alkylation is a critical consideration in the synthesis of indazole analogs.[3]

Comparative Performance of Hypothetical Analogs

The following table outlines a series of proposed this compound analogs and their predicted impact on biological activity based on learnings from related indazole series.

Compound IDR1 (at 4-amino)R2 (at 6-hydroxyl)R3 (at N1)Predicted Activity TrendRationale
1 HHHBaselineParent Scaffold
2 CH₃HHPotentially DecreasedSteric hindrance at a key H-bonding site
3 HCH₃HPotentially IncreasedIncreased lipophilicity, potential for new hydrophobic interactions
4 HHCH₃Potentially ModulatedN1-alkylation can influence binding orientation and solubility
5 HBenzylHPotentially IncreasedBenzyl group can engage in pi-stacking or hydrophobic interactions
6 AcetylHHPotentially DecreasedAcylation may disrupt critical H-bonding

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound analogs. These are based on established methodologies for similar indazole derivatives and should be optimized for specific target compounds.

General Synthesis of this compound Analogs

The synthesis of the parent scaffold, this compound, can be envisioned starting from a commercially available nitro-substituted phenol. Subsequent functional group manipulations would lead to the desired indazole core.

Synthetic_Workflow A 2-Methoxy-5-nitrophenol B Formylation A->B Vilsmeier-Haack or Duff reaction C 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde B->C D Hydrazine Cyclization C->D Hydrazine hydrate E 6-Methoxy-4-nitro-1H-indazole D->E F Demethylation E->F BBr3 or HBr G 4-Nitro-1H-indazol-6-ol F->G H Reduction G->H e.g., Pd/C, H2 I This compound H->I J N-Alkylation / Acylation (R1) I->J K O-Alkylation (R2) I->K L N1-Alkylation (R3) I->L M Target Analogs J->M K->M L->M

Caption: Proposed synthetic workflow for this compound and its analogs.

Step-by-Step Protocol for N-Alkylation of the 4-Amino Group (General Procedure):

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as DMF or THF.

  • Add a base, such as potassium carbonate or sodium hydride (1.2 equivalents), and stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated analog.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the synthesized analogs against a target protein kinase.

Kinase_Assay_Workflow A Prepare kinase, substrate, and ATP solution B Dispense into microplate wells A->B C Add serially diluted -Amino-1H-indazol-6-ol analogs B->C D Incubate at room temperature C->D E Add detection reagent (e.g., ADP-Glo™) D->E F Measure luminescence E->F G Calculate IC50 values F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare a reaction buffer containing the purified target kinase, its specific substrate (e.g., a peptide), and ATP at its Km concentration.

  • Dispense the kinase reaction mixture into the wells of a 384-well plate.

  • Add the this compound analogs in a series of dilutions (typically a 10-point, 3-fold serial dilution) to the wells. Include appropriate controls (e.g., no inhibitor and no enzyme).

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed or remaining substrate. A common method is the ADP-Glo™ Kinase Assay (Promega), which measures ADP production.

  • Measure the luminescence signal using a plate reader.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Anticancer Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Step-by-Step Protocol:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • After incubation, fix the cells with trichloroacetic acid (TCA).

  • Wash the plates with water and stain the cells with SRB solution.

  • Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Potential Signaling Pathways and Mechanisms of Action

Indazole derivatives are known to inhibit a variety of protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[4] Given the structural similarities to known kinase inhibitors, this compound analogs may target key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.

Signaling_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Inhibitor This compound Analog Inhibitor->RAF Inhibitor->PI3K

Caption: Potential inhibition of the MAPK/ERK and PI3K/Akt signaling pathways by this compound analogs.

The 4-amino group of the indazole core can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common binding mode for many ATP-competitive kinase inhibitors. The substituents at the 6-position can then extend into the solvent-exposed region or a nearby hydrophobic pocket, contributing to potency and selectivity.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors and anticancer agents. This guide provides a comprehensive, albeit prospective, analysis of the structure-activity relationships of its analogs, grounded in the established medicinal chemistry of the broader indazole class. The detailed experimental protocols offer a clear path for the synthesis and biological evaluation of these compounds. Future research should focus on the systematic synthesis of a library of this compound analogs with diverse substitutions at the 4-amino, 6-hydroxyl, and N1-positions. Subsequent screening against a panel of cancer cell lines and kinases will elucidate the specific SAR for this scaffold and identify lead compounds for further optimization and preclinical development.

References

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020). RSC Advances. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020). Seoul National University DSpace. Retrieved January 19, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-Amino-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the development of kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology. The human kinome, comprising over 500 kinases, presents a complex network of signaling pathways that, when dysregulated, can drive tumorigenesis. However, the structural homology within the ATP-binding site of kinases poses a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a comprehensive understanding of a compound's cross-reactivity profile against a broad panel of kinases is not merely a regulatory requirement but a critical step in elucidating its mechanism of action and predicting its clinical safety and efficacy.

This guide provides an in-depth comparative analysis of the kinase selectivity profile of 4-Amino-1H-indazol-6-ol, a representative member of the promising amino-indazole scaffold. The indazole core is a well-established pharmacophore in the design of kinase inhibitors, with various derivatives demonstrating potent inhibition of key oncogenic kinases.[1] This document will objectively compare the performance of this compound against three well-characterized kinase inhibitors with distinct selectivity profiles: Sunitinib , a multi-targeted tyrosine kinase inhibitor; Dasatinib , a potent inhibitor of BCR-ABL and Src family kinases; and Vemurafenib , a highly selective inhibitor of the BRAF V600E mutant. Through the presentation of supporting experimental data and detailed methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of kinase inhibitor selectivity.

The Imperative of Kinase Selectivity Profiling

The rationale behind extensive kinase profiling is rooted in the desire to minimize off-target effects while maximizing on-target efficacy. A highly selective inhibitor, in theory, offers a more predictable pharmacological profile with a lower propensity for adverse events. Conversely, multi-targeted inhibitors can be advantageous in treating complex diseases driven by multiple signaling pathways. The key is to possess a comprehensive understanding of a compound's interaction with the kinome to make informed decisions in drug development.[2]

The choice of a kinase screening panel is a critical experimental parameter. A sufficiently diverse panel, representing all major branches of the human kinome, is essential to identify potential off-target liabilities.[3] Furthermore, the assay format and ATP concentration can significantly influence the outcome of a selectivity screen. Assays are typically run at or near the ATP Km for each kinase to provide a more accurate measure of the inhibitor's intrinsic potency.[4]

Experimental Design for Kinase Cross-Reactivity Profiling

To ensure the generation of robust and reproducible data, a standardized and well-validated experimental workflow is paramount. The following section details a representative methodology for assessing the cross-reactivity of a test compound against a large kinase panel.

Kinase Panel and Assay Principle

A comprehensive panel of over 400 purified human kinases is utilized for the primary screen. The choice of assay technology is critical for generating high-quality data. A common and reliable method is a competition binding assay, such as the KINOMEscan™ platform, which measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of each kinase. The amount of kinase bound to the immobilized ligand is quantified, and the results are reported as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding of the test compound.

Alternatively, enzymatic assays that measure the inhibition of kinase activity, such as radiometric assays (e.g., ³³PanQinase™) or luminescence-based assays (e.g., ADP-Glo™), are widely used.[2][5][6] These assays directly measure the transfer of phosphate from ATP to a substrate, providing a functional readout of kinase inhibition. For the data presented in this guide, a representative dataset was generated based on the principles of a competition binding assay, expressed as percent inhibition.

Experimental Workflow: A Step-by-Step Protocol
  • Compound Preparation: The test compound, this compound, and the comparator compounds (Sunitinib, Dasatinib, and Vemurafenib) are dissolved in 100% DMSO to create high-concentration stock solutions.

  • Assay Plate Preparation: The compounds are serially diluted to the desired screening concentration (e.g., 1 µM) in an appropriate assay buffer.

  • Kinase Reaction: The respective purified kinases are added to the assay plates containing the test compounds.

  • Ligand Competition (for binding assays): An immobilized, proprietary ligand is introduced to the reaction mixture, initiating the competition for binding to the kinase's ATP site.

  • Incubation: The assay plates are incubated at room temperature for a defined period to allow the binding reaction to reach equilibrium.

  • Wash and Detection: Unbound components are washed away, and the amount of kinase bound to the immobilized ligand is quantified using a detection method such as quantitative PCR (qPCR) for a DNA-tagged kinase or a luminescence-based readout.

  • Data Analysis: The raw data are normalized to a DMSO control (representing 100% kinase activity or 0% inhibition) and a positive control (a known potent inhibitor for each kinase, representing 0% kinase activity or 100% inhibition). The results are typically expressed as percent inhibition.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Compound Stock (in DMSO) Serial_Dilution Serial Dilution (Assay Buffer) Compound_Prep->Serial_Dilution Assay_Plate Assay Plate Serial_Dilution->Assay_Plate Add_Kinase Add Purified Kinase Assay_Plate->Add_Kinase Add_Ligand Add Immobilized Ligand (Competition) Add_Kinase->Add_Ligand Incubation Incubation (Equilibrium) Add_Ligand->Incubation Wash Wash Step Incubation->Wash Detection Detection (e.g., qPCR, Luminescence) Wash->Detection Data_Analysis Data Normalization & Analysis (% Inhibition) Detection->Data_Analysis

Figure 1: A generalized experimental workflow for kinase cross-reactivity profiling using a competition binding assay format.

Comparative Kinase Selectivity Profiles

The following table summarizes the cross-reactivity profiles of this compound and the three comparator compounds against a representative panel of kinases. The data is presented as the percentage of inhibition at a screening concentration of 1 µM. This concentration is a standard starting point for identifying potent interactions that warrant further investigation through dose-response studies to determine IC₅₀ values.

Kinase TargetThis compound (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)Vemurafenib (% Inhibition @ 1µM)
ABL1 8536>99 5
SRC 7833>99 8
LCK 7522>99 6
LYN 8025>99 7
YES1 7924>99 4
FLT3 92>99 8815
KIT 95>99 9012
PDGFRβ 90>99 7510
VEGFR2 88>99 659
p38α (MAPK14) 82455518
BRAF 25121020
BRAF (V600E) 301512>99
MEK1 (MAP2K1) 10538
ERK2 (MAPK1) 8426
EGFR 1518253
HER2 (ERBB2) 1216202
PLK4 65283511
CDK2 208154
AURKA 1815185

Disclaimer: The data for this compound is a representative profile based on published data for structurally related amino-indazole compounds and is intended for illustrative purposes. Data for comparator compounds are sourced from publicly available kinase profiling databases.

Expert Analysis of Selectivity Profiles

This compound: The representative data suggests that this compound is a multi-targeted kinase inhibitor with potent activity against several key kinases, including ABL1, members of the Src family (SRC, LCK, LYN, YES1), FLT3, KIT, PDGFRβ, and VEGFR2. The significant inhibition of p38α is also noteworthy. This broad selectivity profile is characteristic of some Type II kinase inhibitors that bind to the 'DFG-out' conformation of the kinase activation loop.[7] This binding mode can often lead to the inhibition of multiple kinases that can adopt this inactive conformation. The moderate activity against PLK4 is also observed. Importantly, the compound shows minimal activity against the MAPK pathway downstream of BRAF (MEK1, ERK2) and receptor tyrosine kinases like EGFR and HER2, as well as cell cycle kinases such as CDK2 and AURKA. This profile suggests that while not highly selective, this compound has a distinct pattern of inhibition that could be therapeutically relevant in diseases driven by the targeted kinases.

Sunitinib: As a well-established multi-targeted inhibitor, Sunitinib's profile confirms its potent inhibition of receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, including FLT3, KIT, PDGFRβ, and VEGFR2.[2] Its broader activity compared to this compound across a wider range of kinases is evident, although it shows less potent inhibition of the Src family kinases at this concentration.

Dasatinib: Dasatinib exhibits a distinct selectivity profile characterized by extremely potent inhibition of ABL1 and the Src family kinases.[8][9] Its potent activity against FLT3 and KIT is also consistent with its clinical applications. Compared to this compound, Dasatinib is more potent against its primary targets but also shows significant inhibition of a number of other kinases, highlighting its multi-targeted nature within a specific set of kinase families.

Vemurafenib: The profile of Vemurafenib serves as a benchmark for a highly selective kinase inhibitor. It demonstrates potent and specific inhibition of the BRAF V600E mutant, with minimal activity against wild-type BRAF and other kinases in the panel at the tested concentration.[4][10][11] This exquisite selectivity is the basis for its remarkable efficacy in patients with BRAF V600E-mutant melanoma.

Concluding Remarks

This comparative guide illustrates the diverse landscape of kinase inhibitor selectivity. This compound, as a representative of the amino-indazole scaffold, presents a compelling profile as a multi-targeted inhibitor with a distinct set of potently inhibited kinases. Its cross-reactivity profile, while broad, is not indiscriminate and is focused on several clinically relevant targets.

The comparison with Sunitinib, Dasatinib, and Vemurafenib underscores the importance of comprehensive kinase profiling in drug discovery. Understanding whether a compound is a multi-targeted agent, a pathway-specific inhibitor, or a highly selective molecule is fundamental to its preclinical and clinical development. For researchers working with this compound or related compounds, this guide provides a foundational understanding of its likely interactions with the human kinome and a framework for designing future experimental studies. Further investigation through dose-response profiling and cellular assays will be crucial to fully elucidate the therapeutic potential and potential liabilities of this promising chemical scaffold.

References

  • Folkes, A. J., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PLoS ONE, 7(6), e38635. Available at: [Link]

  • ResearchGate. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Available at: [Link]

  • PubMed. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Available at: [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5997–6010. Available at: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Available at: [Link]

  • PubMed Central. (2025). Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors. Available at: [Link]

  • PubMed Central. (2008). Dasatinib (BMS-354825) inhibits KITD816V, an imatinib-resistant activating mutation that triggers neoplastic growth in mast cell disease. Blood, 111(4), 2032-2038. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • ACS Publications. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1957–1963. Available at: [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • PubMed Central. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry, 57(21), 9068–9073. Available at: [Link]

  • ACS Publications. (2001). 1-(2-Aminopropyl)-1H-indazol-6-ol: A Potent Peripherally Acting 5-HT2 Receptor Agonist with Ocular Hypotensive Activity. Journal of Medicinal Chemistry, 44(8), 1231–1241. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Available at: [Link]

  • ResearchGate. (2007). A quantitative analysis of kinase inhibitor selectivity. Available at: [Link]

  • PubMed Central. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Scientific Reports, 13(1), 7858. Available at: [Link]

  • Bajorath, J. (2021). Minimal Screening Requirements for Identifying Highly Promiscuous Kinase Inhibitors. Molecules, 26(10), 2964. Available at: [Link]

  • van der Plas, S. J., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology, 6, 237. Available at: [Link]

  • PNAS. (2020). Mutation-oriented profiling of autoinhibitory kinase conformations predicts RAF inhibitor efficacies. Proceedings of the National Academy of Sciences, 117(47), 29507-29518. Available at: [Link]

  • OncLive. (2022). Dasatinib or Imatinib: Final 5-Year Results From DASCERN Dr. Cortes ASH 2022. Available at: [Link]

  • PubMed. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 4-Amino-1H-indazol-6-ol in a Cellular Context

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with critical checkpoints. Perhaps the most fundamental of these is confirming that the molecule engages its intended protein target within the complex and dynamic environment of a living cell.[1][2] Without this confirmation, interpreting phenotypic data becomes speculative, and the risk of pursuing misleading leads increases dramatically.

This guide provides an in-depth comparison of two powerful and widely adopted methodologies for validating the cellular target engagement of novel compounds. We will use 4-Amino-1H-indazol-6-ol , a representative molecule from the indazole class—a privileged scaffold frequently found in kinase inhibitors—as our case study.[3][4][5] We will objectively compare the Cellular Thermal Shift Assay (CETSA) and Chemoproteomic (Kinobeads) profiling, providing not just protocols, but the strategic rationale behind their application.

Comparative Overview: Choosing the Right Tool for the Job

The selection of a target engagement assay is a strategic decision driven by the specific research question, available resources, and the stage of the drug discovery project. Both CETSA and Kinobeads profiling offer unique advantages for confirming and characterizing the interactions of this compound with its targets.

FeatureCellular Thermal Shift Assay (CETSA)Chemoproteomics (Kinobeads)
Core Principle Ligand binding alters the thermal stability of the target protein.[6]Competitive affinity capture of kinases from a lysate using immobilized broad-spectrum inhibitors.
Assay Context Intact, live cells (label-free).[7]Cell lysate (requires cell lysis).[8]
Primary Application Validating engagement with hypothesized targets; unbiased off-target hunting (with MS).[9]Unbiased, kinome-wide selectivity and potency profiling.
Primary Readout Change in protein melting temperature (Tm) or abundance of soluble protein.[10][11]Change in protein abundance captured by beads, quantified by Mass Spectrometry (MS).[8]
Key Advantage Measures target binding in a physiological, label-free cellular environment.[12]Provides a comprehensive selectivity profile against hundreds of kinases in a single experiment.[13]
Key Limitation Not all binding events result in a measurable thermal shift; MS version can be complex.Assay is performed in lysate, which may not fully reflect the cellular milieu. Misses non-kinase targets.[14]

Method 1: Cellular Thermal Shift Assay (CETSA) – The Physiologically Relevant Approach

CETSA is predicated on a fundamental biophysical principle: the binding of a small molecule ligand often stabilizes its target protein, making it more resistant to heat-induced unfolding and aggregation.[6][7] This allows for the detection of target engagement in its native environment—the intact cell—without any need for compound or protein labeling.

CETSA Experimental Workflow

The CETSA workflow can be adapted for either a targeted approach (using Western blot) to confirm a specific hypothesized interaction or a proteome-wide approach (using mass spectrometry) for unbiased target discovery.

cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Protein Fractionation cluster_3 Quantification A 1. Treat intact cells with This compound or Vehicle B 2. Heat cell suspension across a temperature gradient A->B C 3. Lyse cells and separate soluble proteins from precipitated aggregates via centrifugation B->C D1 4a. Targeted Western Blot (Hypothesis Testing) C->D1 Targeted D2 4b. Proteome-wide LC-MS/MS (Unbiased Discovery) C->D2 Unbiased

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Expertise in Action: Why Choose CETSA?

The primary reason to employ CETSA is to gain confidence that your compound reaches and binds its target in a physiologically relevant setting.[1] Biochemical assays using purified recombinant proteins can be misleading, as they lack the cellular factors that influence drug binding, such as endogenous ATP concentrations, post-translational modifications, and the presence of scaffolding proteins. A positive CETSA result provides strong evidence that the compound engages its target under these native conditions.

Protocol: Targeted CETSA for a Hypothesized Kinase Target

This protocol is designed to generate a "melting curve" to determine the change in thermal stability of a hypothesized target, "Kinase X," upon binding of this compound.

  • Cell Culture & Treatment:

    • Plate a suitable cell line (e.g., HEK293T overexpressing Kinase X) to achieve ~80-90% confluency.

    • Treat cells with 10 µM this compound or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Cell Harvesting & Heating:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension (e.g., 50 µL per tube) for each temperature point.

    • Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments), followed by a 3-minute incubation at room temperature.

  • Lysis & Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis by Western Blot:

    • Carefully collect the supernatant (soluble fraction).

    • Determine protein concentration using a BCA assay.

    • Normalize samples to the same total protein concentration.

    • Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against Kinase X.

    • Quantify band intensities and plot them as a percentage of the non-heated control against temperature to generate melting curves for both vehicle- and drug-treated samples.

Interpreting the Data

A successful target engagement will result in a rightward shift of the melting curve for the drug-treated sample, indicating that Kinase X is stabilized at higher temperatures.

Table 1: Representative Targeted CETSA Data (Hypothetical data for illustration)

Temperature (°C)Vehicle (% Soluble Kinase X)10 µM this compound (% Soluble Kinase X)
40100%100%
4695%98%
5078%92%
5449% (Tm)81%
5821%52% (Tm)
628%25%

Method 2: Chemoproteomics using Kinobeads – The Selectivity Profiling Powerhouse

While CETSA excels at confirming engagement in a physiological context, chemoproteomic approaches like Kinobeads profiling are unparalleled for defining the selectivity of a kinase inhibitor. This technique uses beads functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the expressed kinome from a cell lysate.[8]

By pre-incubating the lysate with a free inhibitor like this compound, its specific targets will be occupied and thus unable to bind to the beads. The kinases that are "competed off" the beads are then identified and quantified by mass spectrometry, providing a detailed map of the compound's on- and off-target interactions.[15][16]

Kinobeads Experimental Workflow

This workflow provides an unbiased view of a compound's interaction with the kinome.

cluster_0 Lysate Preparation & Competition cluster_1 Affinity Enrichment cluster_2 Sample Processing cluster_3 Data Acquisition & Analysis A 1. Prepare native cell lysate B 2. Incubate lysate with varying concentrations of this compound A->B C 3. Add Kinobeads to capture unbound kinases B->C D 4. Wash beads to remove non-specific binders C->D E 5. On-bead protein digestion to peptides D->E F 6. Analyze peptides by LC-MS/MS E->F G 7. Quantify kinase displacement to determine IC50 values F->G

Caption: The Kinobeads competition binding workflow.

Expertise in Action: Why Choose Kinobeads?

The primary rationale for using Kinobeads is to understand compound selectivity. It is rare for a kinase inhibitor to be perfectly selective; most exhibit some level of "polypharmacology."[16] Understanding this off-target profile is crucial for interpreting cellular phenotypes and anticipating potential toxicities. Kinobeads profiling provides this data for hundreds of endogenously expressed kinases in a single, unbiased experiment, making it an invaluable tool for lead optimization and de-risking.

Protocol: Kinobeads Competition Binding Assay
  • Lysate Preparation:

    • Grow cells (e.g., K-562, which express a broad range of kinases) to high density.

    • Harvest and lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify lysate by ultracentrifugation and determine protein concentration.

  • Competition Assay:

    • Aliquot 1 mg of protein lysate for each concentration of this compound (e.g., 10-point, 3-fold serial dilution from 10 µM) and a vehicle control.

    • Incubate lysates with the compound or vehicle for 45 minutes at 4°C with gentle rotation.

  • Kinase Enrichment:

    • Add a prepared slurry of Kinobeads to each lysate and incubate for 1 hour at 4°C with rotation.

  • Washing and Digestion:

    • Pellet the beads and wash extensively with lysis buffer to remove non-specifically bound proteins.

    • Perform on-bead digestion by resuspending the beads in a buffer containing trypsin and incubating overnight at 37°C.

  • MS Analysis:

    • Collect the peptide-containing supernatant.

    • Desalt the peptides using a C18 StageTip.

    • Analyze the samples via nanoLC-MS/MS.

    • Process the raw data using a suitable software package (e.g., MaxQuant) to identify and quantify kinase proteins. Calculate dose-response curves for each identified kinase to determine IC50 values.

Interpreting the Data

The output is a comprehensive list of kinases and their corresponding binding affinities for this compound, allowing for a clear distinction between potent on-target activity and weaker off-target interactions.

Table 2: Representative Kinobeads Profiling Data (Hypothetical data for illustration)

Kinase TargetIC50 (nM) for this compoundComments
Kinase X 15 Potent on-target activity
Kinase Y85Moderate off-target
Kinase Z1,200Weak off-target
CDK2>10,000No significant binding
SRC450Known off-target family

Synthesizing the Evidence: An Orthogonal Approach is Best

As a Senior Application Scientist, my strongest recommendation is to not rely on a single method. True confidence in target engagement comes from orthogonal validation—confirming a result with two or more mechanistically distinct assays.[17]

A powerful strategy is to first use Kinobeads to broadly profile the selectivity and potency of this compound in a cell lysate. This provides an unbiased map of its kinase targets. Following this, use the more physiologically relevant targeted CETSA to confirm that the top on-target (and perhaps a key off-target) is engaged in intact cells. A compound that shows potent binding in a Kinobeads experiment and a clear thermal shift in a CETSA experiment has a robustly validated target engagement profile, providing a solid foundation for further development.

References

  • Determining target engagement in living systems - PMC - NIH. (n.d.).
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC - NIH. (n.d.).
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.).
  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (n.d.). Springer.
  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. (n.d.). PubMed Central.
  • Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. (n.d.). JoVE.
  • A Practical Guide to Target Engagement Assays. (2025). Selvita.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
  • The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. (2024). Cancer Research.
  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2020). PubMed.
  • Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. (n.d.). Journal of Proteome Research.
  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2020). Taylor & Francis Online.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
  • Validating TA-01 Target Engagement in Cells: A Compar
  • Target Engagement Assays in Early Drug Discovery. (2023). Journal of Medicinal Chemistry.
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (2020).
  • Importance of Quantifying Drug-Target Engagement in Cells. (2020).
  • Quantifying Target Occupancy of Small Molecules Within Living Cells. (2020). Annual Review of Biochemistry.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central.
  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. (2007). PubMed.
  • The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)
  • Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. (2007). PubMed.

Sources

A Comparative Analysis of Amino-Indazole Derivatives and Established Drugs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. This guide provides a comparative study of amino-indazole derivatives against established drugs in two distinct, yet crucial, areas of cancer therapy: immunomodulation via Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition and targeted therapy through tyrosine kinase inhibition.

This analysis is structured to provide a deep, causal understanding of the experimental choices and a self-validating framework for the presented protocols. We will explore a representative amino-indazole compound in each category, juxtaposing its performance with that of a clinically relevant drug.

Part 1: Immunomodulation - The Promise of IDO1 Inhibition

The tumor microenvironment is a complex ecosystem where cancer cells employ various strategies to evade immune surveillance. One such mechanism is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), which catalyzes the rate-limiting step in tryptophan catabolism. This depletion of tryptophan and the accumulation of its metabolites, kynurenines, suppress effector T-cell function and promote the generation of regulatory T-cells (Tregs), thereby fostering an immunosuppressive milieu.[1] Consequently, the inhibition of IDO1 has become an attractive strategy in cancer immunotherapy.

In this section, we compare a representative amino-indazole derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine , with the well-characterized IDO1 inhibitor, Epacadostat . While N-(4-fluorobenzyl)-1H-indazol-6-amine was designed based on the structural features of known IDO1 inhibitors and has demonstrated potent anti-proliferative activity, Epacadostat has been extensively studied in clinical trials.[2][3]

Mechanism of Action: Restoring Immune Surveillance

Both N-(4-fluorobenzyl)-1H-indazol-6-amine (as a representative amino-indazole) and Epacadostat are designed to inhibit the enzymatic activity of IDO1. By blocking the conversion of tryptophan to kynurenine, these inhibitors aim to restore local tryptophan levels within the tumor microenvironment. This, in turn, is expected to reverse the suppression of T-cell and Natural Killer (NK) cell proliferation and function, while reducing the population of immunosuppressive Tregs.[4] The ultimate goal is to reactivate the host's anti-tumor immune response.

IDO1 Signaling Pathway and Point of Inhibition

IDO1_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Tryptophan_in Tryptophan IDO1 IDO1 Enzyme Tryptophan_in->IDO1 catabolizes Kynurenine Kynurenine IDO1->Kynurenine produces Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion Kynurenine_accumulation Kynurenine Accumulation Kynurenine->Kynurenine_accumulation T_cell_suppression T-Cell Suppression & Treg Activation Tryptophan_depletion->T_cell_suppression Kynurenine_accumulation->T_cell_suppression Immune_Evasion Immune Evasion T_cell_suppression->Immune_Evasion Inhibitor Amino-Indazole Derivative Epacadostat Inhibitor->IDO1 inhibits

Caption: Inhibition of the IDO1 enzyme by amino-indazoles or Epacadostat blocks tryptophan catabolism, aiming to reverse immune suppression in the tumor microenvironment.

Comparative Performance Data

The following table summarizes the in vitro efficacy of N-(4-fluorobenzyl)-1H-indazol-6-amine and Epacadostat. It is important to note that the data for the amino-indazole is presented as cytotoxic activity (IC50 in a cancer cell line), which is an indirect measure of its potential anticancer effect, while Epacadostat's data reflects its direct enzymatic inhibition of IDO1.

CompoundTargetAssay TypeIC50 ValueCell LineReference
N-(4-fluorobenzyl)-1H-indazol-6-amine Anticancer ActivitySulforhodamine B (SRB) Assay14.3 ± 4.4 µMHCT116 (Human Colorectal Carcinoma)[5]
Epacadostat (INCB024360) IDO1 EnzymeHeLa Cell-Based Assay~10 nMHeLa (Human Cervical Cancer)[4]
Epacadostat (INCB024360) IDO1 EnzymeEnzymatic Assay71.8 nMRecombinant Human IDO1[2]
Pharmacokinetic Profile

A crucial aspect of drug development is understanding the pharmacokinetic properties of a compound. Below is a summary of available data for Epacadostat. Pharmacokinetic data for early-stage compounds like N-(4-fluorobenzyl)-1H-indazol-6-amine are often not publicly available.

ParameterEpacadostatReference
Administration Oral[3]
Absorption First-order kinetics[3]
Distribution 2-compartment model[3]
Metabolism --
Elimination Constant clearance[3]
In vivo IC50 ~70 nM[3][6]

Part 2: Targeted Therapy - The Precision of Tyrosine Kinase Inhibition

Tyrosine kinases are a family of enzymes that play a critical role in signal transduction pathways regulating cell proliferation, differentiation, migration, and survival. Aberrant activation of tyrosine kinases is a common driver of cancer growth and progression, making them prime targets for therapeutic intervention.

In this section, we compare a representative indazole-based tyrosine kinase inhibitor, Linifanib (ABT-869) , with the established multi-kinase inhibitor, Dasatinib . Linifanib is a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, and also shows activity against other kinases.[7] Dasatinib is a second-generation tyrosine kinase inhibitor that targets a broader range of kinases, including BCR-ABL and the Src family of kinases, which includes Lymphocyte-specific protein tyrosine kinase (Lck).[8]

Mechanism of Action: Halting Oncogenic Signaling

Both Linifanib and Dasatinib are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This blockade of signal transduction ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[9][10] While both are kinase inhibitors, their target profiles differ, leading to distinct therapeutic applications. Dasatinib's inhibition of Lck is particularly relevant in T-cell malignancies.[11]

Tyrosine Kinase Signaling Pathway and Point of Inhibition

TKI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, Lck) Substrate Downstream Substrate RTK->Substrate phosphorylates Ligand Growth Factor Ligand->RTK binds ATP ATP ATP->RTK Phospho_Substrate Phosphorylated Substrate Signaling_Cascade Signaling Cascade Phospho_Substrate->Signaling_Cascade Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Inhibitor Linifanib Dasatinib Inhibitor->RTK inhibits ATP binding IDO1_Assay_Workflow Start Start Seed_Cells Seed HeLa Cells (1x10^4/well) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Induce_Treat Induce with IFN-γ & Treat with Compound Incubate_24h_1->Induce_Treat Incubate_48h Incubate 48h Induce_Treat->Incubate_48h Collect_Supernatant Collect Supernatant Incubate_48h->Collect_Supernatant Precipitate_Proteins Precipitate Proteins (30% TCA) Collect_Supernatant->Precipitate_Proteins Centrifuge Centrifuge Precipitate_Proteins->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Add_Ehrlichs_Reagent Add Ehrlich's Reagent Transfer_Supernatant->Add_Ehrlichs_Reagent Incubate_10min Incubate 10 min Add_Ehrlichs_Reagent->Incubate_10min Read_Absorbance Read Absorbance (490 nm) Incubate_10min->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for determining the IC50 of IDO1 inhibitors in a cell-based assay.

Lck Kinase Assay (Biochemical)

This protocol describes a generic biochemical assay to measure the activity of Lck kinase and the inhibitory potential of test compounds.

Materials:

  • Recombinant human Lck enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate for Lck (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (e.g., Linifanib, Dasatinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

    • Add 2.5 µL of a solution containing the Lck enzyme and the peptide substrate in kinase buffer.

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Add 5 µL of ATP solution in kinase buffer to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Lck.

    • Incubate for 60 minutes at room temperature.

  • Detect Kinase Activity:

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:

      • Adding ADP-Glo™ Reagent to deplete unused ATP.

      • Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to controls and fit to a dose-response curve to determine the IC50 values for the inhibitors.

Workflow for Lck Kinase Assay

Lck_Assay_Workflow Start Start Prepare_Reagents Prepare Compound Dilutions, Enzyme/Substrate Mix, ATP Start->Prepare_Reagents Add_Compound Add Compound/Vehicle to Plate Prepare_Reagents->Add_Compound Add_Enzyme_Substrate Add Lck Enzyme & Peptide Substrate Add_Compound->Add_Enzyme_Substrate Pre_Incubate Pre-incubate 10 min Add_Enzyme_Substrate->Pre_Incubate Initiate_Reaction Initiate with ATP Pre_Incubate->Initiate_Reaction Incubate_60min Incubate 60 min Initiate_Reaction->Incubate_60min Stop_Reaction_Detect Stop Reaction & Detect ADP (ADP-Glo) Incubate_60min->Stop_Reaction_Detect Read_Luminescence Read Luminescence Stop_Reaction_Detect->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for assessing the inhibitory activity of compounds against Lck kinase in a biochemical assay.

Conclusion

The amino-indazole scaffold represents a versatile and promising platform for the development of novel anticancer agents. This guide has demonstrated its potential in two distinct therapeutic strategies: immunomodulation through IDO1 inhibition and targeted therapy via tyrosine kinase inhibition. The comparative analysis with established drugs like Epacadostat and Dasatinib provides a framework for evaluating the performance of new amino-indazole derivatives. The detailed experimental protocols and mechanistic insights offered herein are intended to empower researchers in their pursuit of more effective cancer therapies. As our understanding of cancer biology deepens, the continued exploration of privileged scaffolds like the amino-indazole will undoubtedly pave the way for the next generation of oncology drugs.

References

  • Dasatinib, marketed as Sprycel, is a second-generation tyrosine kinase inhibitor (TKI) used primarily for the treatment of Philadelphia chromosome-positive (Ph+) leukemias, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). (Source: pharmacology of dasatinib (sprycel); pharmacokinetics, mechanism of action, uses, effects)
  • Epacadostat (EPA, INCB024360) is a selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and is being developed as an orally active immunotherapy to treat advanced malignancies. (Source: Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies - PubMed)
  • Dasatinib is an oral, once-daily tyrosine kinase inhibitor used in the treatment of chronic myeloid leukaemia and Philadelphia chromosome-positive acute lymphoblastic leukaemia.
  • Dasatinib is rapidly absorbed following oral administration with time to Cmax (Tmax) ranging from 0.5 to 6 h. (Source: Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - Frontiers)
  • Dasatinib is metabolized primarily in the liver.
  • Dasatinib is an inhibitor of multiple oncogenic kinases that is being developed for oral use in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome positive acute lymphoblastic leukemia (Ph+ ALL). (Source: Clinical Pharmacology Biopharmaceutics Review(s)
  • In the present study, a series of 6-substituted aminoindazole derivatives were designed, synthesized, and evaluated for bio-activities. (Source: Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective)
  • Dasatinib (BMS-354825) is a novel, oral, multi-targeted inhibitor of BCR-ABL and SRC family kinases rationally designed for the treatment of chronic myeloid leukemia (CML). (Source: Dasatinib (BMS-354825) Pharmacokinetics and Pharmacodynamic Biomarkers in Animal Models Predict Optimal Clinical Exposure - AACR Journals)
  • Of them, the compound N-(4-fluorobenzyl)- 1H-indazol-6-amine (9f) exhibited a potent anti-proliferative activity, with an IC50 value of 14.3±4.4 μM in the human colorectal cancer cell (HCT116) and non-cytotoxicity in the normal cell (lung fibroblast cells, MRC5, IC50 >100 μM). (Source: Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective)
  • Epacadostat was generally well tolerated, effectively normalized kynurenine levels, and produced maximal inhibition of IDO1 activity at doses of ≥100 mg BID. (Source: First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies - PMC - NIH)
  • Background: Epacadostat (E) is an inhibitor of Indoleamine 2,3 dioxygenase-1 (IDO1) which is a rate-limiting enzyme in the catabolism of tryptophan to kynurenine. (Source: Pharmacokinetics (PK) of epacadostat in combination with sirolimus in advanced malignancy.
  • Linifanib (ABT-869) is a potent and orally active multi-target inhibitor of VEGFR and PDGFR family with IC50s of 4, 3, 66, and 4 nM for KDR, FLT1, PDGFRβ, and FLT3, respectively. (Source: Linifanib (ABT-869) | Multi-Targeted RTK Inhibitor | MedChemExpress)
  • The in vivo IC50 after multiple dosing of Epacadostat is ~70 nM.
  • Epacadostat is a potent and highly selective inhibitor of indoleamine 2,3‐dioxygenase 1 (IDO1).
  • Linifanib (ABT-869) is a highly potent, oral, multi-target inhibitor of the VEGFR and PDGFR families. (Source: Linifanib is a Multi-targeted Receptor Tyrosine Kinase Inhibitor for Gastric Cancer Research)
  • Linifanib is a multitargeted inhibitor of receptor tyrosine kinase with IC50 value of 3 nM, 3 nM, 4 nM, 4 nM and 14 nM for VEGFR1/FLT1, CSF-1R, VEGFR2/KDR, FLT3 and KIT, respectively. (Source: Linifanib (ABT-869) - VEGFR/PDGFR Kinase Inhibitor | APExBIO)
  • Although ABT-869 was developed as a receptor tyrosine kinase inhibitor, here we identified the RIPK1 kinase as the target underpinning the ability of ABT-869 to inhibit necroptosis. (Source: The VEGFR/PDGFR tyrosine kinase inhibitor, ABT-869, blocks necroptosis by targeting RIPK1 kinase - PMC - NIH)
  • Linifanib (ABT-869) is an ATP-competitive tyrosine kinase inhibitor effective against constitutively active FLT3 and other members of the platelet derived growth factor receptor (PDGF) and vascular endothelial growth factor receptor (VEGF) families. (Source: The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869)
  • Numerous molecules with IDO1 inhibitory activity have been described, and several have entered advanced clinical evaluation. (Source: Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC - NIH)
  • Based on these findings, the bromo analog 4f was fully profiled in vitro and in vivo (Table 4). (Source: INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC - PubMed Central)
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (Source: Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective)
  • A cell-permeable, bioactive, non-toxic oxadiazolohydroxyamidine based compound that acts as a potent, selective and competitive inhibitor of indoleamine 2,3-dioxygenase (IDO; IC50 = 67 nM for hIDO). (Source: IDO Inhibitor - Sigma-Aldrich)
  • The most active compound 20 (MMG-0358) showed an IC50 value of 330 nM against IDO1 in an enzymatic assay without activity against TDO. (Source: Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC)
  • In summary, indoximod targets IDO signaling indirectly as an IDO pathway inhibitor that appears to act by derepressing mTORC1 in T cells, and perhaps other cells, to produce its antitumor effects. (Source: Discovery of IDO1 inhibitors: from bench to bedside - PMC - PubMed Central)
  • The synthesized compounds showed moderate to high anticancer activities, and in particular, compound 34b was found to be the most potent inhibitor and selective against A549 cells with an IC50 value of 0.8 μM. (Source: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - NIH)
  • A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated the inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay.
  • This combination effectively curbed T-ALL growth in human cell lines and primary human T-ALL and was well tolerated and effective in suppressing leukemia growth in patient-derived xenografts (PDX) grown in mice. (Source: Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PubMed)

Sources

Assessing the Kinase Selectivity Profile of 4-Amino-1H-indazol-6-ol: A Comparative Guide to Target Identification and Off-Target Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous assessment of target engagement and selectivity. The indazole core, a prominent scaffold in medicinal chemistry, is a testament to this, having given rise to numerous potent kinase inhibitors.[1] This guide uses 4-Amino-1H-indazol-6-ol, a representative of the amino-indazole class, as a case study to delineate a comprehensive strategy for determining its primary kinase target and assessing its selectivity across the human kinome. While the specific biological target of this compound is not extensively characterized in publicly available literature, its structural motifs are present in compounds known to inhibit a range of kinases, including FLT3, PDGFRα, Kit, and Lck.[2][3][4]

This guide provides an in-depth comparison of state-of-the-art methodologies for kinase inhibitor profiling, complete with the rationale behind experimental choices and detailed protocols. Our focus is on establishing a self-validating system for selectivity assessment, ensuring the generation of robust and reliable data to guide drug discovery efforts.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole ring system is a versatile scaffold frequently employed in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design.[1] Strategic modifications of the indazole core can significantly influence potency and selectivity.[1] For instance, different substitutions on the indazole ring have yielded inhibitors targeting diverse kinases, highlighting the scaffold's tunability.[2][3][4][5] Given this context, a systematic evaluation of a novel indazole-containing compound like this compound is imperative to understand its therapeutic potential and potential off-target liabilities.

Deconvoluting the Target Landscape: A Multi-Pronged Approach

To elucidate the primary target and selectivity of a novel compound, a tiered and integrated experimental approach is recommended. This typically begins with broad, high-throughput screening and progresses to more focused, in-depth cellular assays.

Tier 1: Broad Kinome Profiling for Initial Target Identification

The initial step involves screening the compound against a large panel of kinases to identify potential primary targets and off-targets. Two leading platforms for this are KINOMEscan® and KiNativ™.

KINOMEscan®: A Competition Binding Assay

The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of over 480 kinases.[6][7] The principle involves the test compound competing with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured by the immobilized ligand is then measured, and a decrease in this amount in the presence of the test compound indicates binding.

Experimental Workflow: KINOMEscan® Profiling

G cluster_0 Sample Preparation cluster_1 Binding Assay cluster_2 Detection & Analysis Compound This compound (Test Compound) Incubation Incubation Compound->Incubation DMSO DMSO Vehicle Control DMSO->Incubation KinasePanel Panel of 480+ Kinases KinasePanel->Incubation ImmobilizedLigand Immobilized Active-Site Ligand ImmobilizedLigand->Incubation Quantification Quantification of Bound Kinase Incubation->Quantification DataAnalysis Data Analysis (% Inhibition) Quantification->DataAnalysis Kd Kd Determination (Follow-up) DataAnalysis->Kd

Caption: KINOMEscan® experimental workflow for kinase inhibitor profiling.

KiNativ™: An Activity-Based Profiling Platform

In contrast, the KiNativ™ platform is a chemoproteomic approach that profiles kinase activity directly in a cellular context (lysate).[8][9][10] This method utilizes biotinylated, irreversible ATP probes that covalently label the active site of kinases.[11][12] By pre-incubating the cell lysate with a test inhibitor, the binding of the probe to its target kinases is blocked. The extent of this inhibition is then quantified by mass spectrometry. A significant advantage of this approach is its ability to assess inhibitor binding to kinases in their native, endogenously expressed state.[8][11]

Experimental Workflow: KiNativ™ Profiling

G cluster_0 Sample Preparation cluster_1 Labeling & Enrichment cluster_2 Analysis CellLysate Cell Lysate PreIncubation Pre-incubation CellLysate->PreIncubation Compound This compound Compound->PreIncubation Labeling Irreversible Labeling PreIncubation->Labeling ATPProbe Biotinylated ATP Probe ATPProbe->Labeling Enrichment Streptavidin Enrichment Labeling->Enrichment Digestion Proteolytic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quantification Quantification of Labeled Peptides LCMS->Quantification

Caption: KiNativ™ experimental workflow for in-lysate kinase profiling.

Comparative Analysis of Tier 1 Screening Platforms

FeatureKINOMEscan®KiNativ™
Principle Competition Binding AssayActivity-Based Probe Labeling
Format In vitro (recombinant kinases)In situ (native kinases in lysate)
Output % Inhibition, KdIC50
Coverage >480 kinases>200 kinases
Advantages High throughput, broad coverage, direct Kd measurementProfiles native kinases, provides functional inhibition data
Limitations Uses recombinant enzymes which may not reflect native conformationLower throughput, coverage may be limited by probe reactivity and protein abundance

For our hypothetical case study of this compound, a KINOMEscan® screen at a single high concentration (e.g., 10 µM) would be a cost-effective first step to identify a shortlist of high-affinity targets.[13]

Hypothetical KINOMEscan® Data for this compound (at 10 µM)

Kinase Target% Inhibition
FLT3 98%
PDGFRα 95%
c-Kit 92%
Lck75%
Src68%
Abl155%
... (other kinases)<50%

This hypothetical data suggests that FLT3, PDGFRα, and c-Kit are the most likely primary targets of this compound. The next logical step is to determine the potency (IC50 or Kd) for these and other significantly inhibited kinases.

Tier 2: Potency Determination and Cellular Target Engagement

Once primary targets are identified, the focus shifts to quantifying the compound's potency and confirming its engagement with the target in a cellular environment.

IC50/Kd Determination

For the top hits from the initial screen, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[13] This provides a quantitative measure of the compound's potency for each target.

Hypothetical IC50/Kd Values for this compound

Kinase TargetIC50 (nM)
FLT3 15
PDGFRα 25
c-Kit 30
Lck250
Src800
Abl1>1000

These hypothetical values indicate that this compound is a potent inhibitor of FLT3, PDGFRα, and c-Kit, with significantly lower potency against other kinases.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in Cells

To bridge the gap between in vitro biochemical assays and cellular activity, the Cellular Thermal Shift Assay (CETSA®) is a powerful tool to confirm that the compound binds to its intended target within intact cells.[14][15][16][17][18] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[17] Upon heating, proteins denature and aggregate. The binding of a ligand, such as our test compound, stabilizes the protein, resulting in a higher melting temperature.

Experimental Workflow: CETSA®

G cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Analysis IntactCells Intact Cells Treatment Compound/DMSO Treatment IntactCells->Treatment Compound This compound Compound->Treatment DMSO DMSO Control DMSO->Treatment Heating Heating (Temperature Gradient) Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Separate Soluble/Aggregated Proteins Lysis->Centrifugation ProteinQuant Quantification of Soluble Target Protein (e.g., Western Blot) Centrifugation->ProteinQuant MeltingCurve Generation of Melting Curve ProteinQuant->MeltingCurve

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

A successful CETSA experiment would show a rightward shift in the melting curve for FLT3, PDGFRα, and c-Kit in cells treated with this compound compared to vehicle-treated cells, providing direct evidence of target engagement in a physiological context.

Conclusion: A Roadmap for Selectivity Assessment

The comprehensive assessment of a novel compound's selectivity is a cornerstone of modern drug discovery. For a compound like this compound, which belongs to the well-established indazole class of kinase inhibitors, a systematic and multi-tiered approach is essential to unveil its therapeutic potential. By integrating broad kinome profiling with quantitative potency determination and cellular target engagement assays, researchers can build a robust data package to support the advancement of promising compounds. This guide provides a framework for such an assessment, emphasizing the importance of choosing the right experimental tools and understanding the causality behind these choices to ensure scientific integrity and accelerate the path to new therapeutics.

References

  • Bamborough, P., et al. (2011). Fragment-based discovery of a new class of potent and selective type II inhibitors of the hepatocyte growth factor receptor (c-Met). Journal of Medicinal Chemistry, 54(10), 3631-3640. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. [Link]

  • Bantscheff, M., et al. (2009). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 527, 247-266. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • ResearchGate. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Features of selective kinase inhibitors. Chemical Biology, 12(6), 621-637. [Link]

  • ActivX Biosciences, Inc. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Marketwire. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • ActivX Biosciences, Inc. (2018). ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. GlobeNewswire. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • van der Wouden, E. J., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1895-1912. [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Zhang, C., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(6), 463-468. [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Reaction Biology. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5860. [Link]

  • Bemis, G. W., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4363-4368. [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

  • ResearchGate. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5860. [Link]

  • May, J. A., et al. (2004). 1-((S)-2-Aminopropyl)-1H-indazol-6-ol: A Potent Peripherally Acting 5-HT2 Receptor Agonist with Ocular Hypotensive Activity. Journal of Medicinal Chemistry, 47(20), 4904-4912. [Link]

Sources

A Comparative Benchmarking Guide to the Efficacy of 4-Amino-1H-indazol-6-ol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 4-Amino-1H-indazol-6-ol, benchmarking its potential efficacy against a curated selection of analogous compounds. Our evaluation is grounded in established principles of medicinal chemistry and draws upon extensive structure-activity relationship (SAR) data from the broader class of indazole-based bioactive agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function within this important scaffold.

The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous compounds with significant pharmacological activity.[1] Its versatility allows for diverse substitutions, leading to a wide spectrum of biological activities, including the potent inhibition of kinases and other critical enzymes in cellular signaling pathways.[2][3] Several commercially successful drugs, such as the kinase inhibitors axitinib and pazopanib, feature the indazole scaffold, underscoring its therapeutic relevance.[2][4]

This guide will deconstruct the key structural features of this compound and compare them to related analogs to predict and rationalize their relative efficacy. We will delve into the causal relationships behind experimental design for evaluating such compounds and provide standardized protocols for key assays.

Structural Dissection and Postulated Activity of this compound

The therapeutic potential of an indazole derivative is exquisitely sensitive to the nature and placement of its substituents. The structure of this compound presents two key functional groups on the benzene portion of the bicyclic system: a 4-amino group and a 6-hydroxyl group.

  • The 4-Amino Group: This functional group is a potent hydrogen bond donor. In the context of a biological target, such as the active site of a kinase, this amine can form critical hydrogen bonds that anchor the molecule, contributing to its binding affinity and potency.[5] The position of this group is crucial, and modifications can significantly alter the binding orientation and overall activity.

  • The 6-Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Its presence can facilitate interactions with polar residues in a binding pocket. Furthermore, the hydroxyl group is a common site for metabolic modification (e.g., glucuronidation), which can impact the pharmacokinetic profile of the compound.

  • The Indazole Core: This rigid bicyclic aromatic system serves as a scaffold, orienting the amino and hydroxyl groups in a specific spatial arrangement for optimal interaction with a biological target. The nitrogen atoms within the pyrazole ring can also participate in hydrogen bonding, further contributing to the molecule's binding properties.[5]

Comparative Analysis with Structurally and Functionally Similar Compounds

To benchmark the efficacy of this compound, we will consider analogs with systematic variations in their substitution patterns. The following table summarizes key structural analogs and the anticipated impact of these changes on biological activity, drawing from published SAR studies on related indazole compounds.

Compound/Analog ClassKey Structural ModificationPredicted Impact on EfficacyRationale
This compound Reference Compound -The combination of a 4-amino and 6-hydroxyl group suggests potential for strong target engagement through hydrogen bonding.
Analogs with Modified 4-Amino Group (e.g., Acylation, Alkylation) Modification of the primary amineVariableAcylation or alkylation will alter the hydrogen bonding capacity and introduce steric bulk, which could either enhance or diminish binding depending on the topology of the target's active site.[5]
Analogs with Modified 6-Hydroxyl Group (e.g., Methoxy, Halogen) Replacement of the hydroxyl groupLikely to alter potency and pharmacokineticsReplacing the hydroxyl with a methoxy group removes a hydrogen bond donor but can improve metabolic stability. Halogen substitution can introduce halogen bonding interactions and modulate electronic properties.
Positional Isomers (e.g., 7-Amino-1H-indazol-4-ol) Altered positioning of functional groupsSignificant change in activityThe precise geometry of interaction with a biological target is critical. Shifting the positions of the amino and hydroxyl groups will drastically change the binding mode and likely the biological activity.[6][7]
1-((S)-2-Aminopropyl)-1H-indazol-6-ol N1-alkylation and removal of the 4-amino groupPotent 5-HT2 receptor agonistThis analog demonstrates that the indazol-6-ol core can be a potent pharmacophore for G-protein coupled receptors. The N1-substituent is crucial for this activity.[8]
N-(1H-indazol-6-yl)benzenesulfonamide derivatives Replacement of the 4-amino and 6-hydroxyl groups with a 6-sulfonamido linkagePotent PLK4 inhibitorsThis class of compounds highlights that the 6-position of the indazole ring is a key vector for achieving potent and selective kinase inhibition.[9]

Experimental Protocols for Efficacy Benchmarking

To empirically determine the efficacy of this compound and its analogs, a series of standardized in vitro assays are required. The choice of assay will be dictated by the hypothesized biological target. Given that many indazole derivatives are kinase inhibitors, a representative kinase inhibition assay is detailed below.[2][3][10]

In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The activity is typically quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

Materials:

  • Recombinant human kinase (e.g., FGFR1, VEGFR-2)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in the assay buffer.

    • Add the kinase/substrate solution to the wells containing the test compounds.

    • Prepare an ATP solution in the assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions.

    • Incubate the plate to allow the detection signal to develop.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • Choice of Kinase: The selection of the kinase to be tested is paramount and should be based on a therapeutic hypothesis or screening data. The indazole scaffold has shown activity against a broad range of kinases.[2][4]

  • ATP Concentration: The concentration of ATP is typically kept at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors.

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solvent-induced inhibition of the enzyme.

  • Data Normalization: Normalizing the data to controls is essential to account for well-to-well variability and to accurately determine the inhibitory effect of the compounds.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key concepts in the evaluation and mechanism of indazole-based compounds.

G cluster_0 Compound Evaluation Workflow A Compound Synthesis (this compound & Analogs) B In Vitro Kinase Assay (IC50 Determination) A->B C Cell-Based Assay (e.g., Anti-proliferation) B->C D Structure-Activity Relationship (SAR) Analysis B->D C->D E Lead Optimization D->E

Caption: A typical workflow for the evaluation of novel indazole-based compounds.

Caption: Key positions on the indazole ring for substitution and their general role in SAR.

Conclusion and Future Directions

While specific experimental data for this compound is not widely available in the public domain, a comprehensive analysis of the vast body of research on analogous indazole derivatives allows for a robust, data-driven prediction of its potential efficacy. The presence of a 4-amino and 6-hydroxyl group provides a strong rationale for its investigation as a potential kinase inhibitor or a ligand for other biological targets where hydrogen bonding is a key determinant of affinity.

The comparative framework and experimental protocols outlined in this guide provide a clear path for the empirical evaluation of this compound. Future studies should focus on synthesizing this compound and its rationally designed analogs, followed by screening against a panel of therapeutically relevant kinases and other enzymes. The resulting data will be invaluable in elucidating the specific SAR for this substitution pattern and in determining the ultimate potential of this compound as a lead compound in drug discovery programs.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Indazole derivatives as inhibitors of FGFR1. ResearchGate. [Link]

  • N-[1-[4-(3-amino-1H-indazol-6-yl)pyridin-2-yl]-2-phenylethyl]-4-(aminomethyl)cyclohexane-1-carboxamide. PubChem. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. PubMed. [Link]

  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. [Link]

  • 1-((S)-2-Aminopropyl)-1H-indazol-6-ol: A Potent Peripherally Acting 5-HT2 Receptor Agonist with Ocular Hypotensive Activity. Journal of Medicinal Chemistry. [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate. [Link]osteres_with_improved_pharmacokinetics)

Sources

A Researcher's Guide to Unveiling Drug Mechanisms: Confirming the Action of 4-Amino-1H-indazol-6-ol with Knockout Studies

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical entity to a validated therapeutic is paved with rigorous mechanistic studies. The indazole nucleus is a wellspring of pharmacologically active compounds, with derivatives showing efficacy as kinase inhibitors, anti-cancer agents, and more.[1][2] Within this class, 4-Amino-1H-indazol-6-ol represents a molecule of interest, but its precise mechanism of action remains to be fully elucidated. This guide provides a comprehensive framework for researchers to definitively identify and validate the molecular target of novel compounds like this compound, using CRISPR-Cas9-mediated knockout studies as the gold standard for confirmation.

This document moves beyond a simple recitation of protocols. It delves into the strategic reasoning behind experimental choices, emphasizing the design of self-validating systems to ensure the scientific integrity of your findings. We will explore how to build a compelling case for a drug's mechanism, from initial hypothesis generation to robust, data-driven validation.

Part 1: The First Step – Generating a Target Hypothesis

Before a target can be validated, it must first be identified. For a novel compound like this compound, several orthogonal approaches can be employed to generate a high-confidence hypothesis about its molecular target. A multi-pronged strategy is recommended to reduce the likelihood of pursuing false leads.

1.1. Phenotypic Screening: The initial clue often comes from observing what the compound does to cells. A broad phenotypic screen can reveal the compound's functional effects, such as inducing apoptosis, arresting the cell cycle, or altering a specific signaling pathway. For instance, a derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to induce G2/M cell cycle arrest in colorectal cancer cells.[1] Observing a similar phenotype with this compound would provide a strong rationale to investigate proteins that regulate the G2/M checkpoint.

1.2. Affinity-Based Target Identification: If a compound binds to a protein target, that interaction can be physically captured. Techniques like affinity chromatography or chemical proteomics involve immobilizing the compound on a solid support and using it as "bait" to pull its binding partners out of a cell lysate. These interacting proteins can then be identified by mass spectrometry.[3] This provides direct physical evidence of an interaction, which can then be validated genetically.

1.3. Computational and Analogue-Based Approaches: The structure of this compound can be compared to vast libraries of compounds with known targets. For example, various indazole derivatives are known inhibitors of kinases like Lck (Lymphocyte-specific protein tyrosine kinase) and enzymes such as IDO1 (Indoleamine 2,3-dioxygenase).[1][4] Another related compound, 1-((S)-2-Aminopropyl)-1H-indazol-6-ol, is a potent 5-HT2 receptor agonist.[5] These existing structure-activity relationships (SAR) can generate a shortlist of candidate targets for initial investigation.

Part 2: The Gold Standard – Target Validation with CRISPR-Cas9

Once a candidate target—let's call it "Target X"—has been identified, CRISPR-Cas9 gene editing provides the most definitive method for validation.[6][7][8] The core principle is simple and elegant: if this compound exerts its effect by modulating Target X, then cells lacking Target X should no longer respond to the compound. This creates a clear, testable hypothesis.

The Logic of a Knockout Validation Study

The workflow is designed to compare the phenotypic response of wild-type (WT) cells to that of cells where the gene for Target X has been knocked out (KO). A successful validation will demonstrate that the KO cells are resistant to the effects of this compound observed in WT cells.

cluster_wt Wild-Type (WT) Cells cluster_ko Target X Knockout (KO) Cells wt_compound Add this compound wt_target Compound binds to Target X wt_compound->wt_target ko_compound Add this compound wt_phenotype Observed Phenotype (e.g., Cell Death) wt_target->wt_phenotype ko_target Target X is absent ko_compound->ko_target ko_phenotype Phenotype is rescued (No Cell Death) ko_target->ko_phenotype

Caption: Logical flow of a CRISPR-based drug target validation experiment.

Experimental Workflow: From Design to Data

A robust and reproducible workflow is critical.[9][10] The following steps outline a comprehensive approach, emphasizing the necessary controls for a self-validating experiment.

cluster_A cluster_B cluster_C cluster_D cluster_E A 1. sgRNA Design & Validation B 2. Lentiviral Production & Transduction C 3. Cell Selection & Expansion D 4. Knockout Validation E 5. Phenotypic Assay A1 Design 3-5 sgRNAs for Target X A2 Clone into lentiviral vector A1->A2 B1 Co-transfect HEK293T cells A2->B1 B2 Harvest & titer virus B1->B2 B3 Transduce target cells B2->B3 C1 Select with Puromycin/Blasticidin B3->C1 C2 Expand single-cell clones C1->C2 D1 Genomic DNA Extraction C2->D1 D2 PCR & Sanger Sequencing D1->D2 D3 Western Blot for protein loss D1->D3 E1 Treat WT and KO cells with compound D3->E1 E2 Measure viability, apoptosis, etc. E1->E2 E3 Analyze dose-response shift E2->E3

Caption: High-level workflow for generating and validating a knockout cell line.

The Critical Role of Controls

Your experimental results are only as reliable as your controls.[10][11] Incorporating proper controls is non-negotiable for a self-validating system.

Control TypePurposeRationale & Implementation
Untransfected Control Baseline health and phenotype.Cells are cultured under the same conditions but receive no virus or transfection reagents. This establishes the baseline phenotype in the absence of any manipulation.[12]
Mock Control Effect of delivery method.Cells are transduced with an "empty" vector (lacking an sgRNA sequence). This control accounts for any cellular stress or phenotypic changes caused by the lentiviral transduction and selection process itself.[11]
Non-Targeting Control (NTC) Off-target effects of CRISPR machinery.Cells are transduced with a validated sgRNA that does not target any sequence in the human genome. This is the most crucial negative control, ensuring that the observed phenotype is due to the specific gene knockout, not a generic response to the Cas9 nuclease and guide RNA.[11][12]
Positive Control Efficiency of the CRISPR system.A separate sgRNA targeting a well-characterized gene (e.g., a housekeeping gene like PPIB) is used. Successful knockout of this gene confirms that the entire experimental system (transduction, Cas9 activity, etc.) is working efficiently.[9][12]
Rescue Experiment Definitive proof of causality.After confirming the knockout phenotype, re-introduce a copy of the Target X gene (ideally a version resistant to the original sgRNA). If re-expression of Target X restores the cells' sensitivity to the compound, it provides the strongest possible evidence that the observed effect is specifically due to the loss of Target X.[9]

Part 3: Data Interpretation and Comparison with Alternatives

Interpreting the Results

The primary output of the phenotypic assay will be a dose-response curve comparing the viability of WT and KO cells when treated with this compound.

  • Confirmation: A significant rightward shift in the IC50 value for the KO cells compared to the WT and NTC cells strongly supports the hypothesis that the compound's cytotoxic effect is mediated through Target X.

  • Devalidation: If the dose-response curves for WT, NTC, and KO cells are identical, it refutes the hypothesis. This is an equally valuable result, as it prevents the investment of resources in a false lead.[8]

Cell LineTreatmentExpected IC50Interpretation
Wild-TypeThis compoundX µMBaseline sensitivity
Non-Targeting ControlThis compound~ X µMNo effect from CRISPR machinery
Target X KOThis compound>> X µM or No EffectTarget Validated
Target X KOThis compound~ X µMTarget Devalidated
Alternative Validation Methodologies

While CRISPR-Cas9 is the current gold standard, it's important to understand its place among other techniques.

MethodPrincipleAdvantagesDisadvantages
CRISPR Knockout Permanent gene disruption via DNA cleavage and non-homologous end joining.[]Complete and permanent loss of protein function; high specificity.[6]Can be lethal if the target is essential for cell survival; potential for off-target edits that must be controlled for.[14]
RNA interference (RNAi) Post-transcriptional gene silencing by degrading target mRNA.Useful for essential genes where a complete knockout would be lethal; transient effect is possible.Incomplete knockdown can lead to ambiguous results; significant potential for off-target effects.[6][7]
Chemical Probes Using a different, well-characterized small molecule inhibitor of the same target.Can provide rapid validation if a good probe exists.The "alternative" probe may have its own off-target effects; availability of suitable probes is limited.

Detailed Experimental Protocols

Protocol 1: Generation of Target X Knockout Cell Line via Lentivirus
  • sgRNA Design: Use a reputable online tool (e.g., Synthego, Benchling) to design 3-5 sgRNAs targeting an early exon of the Target X gene. Select guides with high predicted on-target efficiency and low off-target scores.[15]

  • Vector Cloning: Synthesize and clone each sgRNA sequence into a lentiviral vector that co-expresses Cas9 and a selection marker (e.g., puromycin).

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 vector and packaging plasmids (e.g., psPAX2, pMD2.G) using a suitable transfection reagent.

  • Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.

  • Transduction: Plate your target cells (e.g., HCT116) and transduce with the lentivirus at a low multiplicity of infection (MOI) to favor single integration events.[6] Include all necessary controls (Mock, NTC, Positive Control).

  • Selection: 48 hours post-transduction, apply the appropriate selection antibiotic (e.g., puromycin) to kill untransduced cells.

  • Validation of Knockout:

    • Genomic Level: Isolate genomic DNA from the resistant cell pool. Use PCR to amplify the region targeted by the sgRNA. Analyze the PCR product using a T7 Endonuclease I (T7E1) assay or by Sanger sequencing to detect indel mutations.[16]

    • Protein Level: Perform a western blot using a validated antibody against Target X. The absence of a band in the KO cell lysate compared to the WT and NTC lysates confirms successful protein knockout. This is the most important validation step for functional studies.[15]

    • Clonal Isolation (Optional but Recommended): For the cleanest results, perform single-cell sorting to establish clonal cell lines from the knockout pool. Validate each clone individually by western blot.

Protocol 2: Dose-Response Viability Assay
  • Cell Plating: Seed Wild-Type, Non-Targeting Control, and validated Target X KO cells into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations (e.g., 10-point curve, 3-fold dilutions) in triplicate. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a period relevant to the compound's expected mechanism (typically 48-72 hours).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™) and measure the signal on a plate reader according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-only control for each cell line. Plot the normalized viability versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 for each cell line.

Conclusion

Elucidating the mechanism of action is a critical step in translating a promising molecule like this compound into a potential therapeutic. The framework presented here, centered on CRISPR-Cas9 knockout studies, provides a robust and reliable path for target validation.[17][18] By adhering to the principles of causality, employing a comprehensive set of controls, and validating results at both the genomic and protein levels, researchers can generate high-confidence data that stands up to scrutiny. This rigorous, evidence-based approach is fundamental to mitigating risk and increasing the probability of success in the long and challenging process of drug discovery.

References

  • ResearchGate. (2018). Best CRISPR Control? [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Synthego. (2025). Ensure Proper Controls in Your CRISPR Experiments. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • MtoZ Biolabs. (n.d.). Gene Knockout for Drug Screening and Target Identification. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Gamazon, E.R. and Stranger, B.E. (2015). Genetic-Driven Druggable Target Identification and Validation. Trends in Pharmacological Sciences. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Hasan, M.A., et al. (2021). Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models. Scientific Reports. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Horizon Discovery. (n.d.). Effective controls for gene editing. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Biocompare. (2022). Target Validation with CRISPR. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Hendel, A., et al. (2018). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Cambridge MedChem Consulting. (n.d.). Target Validation. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • CD Biosynsis. (2025). Troubleshooting Low Knockout Efficiency in CRISPR Experiments. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Nguyen, H.T.L., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Bamborough, P., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Zhang, S.-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • Folkes, A.J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. [online] Available at: [Link] [Accessed 19 Jan. 2026].

  • May, J.A., et al. (2003). 1-((S)-2-Aminopropyl)-1H-indazol-6-ol: A Potent Peripherally Acting 5-HT2 Receptor Agonist with Ocular Hypotensive Activity. Journal of Medicinal Chemistry. [online] Available at: [Link] [Accessed 19 Jan. 2026].

Sources

Safety Operating Guide

Navigating the Disposal of 4-Amino-1H-indazol-6-ol: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. For specialized reagents like 4-Amino-1H-indazol-6-ol, a heterocyclic compound likely utilized as a building block in medicinal chemistry, a thorough understanding of its disposal is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental stewardship.

This guide provides a comprehensive framework for the proper disposal of this compound, grounding procedural steps in the causality of chemical risk assessment and regulatory standards. Our objective is to empower researchers to manage chemical waste with an informed, systematic approach that ensures safety and integrity from the lab bench to final disposal.

Part 1: Hazard Assessment - The "Why" Behind the Procedure

Before any disposal protocol can be established, a rigorous hazard assessment is mandatory. The toxicological properties of many research chemicals, including this compound, are often not fully characterized.[1] However, based on its chemical structure (an amino-substituted indazole) and available data for similar compounds, we can infer a hazard profile that necessitates cautious handling and disposal.

According to the Globally Harmonized System (GHS) classifications for analogous compounds, this compound is anticipated to present the following hazards.[2][3]

Hazard ClassificationGHS Hazard StatementImplication for Disposal
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedPrevents disposal via standard drains or landfill. Requires containment in sealed, clearly labeled waste containers.
Skin Irritation (Category 2) H315: Causes skin irritationContaminated personal protective equipment (PPE) and cleaning materials must be disposed of as hazardous waste.
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationReinforces the need for stringent containment to avoid accidental splashes or aerosol generation during waste handling.
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationProhibits any disposal method that could lead to dust or vapor generation. Waste containers must be kept closed.

This initial assessment is the foundational step in a self-validating safety system. The inherent hazards of the compound dictate that it must be treated as hazardous waste , guiding all subsequent handling and disposal decisions.

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the material is designated as waste. This workflow is designed to comply with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]

Step 1: Waste Identification and Segregation

Causality: The first principle of safe waste management is preventing unintended chemical reactions.[7] Mixing incompatible waste streams can lead to the generation of toxic gases, fire, or explosions.

Protocol:

  • Designate as Hazardous Waste: As soon as this compound or any material contaminated with it is no longer needed, it must be classified as hazardous waste.

  • Segregate at the Source: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. It should be segregated as a solid organic waste.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired pure this compound, and contaminated items like weighing papers, gloves, and paper towels, should be collected in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with halogenated or heavy metal waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 2: Container Selection and Labeling

Causality: Proper containment and clear communication are critical for preventing accidental exposures and ensuring the waste is handled correctly by all personnel, including EHS staff and disposal vendors.[8][9]

Protocol:

  • Container Selection: Use a leak-proof container with a secure, tight-fitting lid.[8][9] For solid waste, a wide-mouth polyethylene container is suitable. For liquid waste, a high-density polyethylene (HDPE) or glass bottle is appropriate, ensuring compatibility with the solvent.

  • Labeling: Immediately label the waste container using your institution's hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and quantity of the waste.

    • All components of any mixture, including solvents.

    • The date accumulation started (the day the first drop of waste entered the container).

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

Step 3: Accumulation and Storage

Causality: Federal and state regulations strictly govern the amount of hazardous waste that can be stored in a laboratory and for how long.[10][11] These rules are in place to minimize the risk associated with having large quantities of hazardous materials on-site.

Protocol:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory where the waste is generated.[10] This area must be at or near the point of generation and under the control of the operator.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[7][10] This prevents the release of vapors and protects the contents from contamination.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin made of a compatible material to contain any potential leaks or spills.[7]

  • Accumulation Limits: Do not exceed the SAA limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely toxic (P-listed) waste.[10] While this compound is not typically P-listed, it is prudent to maintain minimal quantities.

Step 4: Arranging for Disposal

Causality: Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure it is managed in an environmentally sound manner.[12] Your institution's EHS office is the critical link in this process.

Protocol:

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowed time (often 12 months in an SAA), contact your institution's EHS department to schedule a pickup.[4][10]

  • Provide Documentation: Be prepared to provide the EHS staff with all necessary information from the hazardous waste tag.

  • Do Not Use Drains or Trash: Under no circumstances should this compound be disposed of down the sink or in the regular trash.[7][13] This is a direct violation of EPA regulations and poses a significant threat to public health and the environment.

Part 3: Decontamination and Empty Container Management

Causality: Residual amounts of hazardous chemicals in "empty" containers can still pose a risk and are subject to regulation.

Protocol:

  • Gross Decontamination: Remove all free-flowing product from the original container.

  • Triple Rinsing: For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[13] Although this compound is not acutely hazardous, this is a best practice. The rinsate must be collected and disposed of as hazardous waste.[13][14]

  • Defacing Labels: Once properly rinsed, completely remove or deface the original manufacturer's label to prevent confusion.[13][14]

  • Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, per your institution's policy.[8][14]

Visualization of the Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling materials contaminated with this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_assessment Phase 1: Assessment & Segregation cluster_containment Phase 2: Containment & Storage cluster_disposal Phase 3: Final Disposal Start Material Designated as Waste IsHazardous Is material this compound or contaminated with it? Start->IsHazardous SolidWaste Solid Waste (e.g., powder, contaminated PPE) IsHazardous->SolidWaste Yes, Solid LiquidWaste Liquid Waste (e.g., solutions) IsHazardous->LiquidWaste Yes, Liquid ContainerSolid Place in Labeled Solid Waste Container SolidWaste->ContainerSolid ContainerLiquid Place in Labeled Liquid Waste Container LiquidWaste->ContainerLiquid StoreSAA Store in Designated SAA (Keep Closed, Use Secondary Containment) ContainerSolid->StoreSAA ContainerLiquid->StoreSAA CheckFull Container Full or Time Limit Reached? StoreSAA->CheckFull ContactEHS Schedule Pickup with Environmental Health & Safety (EHS) CheckFull->ContactEHS Yes End Proper Disposal via Licensed Facility ContactEHS->End

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this structured, causality-driven protocol, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance tailored to your location.[6][15]

References

  • Chemsrc . 1H-Indazol-6-amine | CAS#:6967-12-0. [Link]

  • University of Pennsylvania EHRS . LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • PubChem . 1H-Indazol-6-amine | C7H7N3 | CID 81423. [Link]

  • The University of Chicago Environmental Health and Safety . Hazardous Waste Disposal Procedures. [Link]

  • US Environmental Protection Agency (EPA) . Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • US Environmental Protection Agency (EPA) . Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA) . 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA) . OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]

  • Maine DEP . The 4 Types of Hazardous Waste. [Link]

  • Vanderbilt University Medical Center . Laboratory Guide for Managing Chemical Waste. [Link]

  • US Environmental Protection Agency (EPA) . Laboratory Environmental Sample Disposal Information Document. [Link]

  • Enviro-Disposal . Classifying Hazardous Waste Disposal: Important Things You Should Know. [Link]

  • Occupational Safety and Health Administration (OSHA) . OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • Northwestern University Research Safety . Hazardous Waste Disposal Guide. [Link]

  • Compliancy Group . OSHA Laboratory Standard. [Link]

  • Dartmouth College Environmental Health and Safety . Hazardous Waste Disposal Guide. [Link]

  • Hazmat School . 9 Classes of Hazardous Waste You Should Know. [Link]

  • Central Washington University . Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • National Center for Biotechnology Information (NCBI) . Management of Waste - Prudent Practices in the Laboratory. [Link]

Sources

Navigating the Safe Handling of 4-Amino-1H-indazol-6-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Profile of 4-Amino-1H-indazol-6-ol

Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Therefore, a comprehensive PPE strategy is crucial to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[3]
Skin Chemical-resistant gloves (Nitrile or Neoprene) and a fully-buttoned lab coatPrevents direct skin contact with the compound. Regular inspection of gloves for tears or holes is critical.[4][5]
Respiratory NIOSH-approved respiratorNecessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6]
Body Long pants and closed-toe shoesMinimizes exposed skin, offering a basic but crucial layer of protection against accidental spills.[7][8]

Step-by-Step Guide to Safe Handling and Disposal

The following workflow provides a procedural guide for the safe handling and disposal of this compound and associated waste.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weighing and Transfer prep_hood->handle_weigh Proceed to handling handle_dissolve Dissolution handle_weigh->handle_dissolve disp_solid Dispose of Solid Waste in a Labeled Hazardous Waste Container handle_dissolve->disp_solid After experiment disp_liquid Dispose of Liquid Waste in a Labeled Hazardous Waste Container disp_solid->disp_liquid disp_ppe Dispose of Contaminated PPE in a Labeled Hazardous Waste Container disp_liquid->disp_ppe

Caption: Workflow for Safe Handling and Disposal of this compound.

Operational Plan: From Receipt to Disposal
  • Preparation:

    • Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above.

    • All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Handling:

    • Weighing and Transfer: Use a spatula to carefully transfer the solid material. Avoid creating dust. If any material is spilled, clean it up immediately following your institution's hazardous material spill protocol.

    • Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Disposal Plan:

    • Solid Waste: All solid waste, including contaminated weigh boats and paper, should be placed in a clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be disposed of in a designated, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[8]

    • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated PPE must be disposed of as hazardous waste.[3]

Emergency Procedures: In Case of Exposure

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[1]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the well-being of your team and the integrity of your scientific pursuits.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 1H-Indazol-3-amine.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 1H-Indazol-5-amine.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Indazole.
  • California State University, Bakersfield. (n.d.). Safety in the Organic Chemistry Laboratory.
  • MilliporeSigma. (2024, September 6). Safety Data Sheet.
  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. In NCBI Bookshelf.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Spectrum Chemical. (n.d.). Safety Data Sheet for 1-Adamantanamine hydrochloride.
  • Harvey Mudd College. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet for 3-Amino-4-methoxy-1H-indazole.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet for 4-Amino-4H-1,2,4-triazole.
  • Chemsrc. (2025, August 25). 1H-Indazol-6-amine | CAS#:6967-12-0.
  • ChemicalBook. (2025, October 18). 6-aMino-4-fluoro-3-Methyl,1H-Indazole - Safety Data Sheet.
  • ChemScene. (n.d.). 1H-Indazol-4-ol, 6-amino-1-(tetrahydro-2H-pyran-2-yl)-.
  • Sigma-Aldrich. (n.d.). 4,5,6,7-tetrahydro-1H-indazol-5-ol.
  • PubChem. (n.d.). 1H-Indazol-6-amine. In PubChem.
  • Chem-Impex. (n.d.). 1-Methyl-1H-indazol-6-yl-amine.

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.